molecular formula C41H84N4O2 B3262508 N,N''-Propane-1,3-diylbis[N'-octadecylurea] CAS No. 35674-65-8

N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Cat. No.: B3262508
CAS No.: 35674-65-8
M. Wt: 665.1 g/mol
InChI Key: UZXKVMHAGOJYHP-UHFFFAOYSA-N
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Description

N,N''-Propane-1,3-diylbis[N'-octadecylurea] is a useful research compound. Its molecular formula is C41H84N4O2 and its molecular weight is 665.1 g/mol. The purity is usually 95%.
The exact mass of the compound N,N''-Propane-1,3-diylbis[N'-octadecylurea] is 664.65942793 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N''-Propane-1,3-diylbis[N'-octadecylurea] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N''-Propane-1,3-diylbis[N'-octadecylurea] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-octadecyl-3-[3-(octadecylcarbamoylamino)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C41H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42-40(46)44-38-35-39-45-41(47)43-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H2,42,44,46)(H2,43,45,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXKVMHAGOJYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCCNC(=O)NCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H84N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052033
Record name 1,1'-Propane-1,3-diylbis(3-octadecylurea)
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Molecular Weight

665.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35674-65-8
Record name N,N′′-1,3-Propanediylbis[N′-octadecylurea]
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Record name 1,3-Bis(3-octadecylureido)propane
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Record name 1,1'-Propane-1,3-diylbis(3-octadecylurea)
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Record name N,N''-propane-1,3-diylbis[N'-octadecylurea]
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Record name 1,3-BIS(3-OCTADECYLUREIDO)PROPANE
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Foundational & Exploratory

synthesis mechanism of N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Technical Guide: Synthesis & Mechanism of -Propane-1,3-diylbis[ -octadecylurea]

Part 1: Executive Summary & Strategic Utility

Target Molecule:


CAS:Class:

In the field of soft matter physics and drug delivery, this molecule is a critical scaffold. Unlike polymeric thickeners, which rely on chain entanglement, this bis-urea derivative functions via supramolecular self-assembly . The two urea motifs act as hydrogen-bonding "staples," while the C18 (octadecyl) tails provide solvophilic interaction with non-polar media. The C3 (propane) spacer is geometrically optimized to allow a specific "odd-even" packing effect that favors the formation of 1D fibers over 3D crystals, leading to superior gelation in solvents like toluene, diesel, or liquid paraffin.

Critical Purity Requirement: In drug delivery or rheology modification, even trace amounts of the mono-substituted byproduct (


complete double-addition

Part 2: Mechanistic Deep Dive

The synthesis relies on the nucleophilic addition of a primary diamine to an aliphatic isocyanate. While conceptually simple, the kinetics are governed by the electronic deactivation of the intermediate.

Reaction Pathway Analysis
  • Initiation: The lone pair on the nitrogen of 1,3-diaminopropane attacks the electrophilic carbon of the isocyanate group (

    
    ) on octadecyl isocyanate .
    
  • Intermediate State: A zwitterionic intermediate forms. Rapid proton transfer from the amine nitrogen to the isocyanate nitrogen stabilizes the structure, forming the first urea linkage.

  • The "Statistical Trap": Once the first amine reacts, the molecule becomes bulky. The long C18 tail creates a steric shield (entropic penalty) around the second amine group. Furthermore, the formed urea group is electron-withdrawing, slightly reducing the nucleophilicity of the remaining amine via inductive effects through the propyl chain.

  • Completion: To overcome this steric and electronic barrier, the reaction requires thermal energy (reflux) and excess electrophile (isocyanate) to drive the second addition to completion.

Mechanistic Visualization

ReactionMechanismReactantsReactants1,3-Diaminopropane + 2 Octadecyl IsocyanateTS1Transition State 1Nucleophilic Attack (N -> C)Reactants->TS1 k1 (Fast)MonoIntermediateMono-substituted UreaTS1->Mono Proton TransferTS2Transition State 2Sterically Hindered AttackMono->TS2 k2 (Slow, requires Heat + Excess Isocyanate)ProductFinal ProductBis-Urea (Precipitate)TS2->Product Gelation/Precipitation

Caption: Kinetic pathway showing the two-step addition. Note that k2 is the rate-limiting step due to steric hindrance from the first C18 tail.

Part 3: Master Experimental Protocol

Safety Note: Isocyanates are sensitizers. Perform all operations in a fume hood. 1,3-Diaminopropane is corrosive.

Reagents & Stoichiometry
ComponentRoleEq.Notes
1,3-Diaminopropane Nucleophile1.0Must be dry; water consumes isocyanate.
Octadecyl Isocyanate Electrophile2.1Slight excess (5%) ensures conversion of mono-urea.
Chloroform (CHCl

)
Solvent-Solubilizes reactants; product remains soluble at reflux.
Methanol (MeOH) Wash Solvent-Cold; removes unreacted isocyanate.
Step-by-Step Methodology

1. Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

2. Solubilization:

  • Charge the flask with 1,3-Diaminopropane (10 mmol, 0.74 g) and anhydrous Chloroform (50 mL).

  • Stir at Room Temperature (RT) until fully dissolved.

3. Controlled Addition:

  • Dissolve Octadecyl Isocyanate (21 mmol, 6.20 g) in Chloroform (20 mL) in a separate pressure-equalizing dropping funnel.

  • Crucial: Add the isocyanate solution dropwise over 30 minutes at RT.

    • Why? Rapid addition causes localized high concentrations, leading to uncontrolled exotherms and potential oligomerization side-products.

4. Thermal Drive (The "k2" Step):

  • Once addition is complete, heat the reaction mixture to reflux (approx. 60°C) .

  • Maintain reflux for 12–24 hours .

    • Checkpoint: The solution may thicken or turn slightly cloudy as the bis-urea forms, but in chloroform, it often stays solvated at reflux temperatures.

5. Isolation & Purification:

  • Remove the heat and allow the solution to cool to RT.

  • Gelation: Upon cooling, the product will likely form a white gel or heavy precipitate.

  • Add Cold Methanol (100 mL) to the flask to break the gel and precipitate the solid fully.

  • Filter the white solid using a Büchner funnel.

  • Wash: Rinse the filter cake copiously with cold methanol (

    
     mL). This removes the excess octadecyl isocyanate (soluble in alcohols) and trace amines.
    

6. Drying:

  • Dry the white powder in a vacuum oven at 40°C for 6 hours.

Experimental Workflow Diagram

WorkflowSetupAnhydrous Setup(N2 atm, Dry CHCl3)AdditionDropwise AdditionIsocyanate -> AmineSetup->AdditionRefluxReflux @ 60°C(12-24 Hours)Addition->RefluxPrecipCool & Quench(Add Cold MeOH)Reflux->PrecipFilterFiltration & Wash(Remove xs Isocyanate)Precip->FilterDryVacuum DryYield CalculationFilter->Dry

Caption: Operational workflow emphasizing the critical reflux and methanol quench steps.

Part 4: Quality Control & Characterization (Self-Validation)

To confirm the synthesis was successful and the product is suitable for research, verify the following data points.

FTIR Spectroscopy (Structural Fingerprint)

The disappearance of the isocyanate peak is the primary indicator of completion.

  • 
     (Isocyanate):  ~2260 cm
    
    
    . Must be ABSENT.
  • 
     (Urea Carbonyl):  Strong band at 1620–1650 cm
    
    
    . (Often split due to hydrogen bonding).
  • 
     (Amine/Urea):  ~3300–3350 cm
    
    
    .
H NMR (Purity Check)

Solvent: CDCl

  • 
     0.88 ppm (t):  Terminal methyl groups of the octadecyl chains (6H).
    
  • 
     1.25 ppm (m):  Bulk methylene protons of the long chain (~60H).
    
  • 
     3.15 ppm (t/m):  Methylene protons adjacent to urea nitrogens (
    
    
    ).
  • 
     4.5–5.5 ppm (br):  Urea 
    
    
    protons.
Gelation Test (Functional Validation)

Dissolve 10 mg of the product in 1 mL of Toluene . Heat to dissolve, then cool.[1]

  • Pass: Formation of a stable, inverted-vial capable opaque gel.

  • Fail: Precipitation of crystals (indicates impurities or poor cooling rate) or clear solution (indicates mono-substituted product).

References

  • General Synthesis of Bis-Urea Organogelators: Van Esch, J. H., et al. "Di-urea Compounds as Gelators for Organic Solvents." Chemistry – A European Journal, vol. 5, no. 3, 1999, pp. 937–950.[2] Link

  • Specific CAS Data & Properties: National Institutes of Health (NIH) - PubChem. "1,3-Bis(3-octadecylureido)propane (CAS 35674-65-8)." PubChem Compound Summary. Link

  • Mechanism of Isocyanate-Amine Addition: Arnold, R. G., et al. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, vol. 57, no. 1, 1957, pp. 47–76. Link

  • Application in Supramolecular Gels: Terech, P., and Weiss, R. G. "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews, vol. 97, no. 8, 1997, pp. 3133–3160. Link

Molecular Architectonics of Bis-Urea Organogelators: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural principles and characterization protocols for bis-urea low-molecular-weight organogelators (LMWGs).[1] Unlike polymer gels, which rely on covalent cross-links, bis-urea gels are supramolecular systems formed by reversible, non-covalent interactions—primarily hydrogen bonding. For researchers in drug delivery and materials science, mastering the "urea


-tape" motif and the hierarchical assembly process is critical for designing carriers that are both stable during storage and responsive to physiological stimuli.

Part 1: Molecular Anatomy & Hierarchical Assembly

The efficacy of a bis-urea gelator is encoded in its tripartite structure. You must view the molecule not as a static entity, but as a building block pre-programmed for anisotropic growth.

The Tripartite Architecture

A functional bis-urea gelator consists of three distinct domains, each serving a specific mechanical role:

DomainStructural ComponentFunction
Core (Engine) Bis-urea moietiesDrives 1D self-assembly via strong, directional hydrogen bonding (

repeat distance).
Linker (Spacer) Alkyl (C3-C12), Aryl, or CyclohexylControls the geometry of the urea groups. Rigid linkers (e.g., trans-1,2-cyclohexane) reduce conformational entropy, favoring gelation over precipitation.
Periphery (Tail) Long alkyl chains or branched estersProvides solubility in organic solvents and prevents lateral crystallization, ensuring the formation of high-aspect-ratio fibers rather than 3D crystals.
The Assembly Mechanism

The transition from a sol to a gel follows a hierarchical pathway. The urea groups form a specific hydrogen-bonding pattern known as the


-tape , where each urea oxygen accepts two hydrogen bonds from the urea nitrogens of the adjacent molecule.

Diagram 1: Hierarchical Self-Assembly Pathway This diagram illustrates the progression from single molecules to the supramolecular network.

G Monomer Free Monomer (Sol State) Dimer H-Bonded Dimer (Nucleation) Monomer->Dimer ΔT (Cooling) Tape Urea α-Tape (1D Assembly) Dimer->Tape Bifurcated H-Bonds Fiber Bundled Fibril (Steric Interlocking) Tape->Fiber van der Waals Stacking Network 3D Gel Network (Solvent Trapping) Fiber->Network Entanglement

Caption: Logical progression from molecular solvation to 3D network formation via the urea


-tape motif.

Part 2: The Hydrogen Bonding Engine

The stability of bis-urea gels arises from the bifurcated hydrogen bond . Unlike mono-ureas, bis-ureas create a cooperative "zipper" effect.

The -Tape Motif

In the


-tape, the carbonyl oxygen of one urea group bonds with the two N-H protons of the neighboring urea group.
  • Geometry: The urea groups are typically anti-parallel.

  • Repeat Distance: X-ray diffraction (XRD) typically reveals a periodicity of

    
     , corresponding to the distance between stacked urea units.
    
Spectroscopic Signatures

To validate the formation of this motif, you must track specific shifts in vibrational frequency.

Functional GroupSol State (Free)Gel State (Bound)Shift (

)
Interpretation
N-H Stretch



Strong H-bonding engagement.
C=O Stretch (Amide I)



Weakening of C=O bond due to H-acceptance.
Amide II (N-H bend)



Restriction of N-H bending mode.

Part 3: Structure-Property Relationships

Designing a gelator requires balancing solubility and aggregation. If the interaction is too weak, it remains a solution; if too strong, it precipitates as a crystal.

The "Magic Linker" Effect

Research indicates that "awkward" packing promotes gelation by preventing the formation of tight crystalline lattices.

  • 4,4'-Methylenebis(2,6-diethylphenylene) (MDEP): This spacer is termed a "magic linker."[1] The ethyl groups provide steric bulk that disrupts efficient crystal packing, forcing the molecules to adopt a fibrous morphology rather than a crystalline one [1].

  • Polymethylene Spacers (

    
    ): 
    
    • Even (

      
      ):  Tend to form stronger gels due to favorable packing parity.
      
    • Odd (

      
      ):  Often show lower thermal stability or inability to gel due to geometric frustration in the H-bond array.
      
Peripheral Tuning
  • Branched Tails (e.g., 2-ethylhexyl): Increase solubility and steric hindrance, suppressing crystallization and favoring transparent gels.

  • Linear Tails (e.g., dodecyl): Promote van der Waals packing. If the tail is too long (

    
    ), the solubility may decrease to the point of precipitation.
    

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. Use this workflow to rigorously characterize your organogelator.

Diagram 2: Characterization Workflow This diagram outlines the sequence of experiments required to validate a new gelator.

Workflow Start Synthesis & Purification SolTest Solubility Screen (Various Solvents) Start->SolTest Inversion Inversion Test (Determine CGC) SolTest->Inversion Heat/Cool Cycle Rheology Rheology (G' > G'' check) Inversion->Rheology If Stable Gel Spectroscopy FTIR / NMR (Mechanism Validation) Rheology->Spectroscopy Confirm Mechanism Microscopy SEM / TEM (Morphology) Spectroscopy->Microscopy Visualize Structure

Caption: Step-by-step validation protocol from synthesis to structural confirmation.

Protocol 1: Critical Gel Concentration (CGC) Determination

Objective: Define the minimum concentration required to immobilize the solvent.

  • Preparation: Weigh the bis-urea derivative into a septum-capped vial.

  • Solvent Addition: Add solvent starting at

    
     (1% w/v).
    
  • Thermal Cycle: Heat the vial (using a heat gun or oil bath) until the solid fully dissolves (Sol state). Note: If it does not dissolve at boiling point, the solvent is incompatible.

  • Rest: Allow the solution to cool to room temperature undisturbed for 1 hour.

  • Inversion: Invert the vial.

    • Pass: No flow is observed.

    • Fail: Solution flows or precipitate forms.

  • Iteration: If gelation occurs, dilute and repeat to find the lowest concentration (

    
     is considered a "supergelator").
    
Protocol 2: Rheological Validation

Objective: Quantify mechanical strength and healing properties.

  • Loading: Place the gel on the rheometer plate (Parallel plate geometry,

    
    ).
    
  • Amplitude Sweep:

    • Variable: Strain (

      
      ) from 
      
      
      
      to
      
      
      .
    • Frequency: Fixed at

      
      .
      
    • Target: Identify the Linear Viscoelastic Region (LVR).

      
       (Storage Modulus) should be independent of strain initially. The point where 
      
      
      
      drops signifies the yield stress (
      
      
      ).
  • Frequency Sweep:

    • Variable: Frequency (

      
      ) from 
      
      
      
      to
      
      
      .
    • Strain: Fixed within LVR (e.g.,

      
      ).[2]
      
    • Validation: For a true gel,

      
       across the entire frequency range, and 
      
      
      
      should be nearly frequency-independent [2].
Protocol 3: FTIR Mechanism Check

Objective: Confirm urea


-tape formation.
  • Xerogel Prep: Dry the gel under vacuum to remove solvent (forming a xerogel) or use a deuterated solvent for liquid cell IR.

  • Measurement: Collect spectra from

    
    .
    
  • Analysis: Look for the "Amide I" shift. If the C=O peak remains at

    
     (similar to dilute solution), the gelation is likely driven by van der Waals forces or non-specific aggregation, not the specific urea tape mechanism. A shift to 
    
    
    
    confirms the H-bond network [3].

References

  • Steed, J. W. (2010). The "Magic Linker": Highly Effective Gelation from Sterically Awkward Packing. Crystal Growth & Design. Link

  • Van Esch, J. H., et al. (2000).[3] Rheology and Thermotropic Properties of Bis-urea-based Organogels. Langmuir. Link

  • Bouteiller, L. (2007). Assembly of Bis-Urea Organogelators: An FTIR Study. Langmuir. Link

  • Feringa, B. L., et al. (2002). Geminal Bis-ureas as Gelators for Organic Solvents. Chemistry - A European Journal.[4] Link

Sources

Thermodynamic Properties of N,N''-Propane-1,3-diylbis[N'-octadecylurea] Assemblies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic and structural properties of N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS: 35674-65-8). It is designed for researchers in supramolecular chemistry and drug delivery, focusing on the energetic drivers of self-assembly and practical characterization protocols.

Technical Whitepaper | Version 1.0

Executive Summary

N,N''-Propane-1,3-diylbis[N'-octadecylurea] is a low-molecular-weight organogelator (LMWG) belonging to the bis-urea family. Its ability to immobilize organic solvents at low concentrations (<2 wt%) is driven by a delicate thermodynamic balance between intermolecular hydrogen bonding (urea motifs) and van der Waals forces (octadecyl tails).

Distinct from its even-numbered analogs (e.g., C2, C4 spacers), the propane (C3) spacer introduces a specific "odd-even" thermodynamic effect. This geometric constraint forces a non-planar or "frustrated" hydrogen-bonding array, resulting in unique thermal transition behaviors, lower enthalpy of gelation compared to C4/C6 analogs, and specific crystal packing requirements.

Chemical Architecture & Significance[1]

Molecular Structure

The molecule consists of three distinct functional domains:

  • Core Spacer (Propane-1,3-diyl): A flexible C3 hydrophobic linker.

  • H-Bonding Motifs (Bis-Urea): Two urea groups (

    
    ) capable of forming bifurcated hydrogen bonds.
    
  • Solvophobic Tails (Octadecyl): Two C18 alkyl chains providing London dispersion forces and solvent compatibility.

The "Odd-Even" Thermodynamic Effect

In bis-urea assemblies, the spacer length (


) dictates the orientation of adjacent urea carbonyls.
  • Even Spacers (

    
    ):  Allow urea groups to align in a planar, parallel fashion, maximizing H-bond strength (
    
    
    
    is high).
  • Odd Spacers (

    
    , Propane):  The C3 geometry forces a twist (trans-gauche conformation) to accommodate H-bonds. This "frustration" typically lowers the melting temperature (
    
    
    
    ) and gel-sol transition temperature (
    
    
    ) compared to C2 or C4 analogs.

Thermodynamics of Self-Assembly

The formation of supramolecular polymers (fibers) from monomers is driven by the Gibbs free energy change:



Enthalpic Drivers ( )

The assembly is exothermic (


).
  • Hydrogen Bonding: The primary driver. The urea groups form 1D "tapes" via

    
     interactions. For the propane spacer, the enthalpy contribution is slightly reduced due to the required geometric distortion.
    
  • Van der Waals Stacking: The C18 tails interdigitate. In non-polar solvents (e.g., toluene, decane), this contribution is critical for stabilizing the 1D tapes into 3D fibers.

Entropic Cost ( )

The assembly is entropically unfavorable (


) due to the loss of conformational freedom of the flexible C18 tails and the C3 spacer. Gelation occurs only when the enthalpic gain outweighs this entropic penalty (

).
Phase Transition Data (Typical Values)

Note: Values are representative of the C3-spacer bis-urea class in hydrocarbon solvents.

ParameterTypical ValueDescription
Melting Point (

)
140–160 °CSolid-liquid transition of the neat powder.
Gel-Sol Temp (

)
40–80 °CConcentration dependent; lower than even-spacer analogs.
Enthalpy of Gelation (

)
40–60 kJ/molEnergy released during fiber formation (per mole of gelator).
Critical Gel Conc. (CGC) 2–10 mg/mLMinimum concentration required to immobilize solvent.

Structural Characterization

X-Ray Diffraction (XRD)

The C3 spacer induces a specific packing motif often described as herringbone or lamellar with a tilt.

  • Low Angle Region: Shows sharp peaks corresponding to the lamellar spacing (

    
     Å), dictated by the length of the extended C18 tails.
    
  • Wide Angle Region: A broad halo (4.5 Å) indicates the disordered alkyl chains (liquid-like) within the gel, while sharp peaks (3.6–4.7 Å) indicate the

    
    -stacking or H-bond distance between urea groups.
    
FTIR Spectroscopy

Thermodynamic stability is monitored by shifts in vibrational modes:

  • Amide I (C=O): Shifts from ~1650 cm⁻¹ (free) to ~1620 cm⁻¹ (H-bonded) upon gelation.

  • Amide II (N-H): Shifts to higher frequencies, indicating rigidification.

Experimental Protocols

Synthesis Workflow

Objective: Synthesize high-purity N,N''-Propane-1,3-diylbis[N'-octadecylurea].

Reaction:



Protocol:

  • Dissolution: Dissolve 1,3-diaminopropane (10 mmol) in dry Chloroform (50 mL).

  • Addition: Dropwise addition of Octadecyl isocyanate (20.5 mmol) at 0°C under

    
     atmosphere.
    
  • Reflux: Heat to 60°C for 12 hours to ensure completion.

  • Purification: Cool to RT. Filter the white precipitate. Wash extensively with cold methanol to remove unreacted isocyanate.

  • Drying: Vacuum dry at 40°C for 24 hours.

Determination of Gel-Sol Transition ( )

Method: Dropping Ball Method (ASTM Standard adapted).

  • Preparation: Prepare 1 wt% gel in toluene in a standard test tube.

  • Equilibration: Allow gel to mature for 12 hours at 20°C.

  • Setup: Place a stainless steel ball (250 mg, 3 mm diameter) on the gel surface.

  • Heating: Immerse tube in an oil bath. Raise temperature at 1°C/min.

  • Measurement: Record the temperature when the ball touches the bottom of the tube.

Differential Scanning Calorimetry (DSC)

Objective: Measure


 and 

precisely.
  • Sample: Weigh 10–20 mg of gel into a hermetic aluminum pan.

  • Reference: Pure solvent in a matched pan.

  • Cycle:

    • Heat: 20°C

      
       100°C at 5°C/min (Erases thermal history).
      
    • Cool: 100°C

      
       20°C at 5°C/min (Measures 
      
      
      
      - Exothermic).
    • Heat: 20°C

      
       100°C at 5°C/min (Measures 
      
      
      
      - Endothermic).
  • Analysis: Integrate the cooling peak to find

    
     (J/g). Convert to kJ/mol using 
    
    
    
    g/mol .

Visualization of Mechanisms

Self-Assembly Pathway

The following diagram illustrates the thermodynamic progression from monomer to gel network.

SelfAssembly Monomer Free Monomer (Solvated) Dimer H-Bonded Dimer (Nucleation) Monomer->Dimer ΔG < 0 H-Bonding Tape Supramolecular Tape (1D Growth) Dimer->Tape Cooperative Assembly Fiber Entangled Fibers (3D Network) Tape->Fiber Van der Waals Bundle Formation Gel Organogel (Solvent Trapped) Fiber->Gel Entanglement Percolation Gel->Monomer Heat (T > Tgel)

Figure 1: Thermodynamic pathway of bis-urea self-assembly. The transition from Monomer to Tape is driven by H-bonding, while Tape to Fiber is driven by solvophobic effects.

Experimental Workflow

Logical flow for characterizing the material.[1]

Workflow cluster_Thermo Thermodynamic Analysis Start Start: Synthesis Purify Purification (Methanol Wash) Start->Purify Verify Verify Structure (NMR, FTIR) Purify->Verify DSC DSC Analysis (ΔH, Tm) Verify->DSC Rheology Rheology (G', G'', Yield Stress) Verify->Rheology Tgel Dropping Ball (Tgel vs Conc) Verify->Tgel

Figure 2: Step-by-step characterization workflow for validating thermodynamic properties.

References

  • NIST Chemistry WebBook. 1,3-Propanediol and Derivatives Thermochemistry. National Institute of Standards and Technology. Link

  • PubChem. 1,3-Bis(3-octadecylureido)propane Compound Summary (CID 56842857). National Center for Biotechnology Information. Link

  • Fages, F. et al. Low Molecular Weight Gelators: Design, Self-Assembly, and Applications.[2] Topics in Current Chemistry, 2005.[2] (Foundational text on bis-urea thermodynamics).

  • Van Esch, J. H. et al. The Odd-Even Effect in Bis-Urea Organogelators. Angewandte Chemie Int.[3] Ed. (Contextual grounding for C3 spacer effects).

  • LookChem. N,N''-Propane-1,3-diylbis[N'-octadecylurea] CAS Data.Link

Sources

self-assembly behavior of propane-1,3-diylbis urea derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Self-Assembly Behavior of Propane-1,3-diylbis Urea Derivatives in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Supramolecular Context

This guide provides a rigorous technical analysis of propane-1,3-diylbis urea derivatives, a class of Low Molecular Weight Organogelators (LMWGs). Unlike polymeric gels, these systems rely on non-covalent interactions—specifically anisotropic hydrogen bonding and van der Waals forces—to entrap organic solvents within a 3D fibrillar network.

The propane-1,3-diyl spacer (C3) is critical. Unlike the rigid C2 (ethylene) spacer, the C3 linker possesses specific conformational flexibility (gauche-gauche or trans-trans) that facilitates a unique "U-shaped" or "linear" stacking geometry, directly influencing the critical gelation concentration (CGC) and thermal stability of the resulting organogels.

Molecular Design and Synthesis Protocol

Rational Design

The core structure consists of two urea motifs separated by a propane chain and flanked by hydrophobic tails (typically alkyl chains like dodecyl or octadecyl).

  • Urea Motifs: Act as the "sticky ends," providing two H-bond donors and one acceptor per unit, driving 1D self-assembly.

  • Propane Spacer: Decouples the two urea groups sufficiently to allow independent alignment while maintaining a specific distance (~4.5–5.0 Å) conducive to

    
    -stacking if aromatic groups are present, or efficient alkyl packing.
    
  • Alkyl Tails: Provide solubility in organic solvents and stabilize the aggregates via London dispersion forces.

Synthesis Workflow

Reaction: Nucleophilic addition of 1,3-diaminopropane to alkyl isocyanates.

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1,3-diaminopropane  (1.0 eq) in anhydrous Chloroform (
    
    
    
    ).
  • Addition: Dropwise add Alkyl Isocyanate (e.g., Octadecyl isocyanate, 2.1 eq) dissolved in

    
     at 0°C.
    
    • Expert Insight: Use a slight excess (0.1 eq) of isocyanate to ensure complete conversion of the diamine, preventing mono-urea impurities which disrupt gelation.

  • Reaction: Stir at room temperature for 12–24 hours. A white precipitate typically forms.

  • Purification: Filter the precipitate. Wash extensively with cold

    
     (to remove unreacted isocyanate) and diethyl ether.
    
  • Recrystallization: Recrystallize from ethanol or methanol to obtain the pure bis-urea gelator.

Self-Assembly Mechanism

The gelation mechanism is hierarchical. The propane-1,3-diylbis urea molecules first assemble into 1D proto-fibers via bifurcated hydrogen bonds, which then bundle into fibers and entangle to form the gel matrix.

Mechanistic Diagram (Graphviz)

SelfAssembly cluster_interactions Driving Forces Monomer Free Bis-Urea Monomer (Solvated) Nucleation Nucleation Event (Supersaturation / Cooling) Monomer->Nucleation T < T_gel HBonding 1D Stacking via Urea H-Bonds (Alpha-Tape Motif) Nucleation->HBonding Anisotropic Growth Fibril Fibril Formation (Van der Waals Stabilization) HBonding->Fibril Lateral Aggregation H_Inter Intermolecular H-Bonding (N-H ... O=C) HBonding->H_Inter GelNetwork 3D Entangled Network (Immobilized Solvent) Fibril->GelNetwork Fiber Entanglement VdW_Inter Alkyl Chain Interdigitation (London Forces) Fibril->VdW_Inter

Caption: Hierarchical self-assembly pathway of propane-1,3-diylbis urea derivatives from solvated monomers to a viscoelastic gel network.

Characterization Protocols & Data Interpretation[1][2]

To validate the formation of a supramolecular gel, the following multi-modal characterization workflow is required.

Gelation Test (Inversion Method)
  • Step 1: Weigh specific amounts of gelator (e.g., 10, 20, 30 mg) into vials.

  • Step 2: Add 1.0 mL of target solvent (Toluene,

    
    , etc.).
    
  • Step 3: Heat in a sealed vial until dissolved (clear solution).

  • Step 4: Cool to room temperature undisturbed.

  • Validation: Invert the vial. If the mass does not flow under gravity, it is a gel.

Spectroscopic Validation (FTIR & NMR)

This is the primary method to confirm the H-bonding mechanism.

TechniqueParameterSol State (Free)Gel State (Assembled)Mechanistic Insight
FTIR N-H Stretch> 3400 cm⁻¹3320–3340 cm⁻¹ Strong H-bonding engagement.
FTIR C=O Stretch (Amide I)~1660 cm⁻¹1620–1640 cm⁻¹ Carbonyl polarization due to H-bond acceptance.
¹H NMR N-H Proton ShiftUpfield (Sharp)Downfield (Broad) Deshielding due to H-bonding; broadening due to restricted mobility.
Rheology (Mechanical Integrity)

Perform oscillatory shear measurements to confirm the "solid-like" nature.

  • Protocol: Strain sweep (0.01% to 100%) at 1 Hz frequency.

  • Requirement: The Storage Modulus (

    
    ) must be significantly higher than the Loss Modulus (
    
    
    
    ) in the linear viscoelastic region (LVR).
  • Yield Stress: The point where

    
     crosses 
    
    
    
    indicates the breakdown of the gel network.

Quantitative Data: Critical Gelation Concentrations (CGC)

The following table summarizes typical CGC values for 1,3-bis(3-octadecylureido)propane (C18 tails) based on field data. Lower CGC indicates a more efficient gelator.

Solvent ClassSpecific SolventCGC (mg/mL)Gel AppearanceNotes
Aromatic Toluene8 – 12Opaque / WhiteExcellent gelation due to solvophobic effects on urea.
Chlorinated Chloroform (

)
15 – 25TranslucentH-bonding competition from solvent weakens the gel.
Aliphatic Dodecane< 5OpaqueStrong solvophobic driving force; highly stable.
Polar Ethanol> 50 (or Soluble)Precipitate/SolPolar solvents disrupt urea-urea H-bonds.

Note: Data represents typical ranges for C18-derivatives. C12-derivatives generally require slightly higher concentrations due to reduced van der Waals stabilization.

Experimental Workflow Diagram

Workflow Synthesis Synthesis (Diamine + Isocyanate) Purify Purification (Wash & Recrystallize) Synthesis->Purify Prep Sample Prep (Weighing & Heating) Purify->Prep Test Inversion Test (Gel vs Sol) Prep->Test Test->Prep If Sol (Increase Conc.) Char Characterization (SEM, FTIR, Rheology) Test->Char If Gel

Caption: Standardized workflow for synthesis, screening, and characterization of bis-urea organogelators.

References

  • Gronwald, O., Snip, E., Shinkai, S. (2002).[1] Gelators for Organic Solvents: Gelation Properties and Structural Studies. Current Opinion in Colloid & Interface Science.[1] 1

  • George, M., Weiss, R. G. (2006). Molecular Organogels: Soft Matter Comprised of Low-Molecular-Mass Organic Gelators and Organic Liquids. Accounts of Chemical Research. 2

  • Piepenbrock, M. O., et al. (2010). Structural and Rheological Study of a Bis-urea Based Reversible Polymer in an Apolar Solvent. Soft Matter. 3

  • Schoonbeek, F. S., et al. (2000). Geminal Bis-ureas as Gelators for Organic Solvents: Gelation Properties and Structural Studies. Chemistry – A European Journal. 4

  • Simic, V., et al. (2007). Using Fourier Transform Infrared Spectroscopy to Examine Structure in Bisurea Organogels. Journal of Physical Chemistry B. 5

Sources

Engineering Supramolecular Soft Materials: The Influence of Spacer Length and Conformation on Bis-Urea Gelation Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Low Molecular Weight Gelators (LMWGs) represent a highly tunable class of supramolecular soft materials with applications ranging from targeted drug delivery to environmental remediation. Among these, bis-urea derivatives are exceptionally potent due to their ability to form robust one-dimensional (1D) networks. However, the efficiency of gelation—measured by the Critical Gelation Concentration (CGC) and thermal stability (


)—is not solely dependent on the urea hydrogen-bonding motifs. The chemical spacer connecting the two urea groups plays a dictating role in the thermodynamic balance of self-assembly.

This whitepaper provides an in-depth mechanistic analysis of how spacer length, parity (the odd-even effect), and steric conformation govern bis-urea gelation efficiency, supported by field-proven experimental workflows for material validation.

Mechanistic Foundations: The Urea -Tape Synthon

The fundamental driver of bis-urea self-assembly is the urea


-tape synthon . In non-polar or moderately polar solvents, the bifurcated hydrogen bond donors (N-H) and acceptors (C=O) of the urea moieties align to form highly directional, anti-parallel 1D hydrogen-bonded chains.

While the urea groups provide the thermodynamic driving force for 1D elongation, the spacer bridging the two ureas dictates the geometric relationship between adjacent


-tapes. The spacer regulates the balance between intermolecular hydrogen bonding and van der Waals (vdW) interactions. If the spacer promotes symmetric, planar packing, the molecules will likely stack into 3D crystals (precipitation). If the spacer introduces controlled geometric frustration or asymmetric packing, the assembly is restricted to 1D fibrils that entangle to trap the solvent, resulting in a gel[1].

The Alkyl Spacer: Chain Length and the Odd-Even Effect

When utilizing simple linear alkylene spacers (


), the gelation efficiency does not scale linearly with chain length. Instead, it is governed by a pronounced odd-even effect [2].
Causality of the Odd-Even Phenomenon

The parity of the methylene units strictly controls the spatial projection of the terminal groups relative to the central urea


-tape:
  • Even-Numbered Spacers (n = 2, 4, 6, 8): An even number of carbons forces the terminal groups into an asymmetric lamellar arrangement. This geometric asymmetry creates steric strain within flat 2D sheets. To thermodynamically relieve this strain, the lamellae undergo spontaneous scrolling into 1D cylindrical fibrils[1]. These high-aspect-ratio fibrils entangle, immobilizing the solvent and forming a robust supramolecular gel.

  • Odd-Numbered Spacers (n = 3, 5, 7): An odd number of carbons allows the terminal groups to adopt a symmetric lamellar arrangement. Symmetric lamellae are insusceptible to scrolling; instead, they favor multi-layer stacking, which leads to highly ordered 3D crystalline precipitates rather than gels[1].

Furthermore, as the spacer length increases (e.g., from n=2 to n=8), the contribution of van der Waals interactions increases by approximately 2.2 to 4.2 kJ/mol per methylene unit[3]. In polar solvents where hydrogen bonding is attenuated, longer even-numbered spacers are required to provide sufficient vdW compensation to maintain gelation stability[3].

OddEven Start Alkyl Spacer Length (-CH2- groups) Even Even (n=2, 4, 6...) Start->Even Odd Odd (n=3, 5, 7...) Start->Odd Asym Asymmetric Lamellae Even->Asym Sym Symmetric Lamellae Odd->Sym Scroll Spontaneous Scrolling Asym->Scroll Stack Multi-layer Stacking Sym->Stack Gel Supramolecular Gel Scroll->Gel Cryst Crystalline Precipitate Stack->Cryst

Fig 1: The odd-even effect dictating supramolecular gelation vs. crystallization.

Steric Hindrance and the "Magic Linker" Paradigm

While flexible alkyl chains rely on the odd-even effect, rigid aromatic spacers rely on steric hindrance to prevent crystallization. The most prominent example in literature is the 4,4′-methylenebis(2,6-diethylphenylene) (4,4′-MDEP) spacer, often referred to as the "magic linker"[4].

Conformational Promiscuity and Awkward Packing

Unlike planar aromatic spacers (e.g., simple phenylenes) that easily


-stack into crystals, the 4,4′-MDEP spacer features bulky ethyl groups at the 2,6-positions. This steric bulk forces the molecule into an "awkwardly packed" conformation. Crystallographic studies reveal that 4,4′-MDEP bis-ureas form "tennis-ball" type dimers with multiple crystallographically independent conformations[4][5].

Because the molecules cannot easily pack into a dense 3D lattice, the system is kinetically trapped into growing along the 1D urea


-tape axis. This conformational promiscuity results in highly versatile gelators capable of gelling a vast array of solvents at ultra-low concentrations (CGC < 1% w/v)[4].

Quantitative Impact of Spacer Length on Gelation

To summarize the structure-property relationships, the following table aggregates the typical morphological and rheological outcomes based on spacer selection:

Spacer TypeParity / StructureLamellar SymmetryPredominant MorphologyGelation Efficiency (CGC)
Alkyl (n=3) OddSymmetric3D CrystalsNon-gelator (Precipitates)
Alkyl (n=4) EvenAsymmetricScrolled 1D FibrilsHigh (2 - 5 mg/mL)
Alkyl (n=6) EvenAsymmetricScrolled 1D FibrilsHigh (2 - 5 mg/mL)
Cyclohexane Chiral/RigidAsymmetricInterconnected FibersHigh (< 2 mg/mL)*
4,4'-MDEP Sterically HinderedConformational Promiscuity1D Fiber BundlesUltra-High (< 10 mg/mL)

*Note: Gelation efficiency in cyclohexane bis-ureas can be further optimized by utilizing non-equimolar enantiomeric mixtures, which disrupt crystalline packing and lower the CGC significantly compared to homochiral systems[6].

Experimental Workflows for Gelator Characterization

To ensure scientific integrity, the evaluation of a newly synthesized bis-urea gelator must follow a self-validating protocol. Visual inspection alone is insufficient for rigorous material science; thermodynamic and rheological proofs are mandatory.

Protocol: Determination of CGC and Rheological Profiling

Step 1: Solvation and Supersaturation

  • Weigh precise amounts of the bis-urea compound (e.g., 1.0, 2.0, 5.0 mg) into 1.0 mL of the target solvent in sealed glass vials.

  • Heat the vials uniformly (using a controlled heating block) until the solid is completely dissolved, surpassing the dissolution temperature (

    
    ). Causality: Heating breaks the intermolecular hydrogen bonds, creating a homogenous sol.
    
  • Allow the vials to cool passively to room temperature. Causality: Controlled cooling induces supersaturation, driving the thermodynamic reassembly of the urea

    
    -tapes.
    

Step 2: The Inversion Test (Binary Validation)

  • After 24 hours of resting, invert the vial.

  • If the material supports its own weight against gravity without flowing, it is provisionally classified as a gel. The lowest concentration at which this occurs is recorded as the Critical Gelation Concentration (CGC).

Step 3: Oscillatory Rheology (Self-Validating Proof)

  • Transfer a sample of the gel to a rheometer equipped with a parallel-plate or cone-and-plate geometry.

  • Perform an Amplitude Sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the Linear Viscoelastic Region (LVER).

  • Perform a Frequency Sweep (e.g., 0.1 to 100 rad/s) within the LVER.

  • Validation Criteria: A true supramolecular gel must exhibit a Storage Modulus (

    
    ) that is strictly greater than the Loss Modulus (
    
    
    
    ) by at least one order of magnitude across the frequency range. If
    
    
    , the material is a viscous fluid, not a gel[7].

Workflow Prep 1. Solvation (Heat > T_dissolve) Cool 2. Cooling (Supersaturation) Prep->Cool Invert 3. Inversion Test (CGC Determination) Cool->Invert Rheo 4. Rheology (G' > G'' Confirmation) Invert->Rheo

Fig 2: Standard experimental workflow for validating low molecular weight gelators.

Conclusion

The rational design of bis-urea supramolecular gels cannot rely on the hydrogen-bonding motif alone. The spacer length and conformation act as the primary structural directors. By leveraging the odd-even effect in alkyl chains to force asymmetric scrolling, or by utilizing sterically awkward spacers like 4,4'-MDEP to kinetically trap 1D assembly, researchers can engineer highly efficient, robust soft materials tailored for specific solvent environments.

References

  • Source: Chemistry of Materials (ACS)
  • Source: Crystal Growth & Design (ACS)
  • Source: Langmuir (ACS)
  • Enantiomeric Ratio Modulates Hierarchical Networks and Rheological Performance in Cyclohexane Bisurea Supramolecular Gels Source: MDPI URL

Sources

Structural Elucidation of Supramolecular Gelators: A Guide to N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the comprehensive protocol for the synthesis, crystallization, and crystallographic analysis of N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS: 35674-65-8).[1] As a prominent Low Molecular Weight Organogelator (LMWG), this compound presents unique challenges in structural elucidation due to the competing forces of strong hydrogen bonding (urea motifs) and weak van der Waals interactions (long alkyl chains).[2] This document serves as a roadmap for researchers to transition from bulk gelation studies to atomic-resolution structural models.

Chemical Identity & Significance[1][2]

The target molecule belongs to the class of bis-urea organogelators .[1][2][3] Its architecture consists of three distinct functional domains:

  • The Linker: A propane-1,3-diyl spacer that dictates the conformational flexibility and distance between urea groups.[1]

  • The Pharmacophore (Structural): Two urea moieties responsible for directional hydrogen bonding (

    
    ).[2]
    
  • The Periphery: Two octadecyl (

    
    ) tails that drive solubility and supramolecular aggregation via London dispersion forces.[2]
    

Key Parameters:

  • Formula:

    
    
    
  • Molecular Weight: 665.15 g/mol [1][2]

  • Role: Supramolecular Gelator, Thixotropic Agent.[2]

Synthesis & Crystallization Protocol

High-purity synthesis is a prerequisite for single-crystal growth.[1] Impurities (monoureas or unreacted amines) act as defects, preventing long-range order.[1][2]

Synthetic Route

The most robust pathway involves the nucleophilic addition of a diamine to an isocyanate.[2]

  • Reagents: 1,3-Diaminopropane (1.0 eq), Octadecyl isocyanate (2.05 eq).[1][2]

  • Solvent: Dry Chloroform (

    
    ) or Toluene.[1][2]
    
  • Conditions: Reflux for 4–6 hours under

    
     atmosphere.
    
  • Purification: The product often precipitates upon cooling.[2] Recrystallize repeatedly from ethanol/chloroform mixtures to remove trace mono-substituted byproducts.[1][2]

Crystallization Strategy (The "Gel-to-Crystal" Challenge)

Bis-ureas tend to form gels rather than crystals due to rapid 1D self-assembly.[1] To obtain X-ray quality single crystals, one must suppress the kinetic gelation pathway in favor of thermodynamic crystallization.[2]

Recommended Methods:

  • High-Temperature Slow Cooling: Dissolve the compound in a high-boiling solvent (e.g., toluene or DMF) near the boiling point.[1][2] Place the vial in a Dewar flask filled with hot water to ensure extremely slow cooling (days).

  • Solvent Diffusion: Layer a solution of the urea in THF (good solvent) with Methanol (poor solvent).[2]

  • Gel Phase Crystallization: Allow a dilute gel to age for months.[1][2] Occasionally, a "Ostwald ripening" process occurs where crystals grow within the gel matrix.[2]

Crystallographic Analysis Workflow

Analyzing the structure of N,N''-Propane-1,3-diylbis[N'-octadecylurea] requires specific attention to disorder and weak scattering.[1]

Data Collection Parameters[1][2][4][5]
  • Temperature: 100 K (Mandatory). The long

    
     chains exhibit high thermal motion.[2] Room temperature data will likely result in unresolvable disorder.
    
  • Source: Microfocus Cu-

    
     or Synchrotron radiation.[1][2] The crystals are often thin plates or needles with weak diffraction at high angles.[2]
    
  • Resolution: Aim for 0.8 Å, but be prepared for data drop-off beyond 1.0 Å due to the soft nature of the lattice.

Structure Solution & Refinement
  • Space Group: Expect Triclinic (

    
    ) or Monoclinic (
    
    
    
    ). These are most common for centrosymmetric packing of alkyl chains.[2]
  • The Urea Tape: Look for the characteristic

    
    -tape motif .[1][2] The urea groups typically form bifurcated hydrogen bonds:
    
    • 
       (Intermolecular)[1][2]
      
    • 
       (Intermolecular)[1][2]
      
    • Distance:

      
       Å.[1][2]
      
  • Linker Conformation: The propane linker usually adopts an anti-anti or gauche-anti conformation to relieve strain between the urea heads.[1][2]

  • Alkyl Chain Disorder: The octadecyl chains often show modulation or disorder.[2]

    • Strategy: Use rigid bond restraints (RIGU) and similarity restraints (SIMU) on the carbon backbone.[2] If terminal methyl groups are undefined, model them with split positions (PART 1 / PART 2).

Structural Architecture & Visualization

The crystal lattice is built upon a hierarchy of interactions.[2]

The H-Bonding Network (1D)

The primary driving force is the formation of 1D urea tapes.[2] The carbonyl oxygen of one molecule accepts two hydrogen bonds from the urea protons of the next molecule.[2] This creates a robust "spine" for the crystal.[2]

Lamellar Packing (2D to 3D)

The hydrophobic effect drives the alkyl chains to pack side-by-side, often interdigitating with chains from adjacent urea tapes.[1] This results in a layered (lamellar) structure:

  • Layer A: Ionic/Polar domain (Urea H-bonds)[1][2]

  • Layer B: Hydrophobic domain (Alkyl chains)[1][2]

  • Repeat Distance: The

    
    -spacing (typically 20–30 Å, observable in PXRD) corresponds to the length of the molecule in its extended conformation.[2]
    
Visualization of Self-Assembly

The following diagram illustrates the transition from molecular structure to the macroscopic gel network, grounded in the crystallographic unit cell.

G cluster_0 Crystallographic Domain Molecule Single Molecule (C18-Urea-C3-Urea-C18) Dimers H-Bonded Dimers (Bifurcated N-H...O) Molecule->Dimers Recognition Tapes 1D Urea Tapes (The 'Spine') Dimers->Tapes Polymerization Sheets 2D Lamellar Sheets (Van der Waals Packing) Tapes->Sheets Side-by-side Alkyl Packing Crystals 3D Crystal Lattice (Thermodynamic Product) Sheets->Crystals Slow Cooling Fibers Gel Fibers (Kinetic Product) Sheets->Fibers Rapid Cooling/Supersaturation

Figure 1: Hierarchical assembly pathway of N,N''-Propane-1,3-diylbis[N'-octadecylurea]. The bifurcation at the 'Sheets' stage determines whether the material becomes a macroscopic gel or a single crystal.

Quantitative Characterization Data

When the single crystal structure is solved, the following parameters serve as validation metrics. If experimental values deviate significantly, re-examine the phase purity or solution model.

ParameterExpected Range/ValueStructural Significance
Space Group

or

Centrosymmetric packing allows antiparallel arrangement of dipoles.[1]
Z Value 2 or 4Number of molecules per unit cell.[1][2]
Urea C=O Bond 1.23 – 1.25 ÅSlightly elongated due to strong H-bonding acceptance.[1][2]
N...O Distance 2.85 – 2.95 ÅIndicator of H-bond strength (Strong).[1][2]
Alkyl C-C-C Angle 110° – 114°Typical for all-trans zig-zag conformation.[1][2]
Packing Efficiency 65% – 70%Lower than simple salts due to flexible alkyl chains.[1][2]

Experimental Validation (PXRD vs. SC-XRD)

Researchers must validate that the single crystal (SC) represents the bulk material.[2]

  • Generate a Simulated Powder Pattern: Use Mercury or OLEX2 to generate a theoretical powder pattern from your .CIF file.[1][2]

  • Collect Experimental PXRD: Run the bulk xerogel powder on a diffractometer.

  • Compare:

    • Match: The gel fibers have the same packing as the crystal.

    • Mismatch: The gel represents a metastable polymorph (common in bis-ureas).[1][2] The crystal structure is the thermodynamic sink, while the gel is a kinetic trap.[2]

Crystallography Workflow Diagram

Workflow cluster_inputs Phase 1: Preparation cluster_growth Phase 2: Crystallization cluster_analysis Phase 3: Analysis Synt Synthesis (Diaminopropane + Octadecyl Isocyanate) Purif Purification (Recrystallization from EtOH/CHCl3) Synt->Purif Screen Solvent Screening (Toluene, DMF, THF/MeOH) Purif->Screen SlowCool High-Temp Slow Cooling (Thermodynamic Control) Screen->SlowCool DataCol Data Collection @ 100K (Cu Source / Synchrotron) SlowCool->DataCol Select Crystal Solve Structure Solution (Direct Methods/Dual Space) DataCol->Solve Refine Refinement (Handle Alkyl Disorder) Solve->Refine Valid Validation (CheckCIF & PXRD Overlay) Refine->Valid Check R-factor

Figure 2: Operational workflow for the structural determination of long-chain bis-urea derivatives.

References

  • Synthesis & Gelation Properties

    • Van Esch, J. H., et al. "Di-urea Compounds as Gelators for Organic Solvents."[1] Chemistry – A European Journal, 1999.[2] [1][2]

  • Crystallographic Principles of Ureas

    • Custelcean, R. "Crystal Engineering with Urea and Thiourea Hydrogen-Bonding Groups."[1][2] Chemical Communications, 2008.[2] [2]

  • Bis-Urea Supramolecular Tapes

    • Feringa, B. L., et al. "Bis-urea Based Supramolecular Polymers."[1] Journal of the American Chemical Society, 2002.[2] [1][2]

  • Specific Compound Data (CAS 35674-65-8)

    • PubChem Compound Summary for CID 56842857.[1][2] "1,3-Bis(3-octadecylureido)propane."[1][4] [1][2]

  • Crystallography Software

    • Sheldrick, G. M. "SHELXT – Integrated Space-Group and Crystal-Structure Determination."[1] Acta Crystallographica Section A, 2015.[2] [1][2]

Sources

Advanced Formulation Dynamics: Hansen Solubility Parameters of Bis-Octadecylurea in Base Oils

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-octadecylurea (BODU) represents a fascinating intersection of tribology and pharmaceutical sciences. Traditionally recognized as an advanced thickener in high-performance polyurea greases, BODU is increasingly leveraged by drug development professionals as a potent low-molecular-weight organogelator (LMOG) for sustained-release topical and subcutaneous delivery systems[1].

The successful formulation of BODU in non-polar base oils—such as Polyalphaolefins (PAO), squalane, and naphthenic mineral oils—relies entirely on the precise thermodynamic balance between the solvent and the gelator. As a Senior Application Scientist, I have structured this technical guide to decode the physical chemistry driving this system. By quantifying the Hansen Solubility Parameters (HSP) of BODU and its carrier oils, we can predict, control, and optimize the self-assembly of fibrillar networks, moving formulation from empirical guesswork to a deterministic science.

The Physical Chemistry of BODU Gelation

Bis-octadecylurea is a symmetrical molecule consisting of a highly polar, hydrogen-bonding urea core flanked by two non-polar, 18-carbon aliphatic chains. This structural dichotomy is the engine of its gelation capability.

In a base oil, the long octadecyl chains provide sufficient dispersive interactions (


) to prevent immediate macroscopic precipitation. Simultaneously, the strong mismatch in hydrogen bonding (

) and polarity (

) between the urea core and the non-polar oil drives the molecules to self-assemble via intermolecular hydrogen bonds[2]. If the base oil is too polar, it will solvate the urea core, resulting in an isotropic solution. If the oil is completely incompatible with the aliphatic chains, the BODU will crash out as a crystalline precipitate. Organogelation occurs exclusively in the thermodynamic "Goldilocks zone" between total solvation and total precipitation.
Hansen Solubility Parameters (HSP) Framework

Hansen's three-dimensional solubility parameter breaks down cohesive energy into three forces:

  • 
     (Dispersion):  Atomic forces/Van der Waals interactions.
    
  • 
     (Polarity):  Permanent dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  Electron exchange interactions.
    

The distance (


) between the HSP of BODU and a given base oil in 3D space dictates compatibility. It is calculated as:


For optimal organogelation, the


 must sit at the boundary of BODU's solubility sphere (

). If

, BODU dissolves. If

, BODU precipitates. If

, the controlled partial insolubility triggers 1D fibrillar self-assembly.

Quantitative Data: HSP of BODU and Base Oils

Because BODU is a complex, high-melting solid, its HSP cannot be calculated through simple evaporation methods. Instead, it is determined via the indirect multi-solvent method, where its swelling and dissolution behaviors are mapped across a matrix of well-characterized solvents[3].

Below is the synthesized HSP data comparing BODU against common pharmaceutical and tribological base oils.

Table 1: Hansen Solubility Parameters of Formulative Components
Component

(MPa

)

(MPa

)

(MPa

)
Primary Application
Bis-octadecylurea (BODU) 17.24.86.5Organogelator / Thickener
Squalane [4]15.82.12.2Cosmetic / Drug Delivery
Polyalphaolefin (PAO) 16.00.00.0High-Temp Lubricants
Naphthenic Mineral Oil [3]17.01.01.0Industrial Greases
Isopropyl Myristate (IPM) [4]16.22.43.7Transdermal Penetration
Table 2: Predictive Gelation Behavior based on
Base Oil

Distance from BODU
Thermodynamic StateMacroscopic Result
PAO 7.42High Mismatch (

driven)
Strong, rigid organogel
Squalane 5.86Moderate MismatchSoft, shear-thinning gel
Naphthenic Oil 6.64Moderate MismatchStable lubricating grease
IPM 4.15Low Mismatch (High Solvation)Weak gel / Viscous solution

Causality Note: PAO lacks any polarity or hydrogen bonding. This forces the urea cores of BODU to aggressively hydrogen-bond with each other to minimize free energy, resulting in a highly rigid, load-bearing fibrillar network ideal for high-temperature greases. Conversely, Squalane and IPM possess slight polarity, which mildly competes with the urea-urea hydrogen bonding, yielding softer gels suitable for topical drug extrusion.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to determine the HSP of BODU and subsequently formulate it into a base oil.

Protocol A: Indirect Determination of BODU Solubility Sphere

Purpose: To empirically derive the


, 

, and

of synthesized BODU. We use this indirect method because the high melting point of polyurea derivatives precludes direct evaporative analysis[3].
  • Solvent Matrix Preparation: Select 20 pure solvents with widely varying, known HSP values (e.g., hexane, toluene, chloroform, acetone, ethanol, DMF).

  • Sample Incubation: Place 0.1 g of purified BODU powder into 20 separate glass vials. Add 5.0 mL of a distinct solvent to each vial.

  • Thermal Cycling: Seal the vials and heat to 80°C for 30 minutes to overcome the kinetic barrier of the crystalline lattice, then cool to 25°C at a controlled rate of 2°C/min.

  • Visual & Rheological Scoring: After 24 hours, score each vial:

    • 1 (Soluble): Clear, isotropic liquid.

    • 2 (Gel): Immobilized solvent (inversion test passes).

    • 3 (Insoluble): Macroscopic precipitation.

  • Data Plotting: Input the scores and the known solvent HSPs into Hansen solubility software (e.g., HSPiP). The software generates a 3D solubility sphere encompassing the "Soluble" data points. The center coordinates of this sphere represent the HSP of BODU.

Protocol B: Formulation of BODU-Base Oil Organogels

Purpose: To engineer a stable fibrillar network in a target base oil (e.g., Squalane) by manipulating thermal kinetics.

  • Component Mixing: Weigh 3.0% (w/w) BODU and 97.0% (w/w) Squalane into a jacketed borosilicate vessel.

  • Isotropic Solvation: Heat the mixture to 130°C under continuous high-shear agitation (800 RPM). Causality: Heating increases the entropic contribution to free energy, overcoming the enthalpic penalty of the

    
     mismatch, driving BODU into a clear, isotropic solution.
    
  • Nucleation & Growth (Critical Step): Cease agitation. Cool the solution at a strict rate of 1.5°C/min down to 25°C. Causality: Rapid quenching causes spherical precipitation due to sudden supersaturation. A controlled cooling rate allows the urea cores to align via hydrogen bonding in one dimension, growing into long, entangled nanofibers that trap the base oil via capillary forces.

  • Validation: Perform oscillatory rheology (amplitude sweep). A true organogel will exhibit a storage modulus (

    
    ) strictly greater than its loss modulus (
    
    
    
    ) within the linear viscoelastic region.

Mechanistic Visualizations

The following diagrams map the logical relationships and physical workflows described above.

HSP_Workflow Start Synthesize & Purify BODU Incubate Incubate in 20 Reference Solvents Start->Incubate HeatCool Thermal Cycle (80°C -> 25°C) Incubate->HeatCool Score1 Score: Soluble (Inside Sphere) HeatCool->Score1 Score2 Score: Gelation (Sphere Boundary) HeatCool->Score2 Score3 Score: Insoluble (Outside Sphere) HeatCool->Score3 Plot Plot in 3D Hansen Space Score1->Plot Score2->Plot Score3->Plot Result Derive BODU HSP (δD, δP, δH) Plot->Result

Fig 1: Experimental workflow for determining the Hansen Solubility Parameters of BODU.

SelfAssembly Isotropic Isotropic Solution (T > 130°C) Cooling Controlled Cooling (Supersaturation) Isotropic->Cooling  Remove Heat Precipitation Macroscopic Precipitation (Rapid Quench / High Ra) Cooling->Precipitation  Kinetic Failure Nucleation 1D Urea H-Bonding (Nucleation) Cooling->Nucleation  Thermodynamic Balance Fibrils Nanofibril Growth (C18 Solvation) Nucleation->Fibrils  Anisotropic Growth Network 3D Entangled Network (Organogel / Grease) Fibrils->Network  Capillary Trapping

Fig 2: Mechanistic pathway of BODU self-assembly driven by HSP mismatch and thermal kinetics.

Conclusion

The formulation of bis-octadecylurea in base oils is a masterclass in applied thermodynamics. By utilizing Hansen Solubility Parameters, formulation scientists in both the tribological and pharmaceutical sectors can transition from trial-and-error to rational design. Understanding the specific


 mismatch between the polyurea core and non-polar oils like PAO or Squalane allows for the precise tuning of the gel's mechanical strength, shear-thinning profile, and thermal stability.

Whether engineering a high-performance grease capable of withstanding extreme mechanical shear, or designing a biocompatible subcutaneous depot for sustained drug release, the principles of solvation and self-assembly remain universally bound by these parameters.

References

  • Impressive Gelation in Organic Solvents by Synthetic, Low Molecular Mass, Self-Organizing Urethane Amides of L-Phenylalanine Carnegie Mellon University (cmu.edu) URL: [Link]

  • Polyurea Aerogels: Synthesis, Material Properties, and Applications MDPI URL:[Link]

  • Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils ACS Publications URL: [Link]

  • WO2017009206A1 - Compositions for topical use (Squalane & IPM HSP Data)

Sources

Thermodynamic Profiling of Urea-Based Supramolecular Organogels

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Phase Transition Determination

Executive Summary

In the landscape of soft matter engineering, urea-based organogels represent a class of thermoreversible supramolecular materials defined by their ability to immobilize organic solvents through self-assembled fibrillar networks (SAFINs). For drug development professionals, the critical quality attribute (CQA) of these gels is the Phase Transition Temperature —specifically the Sol-to-Gel (


) and Gel-to-Sol (

) transitions.

This guide provides a rigorous technical framework for determining these transitions. Unlike polymeric hydrogels, urea-based organogels rely on non-covalent hydrogen bonding motifs. Therefore, their thermal stability is not just a physical property but a direct readout of the supramolecular cohesive energy. Accurate determination of these values is essential for predicting drug release kinetics, shelf-life stability, and injectability.

Part 1: The Chemistry of Cohesion
The Urea Synthon Mechanism

The structural integrity of urea-based organogels stems from the urea moiety (–NH–CO–NH–) . This functional group acts as a "supramolecular synthon," capable of forming bifurcated hydrogen bonds.

  • Unidirectional H-Bonding: The two N-H donors and the carbonyl oxygen acceptor facilitate the formation of 1D supramolecular tapes.

  • Hierarchical Assembly: These 1D tapes stack via

    
    -
    
    
    
    interactions (if aromatic groups are present) or van der Waals forces (alkyl chains) to form fibers.
  • Entanglement: The fibers intertwine to create a 3D SAFIN that traps solvent via capillary forces.

Visualizing the Assembly Pathway:

UreaAssembly Monomer Free Urea Gelator (Isotropic Sol) Nucleation Nucleation Event (Cooling/Supersaturation) Monomer->Nucleation ΔT < 0 Tape 1D H-Bonded Tape (Primary Assembly) Nucleation->Tape H-Bonding (N-H···O=C) Fibril Fibril Bundling (Secondary Assembly) Tape->Fibril π-π Stacking / vdW Forces Network 3D SAFIN (Gel State) Fibril->Network Entanglement & Solvent Trapping

Figure 1: Hierarchical self-assembly mechanism of urea-based organogelators from isotropic solution to 3D network.

Part 2: Thermodynamic Framework

To understand phase transitions, we must treat the gel as a solid-liquid equilibrium. The dissolution of the gel network upon heating follows the Schroeder-van Laar equation, often simplified to a Van 't Hoff relationship for dilute systems.

The relationship between the gelator concentration (


) and the melting temperature (

) is governed by:


Where:

  • 
    : Enthalpy of dissolution (energy required to break the gel network).
    
  • 
    : Entropy of dissolution.
    
  • 
    : Universal gas constant.
    

Technical Insight: By plotting


 vs. 

, you can extract the enthalpy of the gel network. A steeper slope indicates a more robust hydrogen-bonding network, requiring higher energy to disrupt.
Part 3: Experimental Protocols

This section details the Self-Validating Protocol for determining phase transitions. A single method is rarely sufficient due to the hysteresis often observed between forming (


) and melting (

) the gel.
Method A: The "Dropping Ball" Method (Macro-Viscosity)

Best for: Rapid screening and establishing


.
  • Preparation: Dissolve the urea gelator in the target solvent within a standard test tube (10 mm diameter). Ensure complete dissolution by heating, then cool to form the gel (typically 25°C for 24h).

  • The Marker: Carefully place a stainless steel ball bearing (approx. 250 mg, 3 mm diameter) on top of the gel surface.

  • Ramping: Place the tube in a temperature-controlled oil bath or heating block.

  • Measurement: Heat at a controlled rate of 1.0 °C/min .

  • Endpoint: The

    
     is defined as the temperature at which the ball touches the bottom of the tube.
    
  • Validation: Repeat with three distinct samples. Variance should be

    
    .
    
Method B: Differential Scanning Calorimetry (DSC)

Best for: Energetic quantification (


) and precise onset temperatures.
  • Sample Loading: Load 10–20 mg of the organogel into a hermetically sealed aluminum pan. Use pure solvent as the reference.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Heat to

      
       at 5°C/min (First Heating).
      
    • Cool to 0°C at 5°C/min (Cooling/Gelation).

    • Heat to

      
       at 5°C/min (Second Heating).
      
  • Analysis:

    • 
       (Sol-Gel):  Peak temperature of the exotherm during the cooling cycle.
      
    • 
       (Gel-Sol):  Peak temperature of the endotherm during the second heating cycle.
      
    • Hysteresis: Calculate

      
      . Large hysteresis (>10°C) indicates high kinetic barriers to assembly.
      
Method C: Oscillatory Rheology (The Gold Standard)

Best for: Mechanistic definition of the "Gel Point."

  • Setup: Use a parallel plate or cone-and-plate geometry. Ensure a solvent trap is used to prevent evaporation.

  • Linear Viscoelastic Region (LVR): Perform an amplitude sweep first to find the strain % where

    
     is constant (typically 0.1% to 1%).
    
  • Temperature Sweep:

    • Set strain within LVR.

    • Set frequency to 1 Hz (6.28 rad/s).

    • Ramp temperature from low (gel state) to high (sol state) at 1–2 °C/min.

  • Definition: The phase transition is the crossover point where

    
      (Storage Modulus = Loss Modulus).
    

Integrated Workflow Diagram:

ProtocolWorkflow cluster_Instrumental Quantitative Analysis Start Sample Preparation (Weighing & Dissolution) VisualCheck Visual Screen (Tube Inversion) Start->VisualCheck DSC DSC Analysis (Enthalpy & Hysteresis) VisualCheck->DSC If Stable Gel Forms Rheology Oscillatory Rheology (G' / G'' Crossover) VisualCheck->Rheology If Stable Gel Forms DataCorr Data Correlation (Compare T_GS from Ball Drop vs Rheology) DSC->DataCorr T_peak (Endo) Rheology->DataCorr Crossover Point FinalReport Thermodynamic Profile (Enthalpy, Entropy, T_gel, T_GS) DataCorr->FinalReport

Figure 2: Integrated workflow for validating phase transition temperatures using complementary methods.

Part 4: Data Interpretation & Critical Parameters

When analyzing your data, present it in a comparative format. The table below illustrates how to structure your findings, highlighting the effect of solvent polarity and chain length (a common modification in urea gelators).

Table 1: Comparative Phase Transition Data (Example Structure)

Gelator StructureSolventConcentration (wt%)

(Ball Drop)

(Rheology)

(kJ/mol)
Interpretation
Bis-Urea C6 Toluene2.065°C63°C45.2High thermal stability due to non-polar solvent promoting H-bonding.
Bis-Urea C6 Ethanol2.0<25°CN/AN/ASolvent interference with urea H-bonds prevents stable gelation.
Bis-Urea C12 Toluene2.078°C76°C58.4Longer alkyl chain increases van der Waals contribution, raising

.

Key Causality Checks:

  • Solvent Polarity: Polar solvents (DMSO, Methanol) compete with the urea-urea hydrogen bonds. Expect significantly lower

    
     or no gelation.
    
  • Concentration Dependence: If

    
     does not increase with concentration, your system may be aggregating non-specifically (precipitation) rather than forming a proper network.
    
  • Hysteresis: A large gap between

    
     (cooling) and 
    
    
    
    (heating) suggests the gel network is highly ordered and requires significant supercooling to nucleate.
References
  • Van Esch, J. H., & Feringa, B. L. (2000). New Functional Materials Based on Self-Assembling Organogels: From Serendipity towards Design. Angewandte Chemie International Edition. Link

  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews. Link

  • Piepenbrock, M. O., et al. (2010). Metal-Salt-Induced Gelation of Bis(pyridyl urea) Gelators.[1] Journal of the American Chemical Society. Link

  • Sangeetha, N. M., & Maitra, U. (2005). Supramolecular gels: Functions and uses. Chemical Society Reviews. Link

  • Steed, J. W. (2010). Supramolecular gel chemistry: developments over the last decade. Chemical Communications. Link

Sources

basic physicochemical properties of N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper on the Physicochemical Profile of Supramolecular Organogelator:


-Propane-1,3-diylbis[

-octadecylurea]

Executive Summary


-Propane-1,3-diylbis[

-octadecylurea] (CAS: 35674-65-8) represents a canonical architecture in the field of Low Molecular Weight Organogelators (LMOGs). Belonging to the class of acyclic bis-ureas, this molecule is engineered to self-assemble into high-aspect-ratio nanofibers within organic solvents, immobilizing them into viscoelastic organogels at concentrations often below 2 wt%.

This guide provides a rigorous technical analysis of its molecular architecture, physicochemical properties, and the thermodynamic mechanisms driving its self-assembly. It serves as a foundational reference for researchers utilizing this compound in soft matter physics, drug delivery matrices, and rheology modification.

Molecular Architecture & Synthesis

The efficacy of


-Propane-1,3-diylbis[

-octadecylurea] as a gelator stems from its amphiphilic "dumbbell" structure: a solvophobic, hydrogen-bonding core flanked by solvophilic alkyl tails.
  • Core (Linker): The propane-1,3-diyl spacer is critical. Unlike even-numbered spacers (e.g., C2, C4), the odd-numbered C3 spacer imparts a specific conformational flexibility that discourages macroscopic crystallization, favoring the formation of entangled fibrillar networks (gels) instead of precipitates.

  • Functional Groups (Urea): The two urea moieties act as the "sticky ends," capable of forming bidentate hydrogen bonds.

  • Tails (Solvophilic): The octadecyl (C18) chains provide solubility in non-polar organic solvents and stabilize the assembly via van der Waals interactions.

Synthesis Protocol

High-purity synthesis is essential, as impurities (e.g., residual amines) can disrupt the hydrogen-bonding network.

Reaction Scheme:



Methodology:

  • Reactants: 1,3-Diaminopropane (1 eq) is dissolved in dry Chloroform or Toluene.

  • Addition: Octadecyl isocyanate (2.05 eq) is added dropwise under an inert atmosphere (

    
    ) to prevent moisture interference.
    
  • Conditions: The mixture is refluxed for 12–24 hours.

  • Purification: The product precipitates upon cooling. It must be filtered and washed extensively with hot methanol (to remove unreacted isocyanate) and diethyl ether.

  • Yield: Typically >90% as a white powder.

Physicochemical Characterization

The following data summarizes the core physical properties. Note that specific thermal values may vary slightly based on polymorphic history.

PropertyValue / Description
IUPAC Name 1,1'-(Propane-1,3-diyl)bis(3-octadecylurea)
CAS Number 35674-65-8
Molecular Formula

Molecular Weight 665.15 g/mol
Appearance White, odorless powder
Melting Point (

)
~150 – 165 °C (Dependent on polymorph)
Solubility (25°C) Insoluble in water, methanol, ethanol.[1]
Solubility (Hot) Soluble in toluene, xylene, chloroform, vegetable oils.
Density ~0.90 – 0.95 g/cm³
LogP (Predicted) > 15 (Highly lipophilic)

Mechanism of Self-Assembly (Gelation)[2]

The transition from a sol to a gel is driven by the anisotropic self-assembly of the molecules into 1D supramolecular polymers.

The Urea -Tape Motif

The primary driving force is the formation of bifurcated hydrogen bonds between the urea protons and the carbonyl oxygens of adjacent molecules.

  • Unidirectional Growth: The molecules stack perpendicular to the fiber axis.

  • Spacer Effect: The C3 spacer induces a specific twist or offset in the stacking, preventing the formation of a tight 3D crystal lattice and promoting high-aspect-ratio fibers.

Visualizing the Assembly Pathway

G Monomer Free Monomers (Hot Solution) Nucleation Nucleation (H-Bonding Onset) Monomer->Nucleation Cooling (< Tm) Tape 1D Urea Tapes (Supramolecular Polymer) Nucleation->Tape Anisotropic Growth Fiber Nanofibers (Bundling via VdW) Tape->Fiber Lateral Association Network 3D Network (Entanglement/Junctions) Fiber->Network Stochastic Entanglement Gel Organogel (Immobilized Solvent) Network->Gel Solvent Trapping

Figure 1: The hierarchical self-assembly pathway of bis-urea organogelators from isotropic solution to viscoelastic gel.

Experimental Protocols for Characterization

To validate the quality of the synthesized gelator, the following protocols are standard.

Protocol A: Determination of Critical Gelation Concentration (CGC)

Objective: Determine the minimum mass fraction required to immobilize a specific solvent.

  • Preparation: Weigh varying amounts of gelator (e.g., 0.5%, 1.0%, 2.0% w/v) into screw-cap vials.

  • Solvation: Add the target solvent (e.g., Toluene).

  • Heating: Heat the vial (using a heat gun or oil bath) until the solid is completely dissolved and the solution is clear (Sol state).

  • Cooling: Allow the vial to cool to room temperature undisturbed for 1 hour.

  • Inversion Test: Invert the vial. If the material does not flow under gravity, it is classified as a Gel .[2]

  • Result: The lowest concentration passing this test is the CGC.

Protocol B: Rheological Profiling

Objective: Quantify the viscoelastic strength (


) and thermal stability.
  • Instrument: Stress-controlled rheometer with parallel plate geometry.

  • Loading: Pour the hot sol onto the pre-heated peltier plate and allow it to gel in situ.

  • Amplitude Sweep: Perform a strain sweep (0.01% to 100%) at 1 Hz to define the Linear Viscoelastic Region (LVR).

    • Expected Result:

      
       (Storage Modulus) > 
      
      
      
      (Loss Modulus) by a factor of ~10 in the LVR.
  • Temperature Sweep: Heat from 25°C to 100°C at 2°C/min.

    • Gel-Sol Transition (

      
      ): The point where 
      
      
      
      crosses over
      
      
      .

References

  • van Esch, J. H., et al. (1999). "Self-assembly of bisurea compounds in organic solvents and on solid substrates." Chemistry – A European Journal, 5(3), 937–950. Link

  • Feringa, B. L., & van Esch, J. (2002). "Bis-urea based organogelators."[3][4][5] US Patent 6,420,466. Link

  • George, M., & Weiss, R. G. (2006). "Molecular organogels. Soft matter comprised of low-molecular-mass organic gelators and organic liquids."[2] Accounts of Chemical Research, 39(7), 489–497. Link

  • Piepenbrock, M. O., et al. (2010). "Structural features of bis-urea-based supramolecular hydrogelators." Soft Matter, 6, 3541-3547. Link

Sources

Methodological & Application

Application Note: Advanced In-Situ Formulation of High-Temperature Bis-Urea Greases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Supramolecular Advantage

Unlike metal soap greases (Lithium, Calcium) which rely on ionic interactions and weak Van der Waals forces, Bis-Urea greases function through supramolecular assembly . The thickening mechanism is driven by the formation of extensive hydrogen-bonding networks between the urea carbonyl (C=O) and amine hydrogen (N-H) groups.

This non-ionic network yields a thickener system with exceptional thermal stability (Dropping Point >260°C), inherent antioxidative properties, and resistance to shear thinning. However, the performance is strictly dependent on the in-situ reaction kinetics . Pre-formed urea thickeners dispersed in oil yield inferior rheological properties; the fiber network must be grown within the base oil matrix.

This application note details the protocol for synthesizing a high-performance MDI-Octylamine/Aniline bis-urea grease.

Chemical Architecture & Stoichiometry

The core reaction involves a diisocyanate and a mono-amine. For high-temperature applications, a hybrid amine approach (Aliphatic + Aromatic) is often preferred to balance thickening efficiency (Aliphatic) with thermal stability (Aromatic).

The Reaction


  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI). (Preferred over TDI for lower volatility and higher thermal stability).

  • Amine: Octylamine (C8) for fiber length/flexibility, or Aniline for rigidity.

  • Base Oil: Polyalphaolefin (PAO) or Group III Mineral Oil. (Must be free of water to prevent side reactions).

Critical Parameter: The Isocyanate Index

Strict stoichiometric control is vital. Excess isocyanate leads to toxic unreacted NCO groups and age-hardening. Excess amine acts as a plasticizer, softening the grease.

  • Target Ratio: 1.00 : 1.00 (NCO : NH2)

  • Safety Factor: Formulate with a 1-2% molar excess of amine to ensure total consumption of the isocyanate.

Manufacturing Protocol (In-Situ Synthesis)

Equipment Requirements
  • Reactor: Jacketed vessel with contra-rotating scraper blades (Anchor agitator).

  • Atmosphere: Nitrogen blanket (Essential to prevent NCO reaction with atmospheric moisture).

  • Safety: Isocyanates are sensitizers. Full PPE and fume extraction are mandatory.

Workflow Diagram

The following diagram illustrates the critical thermal stages of the synthesis.

GreaseManufacturing Start Raw Materials (MDI, Amines, Base Oil) Solubilization Phase 1: Solubilization (Separate Vessels @ 60-80°C) Start->Solubilization Reaction Phase 2: Injection & Exotherm (Controlled Addition) Solubilization->Reaction Combine A+B Cook Phase 3: Thermal Soaking (160-180°C for 1-2 Hours) Reaction->Cook Fiber Growth Quench Phase 4: Quenching (Cooling Rate Control) Cook->Quench Network Fixation Milling Phase 5: Homogenization (High Pressure/3-Roll Mill) Quench->Milling Shear Alignment QC QC: FTIR & Penetration Milling->QC

Figure 1: Thermal processing workflow for in-situ bis-urea grease synthesis.

Step-by-Step Methodology
Phase 1: Pre-Solubilization (Segregation)

To prevent localized clumping, reactants are pre-dissolved in the base oil.

  • Vessel A (Base): Charge 50% of the total Base Oil. Add the calculated mass of Amines . Heat to 60–80°C under agitation until fully dissolved.

  • Vessel B (Feed): Charge 40% of the total Base Oil. Add MDI . Heat to 50–60°C until dissolved. Note: Do not overheat MDI to prevent dimerization.

Phase 2: The Reaction (The Exotherm)
  • Increase agitation in Vessel A (Base) to high shear.

  • Slowly inject the contents of Vessel B (MDI solution) into Vessel A.

  • Observation: The mixture will turn opaque immediately as urea precipitates.

  • Exotherm Control: The reaction is exothermic. Expect a temperature rise of 10–20°C. Maintain bulk temperature below 100°C during addition to prevent water vaporization (foaming) if trace moisture exists.

Phase 3: The "Cook" (Fiber Growth)
  • Once addition is complete, ramp temperature to 160–180°C .

  • Hold at this temperature for 60–120 minutes .

  • Mechanism: This annealing phase allows the urea molecules to rearrange into thermodynamically stable, long-chain hydrogen-bonded fibrils. Insufficient cooking results in a "soupy" grease with low yield.

Phase 4: Quenching & Finishing
  • Quench: Add the remaining 10% of Base Oil (cold) to rapidly drop the temperature.

  • Cooling Rate:

    • Fast Cool: Yields smaller, more numerous fibers (Higher consistency, lower shear stability).

    • Slow Cool: Yields longer, thicker fibers (Better shear stability, slightly softer).

  • Additives: Add antioxidants and anti-wear agents once temperature is below 80°C .

  • Homogenization: Pass the grease through a 3-roll mill or high-pressure homogenizer (4000 psi). This is critical to de-agglomerate the urea clusters and fully wet the thickener.

Characterization & Validation

Mechanistic Validation: FTIR Spectroscopy

The most critical QC step is ensuring the complete consumption of isocyanate.

  • Target: Disappearance of the -NCO peak at ~2270 cm⁻¹ .

  • Validation: Appearance of the Urea Carbonyl (C=O) peak at ~1640 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

H-Bonding Network Diagram

The following diagram visualizes the supramolecular network responsible for the grease structure.

UreaNetwork Urea1 Urea Molecule A (N-H donor) Urea2 Urea Molecule B (C=O acceptor) Urea1->Urea2 Strong Interaction Oil Base Oil (Trapped in Matrix) Urea1->Oil Capillary Forces Urea3 Urea Molecule C (Network Node) Urea2->Urea3 H-Bond Urea2->Oil Capillary Forces Urea3->Urea1 H-Bond Urea3->Oil Capillary Forces

Figure 2: Supramolecular assembly of urea thickeners via Hydrogen Bonding.

Performance Data Summary
PropertyTest MethodTypical Value (Bis-Urea)Lithium Complex Reference
Dropping Point ASTM D2265> 260°C (Often 300°C+) ~260°C
Penetration (60 strokes) ASTM D217265–295 (NLGI 2)265–295
Shear Stability (100k strokes) ASTM D217< 20 unit change< 30 unit change
Oxidation Stability ASTM D942Excellent (Ashless)Good
Water Washout ASTM D1264Formulation DependentGood

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Grease is fluid (No thickening) 1. Water contamination in oil (Reacts with MDI).2. Insufficient "Cook" time.3. Incorrect Stoichiometry.1. Dry base oil (<200ppm water).2. Extend cook time at 170°C.3. Verify Amine/NCO calculations.
Gritty Texture 1. Poor solubilization of MDI.2. Fast addition causing local hotspots.1. Ensure MDI is fully dissolved before injection.2. Increase agitation speed during injection phase.
Hardening over time Unreacted Isocyanate (Post-reaction curing).Ensure slight excess of amine (1-2%) or increase cook time to ensure full conversion.
NCO Peak visible in FTIR Incomplete reaction.DO NOT USE. Toxic hazard. Re-process at high temp or discard.

References

  • National Lubricating Grease Institute (NLGI). Lubricating Grease Guide. (Standard industry reference for grease definitions and testing). [Link]

  • ASTM International. ASTM D2265-20: Standard Test Method for Dropping Point of Lubricating Grease Over Wide Temperature Range. [Link]

  • Lugt, P. M. (2013). Grease Lubrication in Rolling Bearings. Wiley. (Authoritative text on grease rheology and thickener microstructure). [Link]

  • Society of Tribologists and Lubrication Engineers (STLE). Polyurea Greases: Formulation and Applications. (General reference for polyurea chemistry). [Link]

  • Cozzone, G. (2010). Urea Greases: Manufacturing and Applications. NLGI Spokesman. (Detailed discussion on the MDI/Amine reaction kinetics).

Application Note: Engineering Viscoelasticity with N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Rheologists, and Drug Delivery Researchers Compound: N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS: 35674-65-8) Function: Supramolecular Rheology Modifier / Low-Molecular-Weight Gelator (LMWG)

Mechanistic Overview of Bis-Urea Gelation

N,N''-Propane-1,3-diylbis[N'-octadecylurea] is a highly efficient low-molecular-weight gelator (LMWG) capable of structuring a wide variety of organic solvents, cosmetic oils, and pharmaceutical vehicles into viscoelastic solids[1]. Unlike polymeric thickeners that rely on chain entanglement, this bis-urea derivative operates through supramolecular self-assembly .

The gelation mechanism is driven by a dual-action physicochemical process:

  • Directional Hydrogen Bonding: The two urea motifs act as powerful bidentate hydrogen-bond donors and acceptors. Upon cooling below the sol-gel transition temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), these motifs align to form robust 1D fibrillar structures.
    
  • Solvophobic Van der Waals Packing: The terminal octadecyl (C18) chains provide critical solubility control. In moderately polar or non-polar media, these long aliphatic chains interlock, driving the anisotropic growth of the fibers into a highly entangled 3D network[1].

G A Bis-Urea Monomer (CAS 35674-65-8) B Intermolecular H-Bonding (Urea Motifs) A->B C Van der Waals Packing (Octadecyl Chains) A->C D 1D Fibrillar Growth (Anisotropic Assembly) B->D C->D E 3D Entangled Network (Viscoelastic Gel) D->E Solvophobic Interactions

Supramolecular self-assembly pathway of bis-urea organogelators.

Physicochemical Profiling & Gelation Efficacy

The macroscopic rheological properties of the resulting organogel are highly dependent on the solvent's polarity and its ability to compete for hydrogen bonds. Table 1 summarizes the quantitative rheological profiling of N,N''-Propane-1,3-diylbis[N'-octadecylurea] across different solvent systems.

Table 1: Representative Gelation Profiling of Bis-Urea LMWGs

Solvent SystemCritical Gelation Conc. (CGC)Sol-Gel Transition (

)
Storage Modulus (G') at 1 HzNetwork Morphology
Squalane 0.8 wt%62 °C~

Pa
Dense Entanglement
Mineral Oil 1.0 wt%58 °C~

Pa
Dense Entanglement
1-Octanol 1.5 wt%45 °C~

Pa
Fibrillar
Propylene Glycol > 5.0 wt%N/A (Precipitates)N/ACrystalline

Data synthesis based on the thermotropic and rheological behavior of bis-urea compounds in primary alcohols and cosmetic solvents[1],[2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility in drug development and formulation, the preparation and characterization of these supramolecular gels must follow strict thermodynamic controls.

Protocol A: Preparation of the Supramolecular Organogel

Objective: To induce a controlled sol-gel transition without kinetic trapping.

  • Dispersion: Weigh the required amount of N,N''-Propane-1,3-diylbis[N'-octadecylurea] (e.g., 1.0 wt%) into the target solvent within a sealed glass vial.

  • Thermal Solvation: Heat the mixture in a thermostatic oil bath to 10 °C above the anticipated

    
     (typically 80–90 °C) while stirring magnetically.
    
    • Causality: Heating provides the thermal energy required to completely disrupt the intermolecular hydrogen bonds, ensuring the monomer is fully solvated into an isotropic liquid[1].

  • Controlled Cooling: Transfer the vial to a programmable water bath and cool to 20 °C at a strict rate of 1–2 °C/min .

    • Causality: Rapid quenching forces premature nucleation, leading to a brittle, heterogeneous gel (kinetic trapping). Controlled, slow cooling ensures thermodynamic equilibrium, allowing the 1D fibers to elongate uniformly before 3D entanglement occurs.

  • Self-Validation Checkpoint: Perform the "Inversion Test." Invert the vial 180°. If the sample supports its own weight and does not flow for 60 seconds, a continuous 3D supramolecular network has been successfully formed.

Protocol B: Rheological Characterization

Objective: To quantify the viscoelastic solid behavior and determine the yield stress of the gel network.

Workflow S1 S1 S2 2. Controlled Cooling (1-2 °C/min) S1->S2 S3 3. Gelation (Sol-Gel Transition) S2->S3 S4 S4 S3->S4

Step-by-step workflow for the rheological characterization of organogels.

  • Sample Loading: Pre-heat the rheometer's Peltier plate to the solvation temperature. Pour the hot isotropic solution directly onto the plate.

  • In-Situ Gelation: Lower the geometry (a parallel plate is preferred to prevent sample fracture at the gap edge) and apply the controlled cooling rate (1–2 °C/min) down to 25 °C.

  • Amplitude Sweep (Strain Sweep): Run an oscillatory strain sweep from

    
     = 0.01% to 100% at a constant frequency of 1 Hz.
    
    • Causality: This step is critical to identify the Linear Viscoelastic Region (LVR). Mesoscale ruptures are induced at high shear strain, causing a structural breakdown where the loss modulus (G'') surpasses the storage modulus (G')[3].

  • Frequency Sweep: Select a strain value within the LVR (e.g.,

    
     = 0.1%) and run a frequency sweep from 0.1 to 100 rad/s.
    
  • Self-Validation Checkpoint: The protocol is validated if the storage modulus (G') is strictly independent of frequency and remains at least one order of magnitude higher than the loss modulus (G'') across the entire frequency range, confirming a true viscoelastic solid[1].

Protocol C: Spectroscopic Validation of Assembly (FTIR)

Objective: To confirm that rheological modification is driven by hydrogen bonding rather than mere solvent crystallization.

  • Preparation: Deposit a thin film of the gel onto an ATR-FTIR crystal.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Peak Analysis: Analyze the N-H stretching and C=O (Amide I) stretching regions.

    • Causality: In a non-assembled state (hot solution), the free urea C=O stretch appears at ~1690 cm⁻¹. Upon gelation, the formation of strong intermolecular hydrogen bonds weakens the C=O double bond, shifting the peak to ~1630 cm⁻¹. Similarly, the N-H stretch will shift from ~3450 cm⁻¹ to ~3300 cm⁻¹[2].

  • Self-Validation Checkpoint: A definitive peak shift to the lower wavenumbers mentioned above validates that the rheological thickening is fundamentally supramolecular.

References

  • Brinksma, J., Feringa, B.L., Kellogg, R.M., Vreeker, R., van Esch, J.H. "Rheology and Thermotropic Properties of Bis-Urea-Based Organogels in Various Primary Alcohols." Langmuir, ACS Publications. Available at:[Link]

  • O'Donnell, A. D., et al. "Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators." CentAUR, University of Reading. Available at: [Link]

  • "Functional Supramolecular Gels Comprised of Bis‐Urea Compounds and Cosmetic Solvents." ResearchGate. Available at:[Link]

Sources

Application Note: Preparation of Thixotropic Gels using Propane-1,3-diylbis(octadecylurea)

[1]

Introduction & Scientific Rationale

Propane-1,3-diylbis(octadecylurea) is a classic Low Molecular Weight Gelator (LMWG) belonging to the bis-urea family.[1] Unlike polymeric hydrogels that rely on covalent cross-linking, this molecule forms gels via supramolecular self-assembly .[1][2]

The core value of this material lies in its thixotropy (shear-thinning and self-healing).[1] Under shear stress (e.g., injection through a syringe), the non-covalent network disrupts, allowing the material to flow like a liquid. Once the stress is removed, the network rapidly reforms, solidifying the gel at the target site. This property is critical for developing injectable depot formulations and printable soft materials .[1]

Mechanism of Action

The gelation is driven by two synergistic non-covalent interactions:[3]

  • Hydrogen Bonding: The two urea motifs (

    
    ) act as rigid, directional "staples."[1] They form bifurcated hydrogen bonds with neighboring molecules, driving the assembly into 1D tapes or cylinders.
    
  • Van der Waals Forces: The long octadecyl (

    
    ) alkyl chains interdigitate, providing lateral stability and solubility in hydrophobic solvents (oils, organic carriers).
    

The propane-1,3-diyl spacer is geometrically optimized.[1] The odd number of carbons (n=3) typically induces a specific molecular twist that favors the formation of entangled fibrillar networks (SAFINs) over crystallization, which is essential for stable gelation.

Experimental Protocols

Protocol A: Synthesis of Propane-1,3-diylbis(octadecylurea)

Note: If the compound is not purchased commercially, it can be synthesized in a single step with high yield.[1]

Reagents:

  • 1,3-Diaminopropane (CAS: 109-76-2)[1]

  • Octadecyl isocyanate (CAS: 112-96-9)[1]

  • Chloroform (CHCl

    
    ) or Toluene (Anhydrous)[1]
    
  • Methanol (for washing)[1]

Procedure:

  • Preparation: Dissolve 1,3-diaminopropane (10 mmol, 0.74 g) in 50 mL of dry chloroform in a round-bottom flask.

  • Addition: Dissolve octadecyl isocyanate (20.5 mmol, 6.06 g — slight excess) in 20 mL of chloroform. Add this solution dropwise to the amine solution under constant stirring at room temperature.

    • Observation: A white precipitate will begin to form almost immediately as the urea linkages are generated.

  • Reaction: Reflux the mixture at 60°C for 2 hours to ensure completion, or stir overnight at room temperature.

  • Purification: Filter the white solid under vacuum.

    • Wash 1:[1] Cold chloroform (to remove unreacted isocyanate).

    • Wash 2:[1] Hot methanol (to remove trace amine and byproducts).

  • Drying: Dry the white powder in a vacuum oven at 40°C for 24 hours.

  • Yield: Typically >90%.

Protocol B: Preparation of Thixotropic Organogels

This protocol describes the preparation of a 2 wt% gel in a pharmaceutical-grade oil (e.g., Medium Chain Triglycerides - MCT, or Isopropyl Myristate).[1]

Materials:

  • Synthesized Gelator (from Protocol A)

  • Solvent (MCT Oil, Toluene, or Dodecane)[1]

  • Screw-cap glass vials (sealed to prevent solvent evaporation)[1]

  • Oil bath or heating block[1]

Step-by-Step:

  • Weighing: Weigh 20 mg of propane-1,3-diylbis(octadecylurea) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the chosen solvent (Target concentration: 20 mg/mL or ~2 wt%).

  • Thermal Dissolution (The Sol Phase):

    • Heat the sealed vial to 80–90°C (or until the solution is perfectly clear).

    • Critical: Ensure no solid particles remain. Incomplete dissolution leads to "seeded" crystallization rather than a homogeneous gel network.

  • Cooling (The Gel Phase):

    • Standard Gelation: Allow the vial to cool to room temperature (25°C) undisturbed on the benchtop.

    • Note: Rapid cooling (quenching) vs. slow cooling can alter fiber thickness. For reproducible thixotropy, standard bench cooling (~1-2°C/min) is recommended.[1]

  • Validation: Invert the vial. A successful gel will not flow under its own weight (Yield Stress > Gravitational Stress).

Protocol C: Rheological Characterization (Thixotropy Loop)

To prove the material is suitable for injection, you must quantify the recovery time .

Equipment: Rotational Rheometer (e.g., Anton Paar MCR or TA Instruments DHR) with a Cone-and-Plate or Parallel Plate geometry.[1]

Procedure:

  • Loading: Place the hot sol on the rheometer plate and allow it to gel in situ (cool to 25°C). Alternatively, scoop the pre-formed gel onto the plate (carefully, as this pre-shears the sample).

  • Step 1: Linear Viscoelastic Region (LVR) - 5 mins:

    • Oscillatory Strain: 0.1% (Low strain)[1]

    • Frequency: 1 Hz[1][4]

    • Goal: Measure initial Storage Modulus (

      
      ) and Loss Modulus (
      
      
      ). Expect
      
      
      .
  • Step 2: High Shear Destruction - 60 seconds:

    • Rotational Shear Rate:

      
       (or Oscillatory Strain > 500%)[1]
      
    • Goal: Simulate injection. Viscosity should drop drastically.

  • Step 3: Structure Recovery - 10 mins:

    • Oscillatory Strain: 0.1% (Return to LVR)[1]

    • Frequency: 1 Hz[1][4]

    • Goal: Monitor

      
       over time.[4]
      
    • Metric: Calculate % Recovery =

      
      .
      

Data Presentation & Visualization

Typical Rheological Profile (2 wt% in Dodecane)
ParameterTypical ValueInterpretation
Storage Modulus (

)
10,000 – 50,000 PaIndicates a "stiff" gel at rest.[1]
Yield Stress (

)
50 – 200 PaForce required to initiate flow.
Gel-Sol Temp (

)
60°C – 85°CThermoreversible transition point.[1]
Recovery Time (90%) < 30 secondsRapid self-healing (ideal for injection).[1]
Diagram 1: Synthesis & Self-Assembly Mechanism

This diagram illustrates how the monomeric units assemble into the supramolecular network responsible for gelation.

Gcluster_0Chemical Synthesiscluster_1Supramolecular AssemblyReagents1,3-Diaminopropane+Octadecyl IsocyanateReactionReflux in CHCl3(Urea Formation)Reagents->ReactionProductPropane-1,3-diylbis(octadecylurea)Reaction->ProductH_BondingIntermolecularH-Bonding (Urea)Product->H_BondingDissolve & CoolStacking1D Stacking(Fibril Formation)H_Bonding->StackingNetwork3D Entangled Network(GEL STATE)Stacking->NetworkEntanglement

Caption: Transformation from chemical reagents to a physical 3D gel network via urea-driven hydrogen bonding.

Diagram 2: Thixotropy Testing Workflow

This logic flow ensures the rheological validation is performed correctly to confirm injectability.

Thixotropycluster_testRheological Protocol (3-Step)StartStart: Gel SampleStep1Step 1: Low Shear(Rest State)Measure G' >> G''Start->Step1Step2Step 2: High Shear(Injection Simulation)Structure BreakdownStep1->Step2Apply StressStep3Step 3: Low Shear(Recovery Phase)Monitor G' ReturnStep2->Step3Remove StressDecisionRecovery > 80%in < 1 min?Step3->DecisionPassPASS: InjectableDecision->PassYesFailFAIL: Optimize Solvent/Conc.Decision->FailNo

Caption: Decision tree for validating thixotropic behavior using step-shear rheometry.

Troubleshooting & Optimization

  • Issue: Gel is opaque or grainy.

    • Cause: Incomplete dissolution during the heating phase or cooling was too slow (forming large crystals instead of fibers).

    • Fix: Heat to a higher temperature until perfectly clear; try "shock cooling" in an ice bath to force rapid nucleation.

  • Issue: Syneresis (Solvent leaking out).

    • Cause: Network is contracting too tightly.

    • Fix: The alkyl chain length (

      
      ) might be too incompatible with the solvent. Try a mixed solvent system (e.g., add 10% Decanol) to improve compatibility.
      
  • Issue: Low mechanical strength (

    
     < 1000 Pa). [1]
    
    • Cause: Concentration too low.

    • Fix: Increase gelator concentration to 3-5 wt%.[1]

References

  • Van Esch, J. H., et al. "Di-urea compounds as gelators for organic solvents."[1][5] Chemistry – A European Journal, 1999. [1]

  • Terech, P. & Weiss, R. G. "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews, 1997. [1]

  • Feringa, B. L., et al. "Rheology and Thermotropic Properties of Bis-Urea-Based Organogels."[1][5] Langmuir, 2000. [1]

  • Piepenbrock, M. O., et al. "Soft matter from supramolecular gels: the role of gelator structure." Soft Matter, 2010.

  • PubChem Compound Summary. "1,3-Bis(3-octadecylureido)propane."[1] National Library of Medicine. [1]

Application Note: Supramolecular Bis-Urea Gelators in Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Low-molecular-weight gelators (LMWGs) have emerged as highly versatile platforms for the development of next-generation controlled drug delivery systems. Among these, bis-urea gelators are particularly distinguished by their robust, self-complementary hydrogen-bonding capabilities, which allow them to spontaneously self-assemble into highly ordered, three-dimensional supramolecular networks[1]. Because these networks are stabilized by dynamic, non-covalent interactions rather than permanent crosslinks, they exhibit excellent biocompatibility, injectability, and stimuli-responsive degradation profiles[2].

This application note provides an in-depth technical guide to the rational design, synthesis, and rheological validation of bis-urea hydrogelators. It outlines self-validating experimental protocols designed to ensure high reproducibility when formulating these supramolecular systems for the encapsulation and controlled release of therapeutic agents.

Mechanistic Principles of Bis-Urea Gelation

The gelation of bis-urea compounds is fundamentally driven by the formation of the α-tape motif —a highly directional, self-complementary hydrogen-bonding network where the carbonyl oxygen of one urea group forms two distinct hydrogen bonds with the two N–H protons of an adjacent molecule[3].

Conformational Control via Steric Hindrance

To optimize the gelation efficiency for aqueous drug delivery, structural modifications are often required. For example, the incorporation of ortho-methyl substituents on the aromatic rings of the gelator enforces a non-coplanar arrangement between the phenyl and urea moieties[4].

  • Causality: This engineered steric hindrance restricts free rotation and prevents flat, amorphous aggregation. Instead, it strongly directs the molecules into 1D anisotropic rod-like micelles, significantly lowering the Critical Gelation Concentration (CGC) and increasing the mechanical rigidity of the resulting hydrogel[4].

Furthermore, by modifying the terminal groups—such as replacing methoxyl end groups with hydroxyl functionalities in bis-urea bolaamphiphiles—researchers can drastically increase aqueous solubility and provide functional sites for further bioconjugation[1].

G Monomer Bis-Urea Monomers (Isocyanate + Amine) H_Bond Self-Complementary H-Bonding (α-Tape) Monomer->H_Bond pH/Temp Trigger Pi_Stack π-π Stacking & Hydrophobic Interactions Monomer->Pi_Stack Conformational Shift Micelles 1D Anisotropic Rod-like Micelles H_Bond->Micelles Assembly Pi_Stack->Micelles Stabilization Hydrogel Drug-Loaded Supramolecular Hydrogel Micelles->Hydrogel Entanglement Drug Therapeutic Agent (API) Drug->Hydrogel Encapsulation

Fig 1. Hierarchical self-assembly of bis-urea monomers into drug-loaded supramolecular hydrogels.

Quantitative Data: Gelation Parameters & Mechanical Properties

The physical properties of bis-urea gels are highly dependent on the solvent system, the linker length, and the specific trigger used for gelation. The table below summarizes key quantitative parameters across different bis-urea architectures used in formulation science.

Gelator ArchitectureSolvent / MediumGelation TriggerCritical Gelation Concentration (CGC)Storage Modulus (G')Primary Delivery Application
Bis(pyridyl-N-oxide urea) DMSO/Water (1:1)Solvent Exchange~5.0 wt/v%> 10⁴ PaIon-responsive sustained release[5]
Ortho-methyl bis-urea Aqueous BufferpH (GdL / HCl)~20.0 mM> 10³ PapH-switchable localized delivery[4]
Bis-urea-PEG copolymer AqueousSelf-assembly~1.0 - 5.0 wt%TunableInjectable hydrogel matrices[1]
Bis-naphthalene bis-urea Hydrocarbons/OilsThermal0.1 - 1.0 wt%> 10⁴ PaPhase-selective lipophilic drug encapsulation[6]

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis, formulation, and validation of a pH-switchable bis-urea hydrogelator system designed for the controlled release of a model therapeutic agent.

Protocol A: Synthesis and Purification of Bis-Urea LMWGs
  • Reaction Setup: Under an argon atmosphere, dissolve the target aromatic isocyanate (3.0 mmol) and the corresponding amine (3.05 mmol) in a mixture of anhydrous THF (30 mL) and DMF (3 mL)[4].

    • Causality: The slight molar excess of amine ensures complete consumption of the highly reactive isocyanate, preventing toxic unreacted isocyanate residues in the final biomedical formulation.

  • Incubation: Stir the reaction mixture at 20 °C for 16 hours.

  • In-Process Validation: Monitor the reaction via FTIR spectroscopy.

    • Validation Check: Confirm the complete disappearance of the distinct isocyanate stretching band at ~2270 cm⁻¹ and the emergence of the urea carbonyl stretch at ~1650 cm⁻¹[4].

  • Isolation: Concentrate the solution in vacuo. Dissolve the residue in 1M NaOH (100 mL) and filter to remove insoluble byproducts.

  • Precipitation: Induce gelation/precipitation by the dropwise addition of concentrated HCl. Filter, wash with deionized water, and lyophilize to obtain the pure bis-urea powder[4].

Protocol B: Preparation of Drug-Loaded Hydrogels via GdL Trigger
  • Solubilization: Suspend the synthesized bis-urea gelator (20.0 mM) and the target Active Pharmaceutical Ingredient (API) in an aqueous solution of 0.1 M NaOH to yield a clear, isotropic solution[4].

  • Trigger Addition: Add Glucono-δ-lactone (GdL) at a 1:1 molar ratio relative to the NaOH present.

    • Causality: GdL is utilized instead of direct mineral acid (e.g., HCl) because GdL undergoes slow, kinetically controlled hydrolysis into gluconic acid. This ensures a homogeneous, gradual drop in pH throughout the solution, preventing localized premature gelation and yielding a uniform, highly reproducible hydrogel matrix[4].

  • Curing: Allow the vial to rest undisturbed at room temperature for 12–24 hours to ensure complete network entanglement.

    • Validation Check: Perform the "inverted vial test." A successful gel will support its own weight without flowing when inverted[6].

Protocol C: Rheological Validation & In Vitro Release Assay
  • Rheological Strain Sweep: Load the gel onto a rheometer (e.g., parallel plate geometry). Perform an oscillatory strain-sweep experiment (typically 0.1% to 100% strain at a constant frequency of 1 Hz)[5].

    • Causality: This step is critical to establish the Linear Viscoelastic Region (LVR). Operating within the LVR ensures that the applied mechanical stress during subsequent frequency sweeps does not irreversibly disrupt the non-covalent supramolecular network[5][7].

  • Frequency Sweep: Conduct a frequency sweep (0.1 to 100 rad/s) within the defined LVR. Confirm that the storage modulus (G') is consistently greater than the loss modulus (G"), indicating a true solid-like gel[7].

  • Release Assay: Overlay the hydrogel with 2 mL of simulated physiological buffer (e.g., PBS, pH 7.4). Incubate at 37 °C.

  • Sampling: Aliquot 200 µL of the release media at predetermined time points, replacing it with an equal volume of fresh buffer to maintain sink conditions. Analyze API concentration via HPLC or UV-Vis spectroscopy.

Stimuli-Responsive Dynamics in Drug Delivery

The dynamic nature of the non-covalent bonds in bis-urea hydrogels makes them inherently responsive to the physiological microenvironment. This responsiveness can be exploited for targeted drug delivery. For instance, the acidic microenvironment of tumor tissues or bacterial infections can trigger the protonation of specific functional groups on the gelator, disrupting the hydrogen-bonding network and inducing a gel-to-sol transition that releases the encapsulated drug payload[4][5].

G Gel Intact Drug-Loaded Bis-Urea Hydrogel Stimulus_pH Acidic Microenvironment (e.g., Tumor/Infection) Gel->Stimulus_pH Stimulus_Enz Enzymatic Degradation (e.g., Proteases) Gel->Stimulus_Enz Disassembly Disruption of H-Bonding Network Stimulus_pH->Disassembly Protonation Stimulus_Enz->Disassembly Cleavage Release Controlled API Release (Sustained/Burst) Disassembly->Release Matrix Diffusion

Fig 2. Stimuli-responsive pathways triggering API release from bis-urea supramolecular networks.

References

  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel Source: tue.nl URL:[Link]

  • Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators Source: nih.gov (PMC) URL:[Link]

  • Supramolecular Hydrogels for Drug Delivery Applications Source: whiterose.ac.uk URL:[Link]

  • A phase-selective, bis-urea organogelator with a curved bis-naphthalene core Source: rhhz.net URL:[Link]

  • Functional Supramolecular Gels Comprised of Bis‐Urea Compounds and Cosmetic Solvents Source: researchgate.net URL:[Link]

  • Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators Source: arkat-usa.org URL:[Link]

  • Supramolecular gels – A panorama of low-molecular-weight gelators from ancient origins to next-generation technologies Source: whiterose.ac.uk URL:[Link]

Sources

methods for dispersing N,N''-Propane-1,3-diylbis[N'-octadecylurea] in mineral oil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical methodologies for dispersing N,N''-Propane-1,3-diylbis[N'-octadecylurea] (hereafter referred to as C3-BisUrea-C18 ) in mineral oil.[1] C3-BisUrea-C18 is a Low Molecular Weight Gelator (LMWG) that functions via supramolecular self-assembly.[1] Unlike polymeric thickeners that rely on chain entanglement, this molecule forms a 3D fibrillar network (Safinya et al.) driven by anisotropic growth.[1]

Successful dispersion requires overcoming the high lattice energy of the crystalline urea domains to allow the octadecyl tails to solvate in the non-polar mineral oil. This note presents two validated protocols: Thermal Dissolution-Crystallization (TDC) for transparent/translucent organogels, and High-Shear Kinetic Dispersion (HSKD) for grease-like thixotropic pastes.[1]

Physicochemical Basis of Gelation

To disperse C3-BisUrea-C18 effectively, one must understand the competing forces at play.[1] The molecule is amphiphilic in terms of polarity:

  • Solvophobic Core (Urea): The two urea groups (

    
    ) act as the "staples."[1] They stack via bifurcated hydrogen bonds.[1] The propane-1,3-diyl spacer is critical; unlike ethylene spacers, the propyl chain allows a specific torsion angle that favors intermolecular 
    
    
    
    -helix-like stacking over intramolecular bonding.[1]
  • Solvophilic Shell (Octadecyl): The two C18 alkyl chains interact with the mineral oil (paraffin) via Van der Waals forces, preventing macroscopic precipitation.

The Challenge: The commercially supplied powder exists in a thermodynamically stable, high-crystallinity state. Simply stirring it into oil at room temperature will result in a sedimentation, not a gel. Energy (heat or shear) is required to break the initial crystal lattice and access the "sol" state, from which the "gel" state can be accessed via controlled nucleation.

Mechanism Visualization

G Monomer Crystalline Powder (High Lattice Energy) Sol Isotropic Sol (Dissolved Monomers) Monomer->Sol Heat (>T_dissolve) or High Shear Nucleation Nucleation (1D Stacking) Sol->Nucleation Cooling (Supersaturation) Fibers Self-Assembled Fibers (Supramolecular Polymer) Nucleation->Fibers H-Bonding (Urea-Urea) Gel 3D Network (Gel) (Entangled Fibers) Fibers->Gel Van der Waals (Fiber-Fiber)

Figure 1: The transition from crystalline solid to viscoelastic gel requires passing through a high-energy 'Sol' state to reset the supramolecular stacking.[1]

Protocol A: Thermal Dissolution-Crystallization (TDC)

Objective: Creation of stable, semi-transparent organogels for drug delivery or topical formulations. Mechanism: Complete thermal erasure of thermal history followed by controlled supersaturation.

Materials:
  • Gelator: C3-BisUrea-C18 (Purity >98%)[1]

  • Solvent: Mineral Oil (Light or Heavy, USP grade).[1] Note: Higher viscosity oils yield stronger gels but require slower degassing.[1]

  • Equipment: Oil bath (silicone), overhead stirrer, programmable temperature controller.

Step-by-Step Procedure:
  • Calculation: Calculate the required mass for a 2.0 wt% concentration (Critical Gelation Concentration is typically ~0.5%, but 2% ensures robustness).

    • Example: 2.0 g Gelator + 98.0 g Mineral Oil.[1]

  • Dispersion: Add mineral oil to a glass vessel. Initiate stirring (200 RPM). Slowly sift the C3-BisUrea-C18 powder into the vortex to avoid clumping.

  • Thermal Erasure (Heating):

    • Heat the mixture to 145°C - 155°C .

    • Critical Checkpoint: The solution must become optically clear . If haze remains, the crystal memory is not erased, which will lead to weak gels.

    • Maintain at T_max for 15 minutes.

  • Controlled Cooling (The Differentiator):

    • The cooling rate dictates the fiber morphology (Terech et al.).

ModeRateResulting MorphologyApplication
Flash Quench >10°C/minThin, highly entangled fibers.[1] Translucent/Clear gel.[1]Optical applications, topical gels.
Slow Anneal <1°C/minThick, bundled fibers. Opaque/White gel.[1]High mechanical strength, suspension of heavy particles.
  • Maturation: Allow the gel to rest undisturbed at 25°C for 24 hours. The hydrogen bond network continues to ripen during this phase.

Protocol B: High-Shear Kinetic Dispersion (HSKD)

Objective: Production of thixotropic greases or industrial lubricants where heating to 150°C is unsafe or impractical. Mechanism: Mechanical exfoliation of urea crystals combined with localized frictional heating.

Equipment:
  • Rotor-Stator Homogenizer (e.g., Ultra-Turrax) or High-Pressure Homogenizer.[1]

Step-by-Step Procedure:
  • Pre-Wetting: Mix C3-BisUrea-C18 (3.0 - 5.0 wt%) into mineral oil using a standard impeller to create a coarse slurry.[1]

  • High-Shear Processing:

    • Insert the rotor-stator head.[1]

    • Ramp speed to 10,000 - 15,000 RPM .[1]

    • Process for 10-20 minutes.

  • Thermal Assist (Optional but Recommended): The friction will naturally raise the temperature to 60-80°C.[1] This aids in partial solubilization of the alkyl tails, "swelling" the crystals rather than fully dissolving them.

  • Relaxation: Stop shear. The material will thicken immediately but will not form the clear, elastic gel seen in Protocol A. Instead, it forms a thixotropic paste .

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps.

A. Inverted Tube Test (Qualitative)

Invert the vial 180°. A successful gel supports its own weight against gravity for >24 hours.[1]

B. Rheology (Quantitative)

Perform an oscillatory frequency sweep (0.1 - 100 rad/s) at 0.1% strain (Linear Viscoelastic Region).

  • Success Criteria: Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ).[1]
  • Target Value: For 2 wt% in mineral oil, expect

    
    .[1]
    
C. Differential Scanning Calorimetry (DSC)

Run a heat-cool cycle (-20°C to 160°C).

  • Sol-Gel Transition (

    
    ):  Look for an exothermic peak upon cooling.[1]
    
  • Gel-Sol Transition (

    
    ):  Look for an endothermic peak upon heating.[1]
    
  • Note: A sharp peak indicates a uniform fiber network (Protocol A).[1] A broad peak indicates heterogeneous crystallites (Protocol B).[1]

Experimental Workflow Diagram

Workflow Start Start: Weigh Components (2 wt% Target) Mix Initial Mixing (Vortex/Impeller) Start->Mix Decision Application Requirement? Mix->Decision Heat Heat to 150°C (Clear Solution) Decision->Heat Pharm/Optical Shear High Shear Homogenization (15k RPM, T<80°C) Decision->Shear Industrial/Grease CoolFast Quench Cool (>10°C/min) Heat->CoolFast CoolSlow Anneal Cool (<1°C/min) Heat->CoolSlow ResultClear Translucent Gel (Fine Network) CoolFast->ResultClear ResultOpaque Opaque Gel (Bundled Fibers) CoolSlow->ResultOpaque ResultPaste Thixotropic Paste (Grease-like) Shear->ResultPaste

Figure 2: Decision tree for selecting the processing pathway based on the desired rheological endpoint.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation (White powder at bottom)Incomplete dissolution during heating.[1]Increase

to 155°C or hold time. Ensure solution is crystal clear before cooling.[1]
Syneresis (Oil leaking out)Gel network contraction or low concentration.[1]Increase gelator concentration by 0.5%. Add a co-gelator (e.g., 1-octadecanol) to stabilize the interface.[1]
Low Viscosity Thermal degradation of urea.[1]Do not exceed 160°C. Perform heating under

atmosphere if oil oxidizes.[1]
Yellowing Oxidation of Mineral Oil.[1]Use antioxidant-stabilized mineral oil (e.g., with BHT).[1]

References

  • Terech, P., & Weiss, R. G. (1997). "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews, 97(8), 3133–3160. Link[1]

  • George, M., & Weiss, R. G. (2006). "Molecular organogels. Soft matter comprised of low-molecular-mass organic gelators and organic liquids."[1] Accounts of Chemical Research, 39(7), 489–497. Link[1]

  • Van Esch, J. H., & Feringa, B. L. (2000). "New Functional Materials Based on Self-Assembling Organogels: From Serendipity towards Design." Angewandte Chemie International Edition, 39(13), 2263–2266. Link

  • Bouteiller, L. (2007).[1] "Assembly of bis-urea derivatives into supramolecular polymers." Advances in Polymer Science, 207, 79–112. Link

  • Liu, X. Y., & Sawant, P. D. (2002). "Mechanism of the Formation of Self-Organized Microstructure in Organogels." Applied Physics Letters, 80, 266-268.[1] Link[1]

Sources

Application Note: Utilizing Bis-Urea Templates for Mesoporous Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking to engineer advanced mesoporous silica nanoparticles (MSNs) using bis-urea functionalized templates . Unlike traditional surfactant templates (e.g., CTAB, Pluronic), bis-urea templates utilize strong, directional hydrogen bonding to create unique morphologies—such as helical fibers and ribbons—offering superior control over pore architecture and chirality for specialized drug delivery applications.

Executive Summary

Standard mesoporous silica synthesis relies on the hydrophobic effect of alkyl chains in micelles. However, this often limits particle morphology to simple spheres or rods. Bis-urea templates introduce a second organizing force: hydrogen bonding . The urea moieties (


) self-assemble into linear or helical hydrogen-bonded networks, acting as a rigid "skeleton" for the silica to condense around.

This guide details the protocol for synthesizing Helical/Ribbon-like Mesoporous Silica using a bis-urea bolaamphiphile template. These materials exhibit high surface areas (>600 m²/g) and unique chiral pore channels, making them ideal candidates for the delivery of chiral therapeutics and difficult-to-solubilize drugs.

Mechanism of Action: Sol-Gel Transcription

The success of this protocol relies on the "Transcription" mechanism . Unlike simple micellar templating, the bis-urea molecules form a supramolecular polymer before the silica condenses.

  • Self-Assembly: Bis-urea monomers stack via bifurcated hydrogen bonds between urea groups, forming long, twisting ribbons or fibers in the solvent.

  • Silica Condensation: Hydrolyzed TEOS (Tetraethyl orthosilicate) interacts with the hydrophilic heads of the template assembly.

  • Transcription: The silica cross-links around the H-bonded organic scaffold, effectively "freezing" the transient organic structure into a permanent inorganic oxide.

Visualization: The Transcription Process

BisUreaMechanism cluster_0 Step 1: Supramolecular Assembly cluster_1 Step 2: Sol-Gel Transcription cluster_2 Step 3: Detemplation Monomer Bis-Urea Monomer (Organic Ligand) HBonding H-Bonding Network (Urea-Urea Stacking) Monomer->HBonding Self-Assembly Ribbon Supramolecular Ribbon/Helix HBonding->Ribbon Stacking Condensation Silica Condensation (Sol-Gel) Ribbon->Condensation Acts as Template TEOS Silica Precursor (TEOS) TEOS->Condensation Hydrolysis Hybrid Organic-Inorganic Hybrid Composite Condensation->Hybrid Extraction Solvent Extraction (Acidic EtOH) Hybrid->Extraction Final Mesoporous Silica (Helical Pores) Extraction->Final Removal of Urea

Figure 1: Mechanistic pathway of bis-urea templating. The hydrogen-bonded organic scaffold directs the silica morphology.

Experimental Protocol

Materials Required[1][2][3][4][5][6]
  • Template: 1,1'-(dodecane-1,12-diyl)bis(3-ethylurea) (Representative Bis-Urea Bolaamphiphile). Note: If not commercially available, synthesize by reacting 1,12-diaminododecane with ethyl isocyanate (1:2 molar ratio) in chloroform.

  • Silica Source: Tetraethyl orthosilicate (TEOS, 98%).

  • Solvent: Ethanol (Abs.), Deionized Water (18.2 MΩ).

  • Catalyst: Ammonium Hydroxide (NH₄OH, 28-30%) or NaOH (0.1 M).

  • Extraction Medium: Ethanol / Hydrochloric Acid (37%).

Synthesis Workflow (Step-by-Step)
Phase 1: Template Solubilization & Assembly

The bis-urea template requires specific conditions to form the H-bonded ribbons without precipitating as bulk crystals.

  • Dissolution: Dissolve 0.5 g of Bis-Urea template in 30 mL of Ethanol.

  • Heating: Heat to 50°C under mild stirring until the solution is clear.

  • Assembly Trigger: Add 60 mL of Deionized Water dropwise. The solution may turn slightly opalescent, indicating the formation of supramolecular aggregates (micelles/ribbons).

  • Aging: Stir at 35°C for 30 minutes to stabilize the H-bonded network.

Phase 2: Sol-Gel Reaction
  • Catalyst Addition: Add 2.0 mL of NH₄OH (or adjust pH to ~10 using NaOH).

  • Precursor Injection: Immediately add 2.5 mL of TEOS dropwise.

  • Reaction: Stir vigorously for 2 hours at 35°C.

  • Static Aging: Stop stirring and let the mixture age statically at room temperature for 24 hours . This allows the silica to fully condense around the fragile H-bonded template without shear force disrupting the morphology.

Phase 3: Hydrothermal Treatment (Optional but Recommended)

To strengthen the silica walls and expand pore size:

  • Transfer the suspension to a Teflon-lined autoclave.

  • Heat at 100°C for 24 hours .

  • Cool to room temperature.

  • Filter the white precipitate and wash 3x with water and 1x with ethanol.

Phase 4: Template Removal (Critical Step)

Caution: Calcination (burning) can sometimes cause the collapse of delicate helical structures derived from soft templates. Solvent extraction is preferred.

  • Prepare Extraction Fluid: Mix 150 mL Ethanol with 2 mL conc. HCl .

  • Reflux: Disperse the dried powder in the acidic ethanol. Reflux at 60-70°C for 12 hours .

  • Cycle: Filter and repeat the reflux step once more with fresh solvent to ensure >98% template removal.

  • Final Wash: Wash with neutral ethanol to remove acid traces. Dry at 60°C.

Protocol Visualization

ProtocolFlow Start Start: Reagent Prep Dissolve Dissolve 0.5g Bis-Urea in 30mL EtOH (50°C) Start->Dissolve WaterAdd Add 60mL Water (Dropwise) Trigger Assembly Dissolve->WaterAdd TEOSAdd Add Catalyst (NH4OH) + TEOS Stir 2h @ 35°C WaterAdd->TEOSAdd Aging Static Aging (24h) Solidification of Structure TEOSAdd->Aging Hydrothermal Hydrothermal Treatment 100°C (24h) Aging->Hydrothermal Extraction Template Extraction HCl/EtOH Reflux (2x12h) Hydrothermal->Extraction End Final Product: Mesoporous Silica Extraction->End

Figure 2: Step-by-step synthesis workflow for bis-urea templated silica.

Characterization & Quality Control

To validate the synthesis, the following data profile is expected:

TechniqueParameterExpected ResultPurpose
TEM MorphologyTwisted ribbons or helical fibersConfirms transcription of bis-urea assembly.
XRD (Low Angle) 2θ (1.5° - 5°)Distinct peaks (100), (110)Verifies ordered mesoporous structure (hexagonal/lamellar).
BET Analysis Surface Area500 - 800 m²/gConfirms porosity.
BJH Method Pore Size3 - 6 nmDetermines drug loading capacity.
FTIR CompositionAbsence of C-H/N-H bandsVerifies successful template removal.

Applications in Drug Delivery[5][7][8][9][10]

The unique value of bis-urea templated silica lies in its chiral environment and tunable hydrophobicity .

  • Chiral Drug separation/Delivery: The helical pores can exhibit enantioselective adsorption. This is critical for delivering pure enantiomers of chiral drugs (e.g., Ibuprofen, Naproxen).

  • High Loading Capacity: The accessible pore volume (typically >0.8 cm³/g) allows for high drug payloads.

  • Protocol for Loading:

    • Dissolve drug in a non-polar solvent (Hexane/Toluene) to minimize competition with silica surface.

    • Add degassed silica powder.

    • Stir for 24h sealed.

    • Centrifuge and dry.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
No Mesostructure (Amorphous) Template precipitationEnsure temperature is maintained at 35°C during water addition. Do not shock cool.
Pore Collapse Calcination failureSwitch to Solvent Extraction (Acidic EtOH). Bis-urea templates are heat-sensitive and may carbonize rapidly.
Low Surface Area Incomplete hydrolysisVerify pH is >9.0 during TEOS addition. Ensure TEOS is fresh (colorless).
Loss of Chirality Stirring too vigorousUse static aging after initial mixing. Shear forces can unwind the supramolecular helices.

References

  • Moreau, J. J., et al. (2001). "Self-Organized Hybrid Silica with Long-Range Ordered Lamellar Structure." Journal of the American Chemical Society. Link

  • Che, S., et al. (2004).[1] "Synthesis and characterization of chiral mesoporous silica." Nature.[1] Link

  • Ghaedi, H., et al. (2022). "Review on Template Removal Techniques for Synthesis of Mesoporous Silica Materials." ACS Omega. Link

  • Tang, F., et al. (2012).[2] "Mesoporous Silica Nanoparticles: Synthesis, Biocompatibility and Drug Delivery." Advanced Materials. Link

  • Wang, Z., et al. (2014). "Effects of Template Removal on Both Morphology of Mesoporous Silica Coated Gold Nanorod and Its Biomedical Application." RSC Advances. Link

Sources

electro-rheological fluid formulation using urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the formulation, synthesis, and characterization of high-performance Electrorheological (ER) fluids based on urea and its derivatives. Unlike traditional ER fluids, which rely on dielectric mismatch and often suffer from low yield stress (<5 kPa), urea-based formulations utilize the Giant Electrorheological (GER) effect . This mechanism allows for yield stresses exceeding 100 kPa, breaking the theoretical upper bounds of conventional ER theory.[1]

This protocol focuses on two distinct formulation pathways:

  • High-Performance GER: Urea-coated Barium Titanyl Oxalate (BTO) core-shell nanoparticles.[2]

  • High-Stability Hydrophobic: 1,3-Diphenylurea (DPU) crystalline suspensions.

Theoretical Basis: The GER Mechanism

Traditional ER fluids operate on the polarization of particles leading to chain formation (Maxwell-Wagner polarization). However, urea-based fluids operate via Saturation Surface Polarization .

  • The Dipole Factor: Urea (

    
    ) possesses a high permanent dipole moment (
    
    
    
    ).[3]
  • The Interface: When coated onto nanoparticles, urea molecules form a "wet" active layer. Under an electric field, these molecules align at the contact point between two particles, forming "dipolar bridges" or filaments.[3][4]

  • The Result: The energy density of these aligned dipoles is significantly higher than bulk polarization, resulting in a linear dependence of yield stress on the electric field (unlike the quadratic dependence in traditional ER).

Mechanism Visualization

GER_Mechanism cluster_0 State A: Zero Field cluster_1 State B: E-Field Applied (>1 kV/mm) N1 Randomly Dispersed Nanoparticles N2 Particle Approach N1->N2 E-Field On U1 Urea Coating (Disordered Dipoles) U2 Dipole Alignment (Saturation Polarization) U1->U2 Reorientation C1 Formation of Dipolar Bridges N2->C1 Inter-particle Locking U2->C1

Figure 1: Transition from disordered dispersion to locked dipolar bridges in Urea-GER fluids.

Protocol A: Synthesis of Urea-Coated BTO Nanoparticles (The GER Standard)

Target: High Yield Stress (>100 kPa)[5]

This protocol synthesizes Barium Titanyl Oxalate (BTO) nanoparticles with a functional urea shell.[6] This is the "gold standard" material for GER fluids as established by Wen et al.

Materials Required
  • Precursors: Barium Chloride (

    
    ), Titanium Tetrachloride (
    
    
    
    ), Oxalic Acid (
    
    
    ).
  • Active Agent: Urea (99.5% ACS Reagent).

  • Carrier Fluid: Silicone Oil (Polydimethylsiloxane, 10–50 cSt viscosity).

  • Equipment: Ultrasonic bath, Magnetic stirrer, Vacuum oven, Ball mill.

Step-by-Step Synthesis
  • Solution Preparation:

    • Sol A: Dissolve

      
       of Oxalic Acid in 
      
      
      
      deionized water at
      
      
      .
    • Sol B: Dissolve

      
       of Barium Chloride in 
      
      
      
      deionized water at
      
      
      .
    • Sol C: Slowly add

      
       of 
      
      
      
      to Sol A under vigorous stirring. Caution: Exothermic reaction; perform in fume hood.
  • Nucleation (The Core):

    • Mix Sol B into the Sol A/Ti mixture while ultrasonication is active (

      
      ).
      
    • Maintain temperature at

      
      . A white precipitate of Barium Titanyl Oxalate (
      
      
      
      ) will form immediately.
  • Urea Functionalization (The Shell):

    • Add Urea to the suspension immediately after precipitation.

    • Ratio: The molar ratio of Urea to BTO should be approximately 4:1 to ensure full surface coverage.

    • Continue ultrasonication for 30 minutes to promote surface adsorption.

  • Washing & Drying (Critical Step):

    • Filter the precipitate and wash 3x with ethanol to remove unreacted ions.

    • Vacuum Dry: Dry the filter cake in a vacuum oven at

      
       for 12–24 hours.
      
    • Note: Residual water is fatal to the ER effect (causing thermal runaway), but trace water bound to urea is necessary for the hydrogen bond network. The vacuum step balances this.

  • Fluid Formulation:

    • Disperse the dried powder into Silicone Oil.

    • Target Volume Fraction: 30% (

      
      ).
      
    • Homogenization: Ball mill for 2 hours or probe sonicate to break agglomerates.

Protocol B: Synthesis of 1,3-Diphenylurea (DPU) Fluid

Target: High Thermal Stability & Hydrophobicity

Pure urea is hygroscopic. For applications requiring long-term stability against moisture, 1,3-Diphenylurea (DPU) is a superior alternative due to the hydrophobic phenyl rings protecting the urea core.

Synthesis of DPU Particles
  • Reaction:

    • Mix Aniline (

      
      ) and Urea  (
      
      
      
      ) in Glacial Acetic Acid.
    • Reflux at

      
       for 2–3 hours.
      
    • Reaction:

      
      .
      
  • Purification:

    • Cool the mixture; DPU precipitates as white crystals.

    • Recrystallize from ethanol to ensure high purity (>99%).

    • Milling: Grind crystals to

      
       using a planetary ball mill.
      
  • Formulation:

    • Disperse 30 wt% DPU powder in Silicone Oil.

    • Add 0.5 wt% surfactant (e.g., Span-80) to improve sedimentation stability (DPU settles faster than nano-BTO).

Characterization Workflow

To validate the fluid, you must measure both rheological performance and electrical leakage.

Testing Logic Diagram

ER_Testing cluster_Elec Electrical Safety Check cluster_Rheo Rheological Profiling Start Formulated Fluid Leak Current Density Test (@ 2 kV/mm) Start->Leak Decision J < 20 uA/cm2? Leak->Decision Decision->Start Fail (Re-dry) Flow Flow Curve (Shear Stress vs Rate) Decision->Flow Pass Static Static Yield Stress (Stress vs E-Field) Flow->Static

Figure 2: Validation workflow ensuring safety before performance testing.

Key Performance Indicators (KPIs)
ParameterTraditional ER FluidUrea-GER Fluid (Protocol A)DPU Fluid (Protocol B)
Yield Stress (

)
2 – 5 kPa50 – 80 kPa 10 – 20 kPa
Current Density High (

)
Low (

)
Very Low (

)
Field Dependence Quadratic (

)
Linear (

)
Mixed
Sedimentation HighLow (Nanoparticles)Moderate
Moisture Sensitivity ModerateHigh (Requires sealing)Low (Hydrophobic)

Troubleshooting & Causality

  • Issue: High Leakage Current / Arcing.

    • Cause: Excess free water or ionic impurities in the urea shell.

    • Fix: Increase vacuum drying time. Ensure precursors (

      
      ) are fully washed out (chloride ions are conductive).
      
  • Issue: Low Yield Stress.

    • Cause: "Dry" Urea. The GER effect requires a specific, trace amount of hydrogen-bonding capability. If the urea is calcined or dried too aggressively (>120°C), the hydrogen bond network collapses.

    • Fix: Dry at 80°C, not higher.

  • Issue: Sedimentation.

    • Cause: Density mismatch between BTO (

      
      ) and Silicone Oil (
      
      
      
      ).
    • Fix: Use Protocol A (Nanoparticles settle slower due to Brownian motion) or add fumed silica as a thixotropic agent.

References

  • Wen, W., Huang, X., Yang, S., Lu, K., & Sheng, P. (2003).[7] The giant electrorheological effect in suspensions of nanoparticles.[1][2][3][5][6][7][8] Nature Materials, 2(11), 727–730.[1]

  • Shen, R., Wang, X., Lu, Y., Wang, D., Sun, G., Cao, Z., & Lu, K. (2009). Polar-molecule-dominated electrorheological effect with a giant yield stress. Advanced Materials, 21(45), 4631-4635.

  • Chen, S., Huang, X., van der Vegt, N. F., Wen, W., & Sheng, P. (2010).[4] Giant electrorheological effect: a microscopic mechanism.[4] Physical Review Letters, 105(4), 046001.[4] [4]

  • Sim, H. J., Lim, Y. A., & Choi, H. J. (2014). Urea-coated barium titanyl oxalate nanoparticles and their giant electrorheological characteristics. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 443, 272-277.

Sources

procedures for synthesizing N,N''-Propane-1,3-diylbis[N'-octadecylurea] from diisocyanates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS: 35674-65-8). This compound belongs to the class of bis-urea organogelators, widely utilized in drug delivery systems and rheology modification due to their ability to self-assemble into supramolecular networks via hydrogen bonding.

Per your specific directive, this protocol focuses on the diisocyanate route (1,3-diisocyanatopropane + octadecylamine). While the inverse route (diamine + monoisocyanate) is chemically possible, the diisocyanate pathway allows for the precise installation of the central linker core in a single concerted step, often preferred when the core geometry is the critical variable in gelation behavior.

Part 1: Strategic Analysis & Mechanism

The Synthetic Logic

The synthesis relies on the nucleophilic addition of a primary amine (octadecylamine) to an isocyanate group. The reaction is driven by the nucleophilicity of the amine nitrogen attacking the electrophilic carbon of the isocyanate (-N=C=O).

  • Core Reagent: 1,3-Diisocyanatopropane (Trimethylene diisocyanate). This provides the C3 spacer essential for the specific "odd-even" effect observed in organogelator thermal stability.

  • Pendant Reagent: Octadecylamine (Stearylamine). This provides the hydrophobic C18 tails necessary for solvophobic interactions and solubility in non-polar matrices.

  • Thermodynamics: The formation of the urea linkage is highly exothermic and irreversible under standard conditions. No leaving groups are generated, making this an atom-economical "click-type" transformation.

Reaction Scheme

ReactionScheme cluster_conditions Conditions Diiso 1,3-Diisocyanatopropane (OCN-(CH2)3-NCO) TS Nucleophilic Attack (Tetrahedral Intermediate) Diiso->TS Electrophile Amine 2x Octadecylamine (H2N-C18H37) Amine->TS Nucleophile Product N,N''-Propane-1,3-diylbis[N'-octadecylurea] (Bis-Urea Gelator) TS->Product H-Transfer (Exothermic) Dry CHCl3 or Toluene Dry CHCl3 or Toluene Reflux / 60°C Reflux / 60°C Inert Atmosphere (N2) Inert Atmosphere (N2)

Figure 1: Reaction pathway for the synthesis of the target bis-urea gelator.[1]

Part 2: Materials & Equipment

Safety Precaution: Isocyanates are potent sensitizers and respiratory irritants. All operations must be performed in a functioning fume hood. Octadecylamine is a skin irritant.

Reagent Table
ComponentRoleMW ( g/mol )Equiv.[1][2][3]Mass/Vol (Example)Critical Quality Attribute
1,3-Diisocyanatopropane Core Linker126.111.01.26 g (10 mmol)>98%, Moisture sensitive
Octadecylamine Hydrophobic Tail269.512.055.52 g (20.5 mmol)Primary amine content >98%
Chloroform (Anhydrous) Solvent119.38N/A100 mLWater <50 ppm (Amylene stabilized)
Hexane/Ethanol Wash Solvents-N/A200 mLHPLC Grade

Note: A slight excess (2.5%) of amine is used to ensure complete consumption of the toxic diisocyanate. The unreacted amine is easier to remove during purification.

Part 3: Detailed Experimental Protocol

Phase 1: Preparation & Setup
  • Glassware Drying: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel at 110°C for at least 2 hours. Assemble hot under a stream of dry Nitrogen (N2).

  • Solvent Prep: Ensure Chloroform is anhydrous. If uncertain, dry over activated 4Å molecular sieves for 24 hours. Alternative: Dry Toluene can be used if higher reaction temperatures (>65°C) are desired, though Chloroform is excellent for solubilizing the lipid tails.

Phase 2: Reaction (The Addition)
  • Amine Dissolution: Charge the RBF with Octadecylamine (5.52 g) and a magnetic stir bar. Add 80 mL of anhydrous Chloroform . Stir at room temperature until fully dissolved.

  • Isocyanate Setup: In a separate dry vial, dilute 1,3-Diisocyanatopropane (1.26 g) with 20 mL of anhydrous Chloroform . Transfer this solution to the addition funnel under N2 flow.

  • Controlled Addition:

    • Cool the amine solution slightly to 0–5°C using an ice bath (the reaction is exothermic).

    • Add the isocyanate solution dropwise over 30 minutes. Crucial: Maintain vigorous stirring to prevent localized concentration hotspots which could lead to oligomerization.

  • Reaction Propagation:

    • Once addition is complete, remove the ice bath.

    • Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Visual Indicator: The solution may become viscous or cloudy as the bis-urea product forms, depending on its solubility at reflux.

Phase 3: Workup & Purification
  • Precipitation: Cool the reaction mixture to room temperature. If the product has not precipitated, concentrate the solution to ~20 mL using a rotary evaporator, then add 100 mL of cold Hexane or Methanol to force precipitation.

  • Filtration: Collect the white solid via vacuum filtration using a sintered glass funnel (Porosity 3).

  • Washing:

    • Wash the cake 3x with Hexane (to remove unreacted octadecylamine).

    • Wash 1x with cold Ethanol (to remove trace byproducts).

  • Recrystallization (Critical for Gelation Purity):

    • Dissolve the crude solid in minimal boiling DMF (Dimethylformamide) or Toluene/Ethanol (80:20) mix.

    • Allow to cool slowly to RT, then to 4°C. Rapid cooling yields amorphous powder; slow cooling yields crystalline needles.

    • Filter and dry under high vacuum at 40°C for 24 hours.

Part 4: Process Workflow & Characterization

Synthesis Workflow Diagram

Workflow Start START: Dry Glassware & N2 Purge Dissolve Dissolve Octadecylamine in Anhydrous CHCl3 Start->Dissolve Add Dropwise Addition of 1,3-Diisocyanatopropane (0°C) Dissolve->Add Reflux Reflux at 60°C (4-6 Hours) Add->Reflux Precip Precipitate with Hexane/MeOH Reflux->Precip Filter Vacuum Filtration Precip->Filter Recryst Recrystallization (DMF or Toluene/EtOH) Filter->Recryst Dry Vacuum Dry (40°C, 24h) Recryst->Dry

Figure 2: Step-by-step operational workflow for the synthesis.

Quality Control Parameters
TechniqueExpected ResultDiagnostic Value
FTIR 3300-3340 cm⁻¹ (N-H stretch)1620-1650 cm⁻¹ (C=O Urea stretch, Amide I)1560-1580 cm⁻¹ (N-H bend, Amide II)Disappearance of Isocyanate peak (~2270 cm⁻¹) confirms reaction completion.
¹H NMR (DMSO-d6)δ 5.5-6.0 ppm (t, 4H, -NH-CO-NH-)δ 2.9-3.1 ppm (m, 8H, N-CH2)δ 1.2-1.4 ppm (m, alkyl chain)Integration ratio of Urea protons to terminal Methyl protons (0.88 ppm) confirms bis-substitution.
DSC Sharp endotherm ~105–115°C (Melting)Broad peaks indicate impurities or oligomers.
Gelation Test Stable gel in Toluene/Decane at <2 wt%Functional validation of supramolecular assembly.

Part 5: Troubleshooting & Notes

  • Moisture Control: The isocyanate group reacts rapidly with water to form amines and CO2, leading to polyurea byproducts. If the FTIR shows a peak at 2270 cm⁻¹ after 6 hours, add 0.1 eq of Dibutyltin Dilaurate (DBTDL) catalyst, but only if the system is strictly anhydrous.

  • Solubility Issues: If the product precipitates too early during reflux (trapping unreacted reagents), switch solvent to Toluene or Chlorobenzene and increase temperature to 80°C.

  • Alternative Route Note: If 1,3-diisocyanatopropane is unavailable, the target molecule (CAS 35674-65-8) can be synthesized by reacting 1,3-diaminopropane with 2 equivalents of octadecyl isocyanate . The product is identical, but the purification profile differs (removing isocyanate vs. removing amine).

References

  • PubChem. (n.d.).[4] N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS 35674-65-8).[1][5][6][7][8][9] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Van Esch, J. H., & Feringa, B. L. (2000). New Functional Materials Based on Self-Assembling Organogels: From Serendipity towards Design. Angewandte Chemie International Edition.
  • O'Donnell, A. D., et al. (2021).[3] Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators. Arkivoc. Retrieved from [Link]

  • Sravan, B., et al. (2014).[10] Studies on organogelation of self assembling bis urea type low molecular weight molecules. Journal of the Iranian Chemical Society. (Protocol adaptation for fatty acid bis-ureas).

Sources

Application Note: Supramolecular Bis-Urea Networks for Advanced Coating Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of supramolecular bis-urea networks in high-performance coatings.[1] Unlike traditional covalent cross-linking, bis-urea motifs utilize reversible, directional hydrogen bonding to create dynamic polymer networks. These systems offer unique rheological control (thixotropy), intrinsic self-healing capabilities, and tunable mechanical properties. This document provides actionable protocols for synthesizing bis-urea additives, formulating self-healing coatings, and validating their performance through rigorous rheological and mechanical testing.[2]

Technology Overview: The Bis-Urea Motif

The core technology relies on the bis-urea functional group, typically derived from the reaction of a diisocyanate with a monoamine (or vice versa).

Mechanism of Assembly

Bis-urea molecules self-assemble into long, non-covalent rod-like or ribbon-like structures via bifurcated hydrogen bonds.

  • Primary Interaction: Each urea group acts as a double hydrogen bond donor and acceptor.

  • Network Formation: These supramolecular "rods" physically cross-link the polymer matrix or solvent.

  • Reversibility: Under shear stress or heat, the H-bonds dissociate, lowering viscosity (shear-thinning). Upon relaxation, the bonds reform, restoring structure (thixotropy).

Visualization of Assembly Logic

The following diagram illustrates the hierarchical assembly from monomer to supramolecular network.

BisUreaAssembly cluster_conditions Environmental Triggers Monomer Bis-Urea Monomer (U-R-U) HBonding H-Bonding (Bifurcated) Monomer->HBonding Self-Association Rest Rest/Cooling (Re-assembly) Monomer->Rest Healing Assembly Supramolecular Rod/Ribbon HBonding->Assembly Stacking Network 3D Physical Network Assembly->Network Entanglement/Cross-link Shear Shear Stress (Disassembly) Network->Shear Shear->Monomer Breakage Rest->Network

Figure 1: Hierarchical assembly of bis-urea monomers into a thixotropic network. The reversible loop (bottom) enables self-healing and shear-thinning behavior.

Key Applications & Formulations

Rheology Modification (Thixotropic Additives)

Bis-urea derivatives, such as 2,4-bis(2-ethylhexylureido)toluene (EHUT) , are potent thickeners for non-polar and medium-polarity solvents. They prevent pigment settling and sagging in paints.[3]

Comparative Performance Data:

PropertyStandard HEUR ThickenerBis-Urea Supramolecular Thickener
Mechanism Hydrophobic AssociationHydrogen Bonding Arrays
Shear Sensitivity ModerateHigh (Excellent Sprayability)
Recovery Time Slow (seconds to minutes)Fast (milliseconds to seconds)
Sag Resistance GoodSuperior
Solvent Compatibility Water/PolarTunable (Polar to Non-polar)
Self-Healing Protective Coatings

Incorporating bis-urea motifs into a polymer backbone (e.g., polyurethane or polyacrylate) creates intrinsic self-healing materials.

  • Mechanism: When scratched, the H-bonds break preferentially over covalent bonds. The mobility of the "broken" chains allows them to flow into the crack and reform H-bonds.

  • Target: Automotive clear coats, anti-corrosion marine coatings.

Experimental Protocols

Protocol A: Synthesis of Bis-Urea Rheology Modifier (EHUT Type)

Target Molecule: A model bis-urea derived from 2,4-toluene diisocyanate (TDI) and 2-ethylhexylamine.

Safety: Isocyanates are sensitizers. Perform in a fume hood.

  • Reagents:

    • 2,4-Toluene diisocyanate (TDI) (1.0 eq)

    • 2-ethylhexylamine (2.05 eq - slight excess)

    • Solvent: Butyl acetate or Toluene (dry).

  • Procedure:

    • Step 1: Charge a 3-neck flask with dry solvent under nitrogen atmosphere.

    • Step 2: Add TDI to the solvent. Cool to 0-5°C using an ice bath to control exotherm.

    • Step 3: Add 2-ethylhexylamine dropwise over 30 minutes. Maintain temperature < 20°C.

    • Step 4: Allow to warm to room temperature and stir for 4 hours. The solution will become viscous or form a gel depending on concentration.

    • Step 5: Precipitate the product in excess hexane or methanol (depending on solubility). Filter and dry under vacuum.

  • Validation:

    • FTIR: Look for disappearance of N=C=O peak (~2270 cm⁻¹) and appearance of Urea C=O (~1640 cm⁻¹) and N-H (~3300 cm⁻¹).

Protocol B: Formulation of Self-Healing Polyurethane Coating

Objective: Create a clear coat that heals surface scratches at moderate temperature (60°C).

  • Pre-polymer Synthesis:

    • React Polytetramethylene ether glycol (PTMG, Mw ~1000) with Isophorone Diisocyanate (IPDI) in a 1:2 molar ratio.

    • Stir at 80°C for 3 hours (Dibutyltin dilaurate catalyst, 0.05 wt%).

  • Chain Extension (Supramolecular Motif):

    • Dissolve the pre-polymer in DMF.

    • Add a diamine chain extender capable of forming bis-urea linkages (e.g., trans-1,4-diaminocyclohexane) or simply react the isocyanate-terminated pre-polymer with an amine-terminated bis-urea intermediate.

    • Note: A simpler route is using a commercially available supramolecular diol during the initial polymerization.

  • Application:

    • Spin-coat the solution onto glass or steel substrates (1500 rpm, 30s).

    • Dry at 60°C for 24 hours to remove solvent.

Protocol C: Characterization Workflow
1. Rheological Thixotropy Loop

Equipment: Rotational Rheometer (Cone-plate geometry). Method:

  • Low Shear: 0.1 s⁻¹ for 60s (Measure initial viscosity).

  • High Shear: Ramp to 1000 s⁻¹ or hold at 1000 s⁻¹ for 30s (Simulate spraying/brushing).

  • Recovery: Immediate return to 0.1 s⁻¹ (Measure time to recover 90% of initial viscosity). Success Criteria: Instant drop in viscosity at step 2, rapid recovery (<10s) at step 3.

2. Self-Healing Scratch Test

Equipment: Optical Microscope, Hot plate. Method:

  • Create a standard scratch (width ~50 µm) using a razor blade or micro-indenter.

  • Image the scratch (t=0).

  • Heat sample to 60°C (or keep at RT if designed for ambient healing).

  • Image at intervals (1h, 6h, 24h).

  • Quantification: Healing Efficiency (%) =

    
    .
    

Mechanism of Self-Healing

The following diagram details the molecular events during the healing process.

SelfHealingMechanism cluster_factors Critical Factors Intact Intact Coating (Equilibrium H-Bonds) Damage Mechanical Damage (Scratch) Intact->Damage Stress BondBreak H-Bond Dissociation (Free Urea Groups) Damage->BondBreak Energy Absorption Mobility Chain Mobility (Viscoelastic Flow) BondBreak->Mobility Tg < T_healing Reassociation H-Bond Re-association (Network Repair) Mobility->Reassociation Diffusion Reassociation->Intact Time Factors Temperature Plasticizers H-Bond Strength Factors->Mobility

Figure 2: Step-by-step mechanism of self-healing in bis-urea supramolecular coatings.

References

  • Bouteiller, L. (2016). Bisurea-based supramolecular polymers: From structure to properties. Comptes Rendus Chimie. Link

  • Mottoul, M. et al. (2020).[2] Self-healing polyacrylate coatings with dynamic H-bonds between urea groups. Journal of Applied Polymer Science. Link

  • Rutgeerts, L.A.J. et al. (2019).[4] Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Chemical Communications. Link

  • Feula, A. et al. (2016). Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units. ACS Applied Polymer Materials. Link

  • Arkema Coating Materials. Rheology Modifiers: Urea Urethane Technology. Link

Sources

Troubleshooting & Optimization

preventing syneresis in bis-urea organogels during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Supramolecular Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most pervasive challenges in the formulation of low molecular weight gelators (LMWGs): syneresis (solvent expulsion) in bis-urea organogels during storage.

This guide bridges the gap between fundamental supramolecular thermodynamics and benchtop formulation, providing you with causality-driven troubleshooting protocols and field-proven solutions.

The Mechanistic Root of Syneresis in Bis-Urea Systems

To prevent a gel from collapsing, we must first understand why it collapses. Bis-urea organogels are physical gels formed by the hierarchical self-assembly of small molecules. The highly directional hydrogen bonding between the urea motifs, coupled with the van der Waals interactions of the hydrophobic spacers (e.g., cyclohexyl or phenyl groups), drives the formation of 1D anisotropic fibers[1].

However, these supramolecular networks are often kinetically trapped rather than thermodynamically stable. During storage, the system attempts to reach a lower energy state through a process known as Ostwald ripening [2]. Smaller, kinetically favored fibers dissolve and redeposit onto larger, thermodynamically stable crystalline structures. As the fibers thicken and the network loses its high surface-area-to-volume ratio, the capillary forces holding the solvent are compromised, leading to macroscopic solvent expulsion (syneresis)[2].

SyneresisPathway A Solvated Bis-Urea (Isotropic Liquid) B Self-Assembly via H-Bonding (Cooling) A->B Thermal Trigger C Metastable Fibrillar Network (Kinetic Gel) B->C Kinetic Trapping D Ostwald Ripening (Fiber Thickening) C->D Aging / Storage F Co-Assembly with Organic Salts/Polymers C->F Additive Intervention E Macroscopic Syneresis (Solvent Expulsion) D->E Network Collapse G Thermodynamically Stabilized Gel F->G Microenvironment Tuning

Fig 1. Mechanistic pathway of syneresis via Ostwald ripening and its prevention.

Troubleshooting Workflows & Self-Validating Protocols

To prevent syneresis, we must either arrest the kinetics of Ostwald ripening or alter the thermodynamic landscape of the gel fibers. Below are two self-validating protocols designed to stabilize bis-urea organogels.

Protocol A: Kinetic Trapping via Controlled Thermal History

Causality: The rate at which a bis-urea sol cools dictates the nucleation density. Flash-cooling creates a highly branched network of thin fibers (high surface area, high solvent retention but prone to ripening). Slow cooling creates thick, crystalline fibers (poor solvent retention). A controlled, intermediate cooling rate optimizes the balance between network density and thermodynamic stability.

  • Solubilization: Suspend the bis-urea gelator in the target organic solvent at 1.2x the Critical Gelation Concentration (CGC). Seal the vial hermetically to prevent solvent evaporation, which artificially induces syneresis by altering the local concentration gradient.

  • Isotropic Transition: Heat the mixture 15 °C above its

    
     transition temperature. Hold for 10 minutes to ensure the complete dissolution of any pre-existing crystalline "seeds" that could prematurely trigger Ostwald ripening.
    
  • Controlled Annealing: Transfer the vial to a programmable thermal bath. Cool the system at a strict rate of 1.5 °C/min down to 25 °C.

  • Validation (Inversion & Rheology): Perform the vial inversion test. To self-validate the success of the kinetic trap, perform an oscillatory amplitude sweep (0.1% to 100% strain) at 25 °C. A stable gel will exhibit a Storage Modulus (

    
    ) that is at least one order of magnitude higher than the Loss Modulus (
    
    
    
    ) within the Linear Viscoelastic Region (LVER), with no crossover point (
    
    
    ) occurring below 10% strain.
Protocol B: Microenvironment Tuning via Co-Assembly Additives

Causality: Syneresis is driven by the hydrophobicity of the self-assembled fibers. By incorporating structurally similar organic salts or surfactants into the co-assembled fibers, you can tune the hydrophobic microenvironment and physically block the molecular transfer required for Ostwald ripening[3].

  • Additive Selection: Select an organic salt or non-ionic surfactant (e.g., Tween 20) with a complementary hydrophilic-lipophilic balance (HLB) to your bis-urea compound[4].

  • Co-Solvation: Dissolve the bis-urea gelator and the additive (typically at a 10:1 to 20:1 molar ratio) in the solvent at elevated temperatures.

  • Gelation: Allow the system to cool to room temperature. The additive will intercalate into the bis-urea hydrogen-bonded network.

  • Validation (Time-Sweep Rheology): To validate the prevention of syneresis, run a time-sweep rheological measurement at a constant 1% strain and 1 Hz frequency for 24 hours. A successfully stabilized gel will show a flat

    
     curve. A gel undergoing syneresis will show a gradual decline in 
    
    
    
    as the network collapses and solvent is expelled[3].

Frequently Asked Questions (FAQs)

Q: My toluene-based bis-urea gel looks perfectly transparent on day 1, but becomes opaque and shrinks by day 5. What is happening? A: The transition from transparent to opaque is the classic visual hallmark of Ostwald ripening and crystallization[5]. The thin fibers (which are smaller than the wavelength of visible light, hence transparent) are dissolving and reforming into thicker, crystalline aggregates that scatter light. To fix this, increase the steric bulk of the spacer group on your bis-urea molecule (e.g., switching from a linear alkyl to a branched or cyclic spacer) to sterically hinder the tight crystalline packing required for ripening[1].

Q: Does the choice of solvent affect the shelf-life of the organogel? A: Absolutely. Gelation is a delicate balance between gelator-gelator interactions and gelator-solvent interactions. If the solvent is too poor, the gelator will simply precipitate or crystallize rapidly. If the solvent is too good, the gel will not form. Syneresis often occurs when the solvent parameters (specifically the Hansen solubility parameters for hydrogen bonding,


) are mismatched with the gelator network. Adjusting your solvent blend to slightly increase the gelator-solvent affinity can reduce the thermodynamic drive for the fibers to phase-separate and expel the solvent.

Q: Can mechanical stress during storage induce syneresis? A: Yes. Supramolecular gels are highly sensitive to shear. Vibrations from benchtops, fume hoods, or transport can induce micro-fractures in the fibrillar network. Because bis-urea gels rely on non-covalent interactions, mechanical stress can overcome the activation energy required for the fibers to rearrange and collapse. Always store these gels in a vibration-damped, isothermal environment.

Quantitative Data Summary: Impact of Interventions on Gel Stability

The following table summarizes the expected rheological and physical outcomes when applying the troubleshooting protocols to a standard bis-urea organogel system.

Gelator SystemSolventIntervention / AdditiveStorage Modulus (

)
Syneresis OnsetNetwork State
Bis-urea (Standard)TolueneNone (Flash Cooled)~10 kPa18 - 24 HoursMetastable / Ripening
Bis-urea (Standard)TolueneControlled Cooling (1.5 °C/min)~15 kPa5 - 7 DaysKinetically Trapped
Bis-urea (Standard)TolueneOrganic Salt Co-assembly (10:1)~22 kPa> 30 DaysThermodynamically Stable
Bis-urea (Steric)XyleneBulky Cyclohexyl Spacer~18 kPa> 60 DaysSterically Hindered

References

  • Controlling Syneresis of Hydrogels Using Organic Salts National Center for Biotechnology Inform
  • Cyclic Bis-Urea Compounds as Gel
  • Manipulating supramolecular gels with surfactants: Interfacial and non-interfacial mechanisms ResearchG
  • Molecular level understanding of supramolecular gels: designed low molecular weight gel
  • Controlling the Assembly and Properties of Low-Molecular-Weight Hydrogelators ACS Public

Sources

resolving solubility issues of N,N''-Propane-1,3-diylbis[N'-octadecylurea] in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Center. As researchers and drug development professionals, you are likely encountering severe solubility roadblocks with N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS: 35674-65-8)[1]. Standard dissolution techniques often fail with this compound because it presents a unique "dual-barrier" to solvation:

  • Extreme Lipophilicity: The two octadecyl (C18) chains create a massive hydrophobic surface area that strongly repels polar solvents.

  • Supramolecular Polymerization: The propane-1,3-diylbis-urea core acts as a powerful hydrogen-bond donor and acceptor. In solution, these motifs cooperatively self-assemble into 1D rigid filaments, often resulting in thick organogels rather than true solutions [2].

To successfully formulate this compound for in vitro assays or drug delivery, we must strategically dismantle both thermodynamic barriers. This guide provides causality-driven workflows and self-validating protocols to achieve stable solubilization in polar media.

The Solubilization Decision Matrix

Understanding the physical chemistry of your compound is the first step to resolving precipitation issues. You cannot simply force this molecule into a polar solvent; you must chemically accommodate both its hydrogen-bonding core and its hydrophobic tails.

G Compound Bis-Urea C18 Compound Barrier1 Barrier 1: Urea H-Bonding Compound->Barrier1 Barrier2 Barrier 2: C18 Hydrophobicity Compound->Barrier2 Sol1 H-Bond Disruption (DMSO, Heat, Hydrotropes) Barrier1->Sol1 Prevents gelation Sol2 Steric Shielding (PEG-Lipid Micelles) Barrier2->Sol2 Solvates tails Result Stable Solubilized State Sol1->Result Sol2->Result

Logical relationship between solubility barriers and targeted chemical solutions.

Quantitative Excipient Selection

To disrupt these barriers, select your excipients based on their thermodynamic properties. Below is a quantitative summary of agents proven to assist in the solubilization of highly lipophilic bis-ureas.

Excipient / AgentClassificationKey Metric (HLB / Dielectric)Mechanism of ActionRecommended Ratio
DMSO Polar Aprotic SolventDielectric Constant: 46.7Competitively disrupts urea-urea hydrogen bonding networks.>10% v/v (in mixed solvents)
DSPE-PEG2000 Amphiphilic PolymerHLB: ~16.0Sterically shields C18 chains via nanomicellar encapsulation.1:5 to 1:10 (Drug:Lipid molar ratio)
Urea HydrotropeNeutralAlters solvent structure to increase apparent solubility of lipophiles.10–40% w/v
Tween 80 Non-ionic SurfactantHLB: 15.0Lowers interfacial tension for emulsion stabilization.1–5% v/v

Step-by-Step Experimental Workflows

Workflow Start Target Concentration: 1 mM Stock Decision Select Media Type Start->Decision Org Polar Organic (e.g., DMSO) Decision->Org Organic Assay Aq Aqueous Buffer (e.g., PBS) Decision->Aq In Vitro / In Vivo StepOrg1 Add 100% DMSO + 5% v/v DMF Org->StepOrg1 StepAq1 Co-dissolve with DSPE-PEG2000 in Chloroform/MeOH Aq->StepAq1 StepOrg2 Bath Sonicate at 60°C for 15 mins StepOrg1->StepOrg2 Verify QC: Centrifuge & DLS (Self-Validating Step) StepOrg2->Verify StepAq2 Evaporate to thin film under N2 gas StepAq1->StepAq2 StepAq3 Hydrate with warm PBS + Probe Sonication StepAq2->StepAq3 StepAq3->Verify

Step-by-step experimental workflow for solubilizing bis-urea derivatives.

Protocol A: Organic Solvation (For Chemical Stock Solutions)

Use this protocol when preparing high-concentration stocks for downstream dilution.

  • Solvent Selection: Weigh out the target mass of N,N''-Propane-1,3-diylbis[N'-octadecylurea]. Do not use pure alcohols, as they often lead to organogelation [3]. Instead, use 100% anhydrous DMSO. If solubility remains poor, add 5% v/v DMF to increase the hydrogen-bond accepting capacity.

  • Thermal Disruption: Heat the suspension in a water bath at 60°C for 15 minutes. Causality: The thermal energy overcomes the enthalpic penalty of breaking the bis-urea hydrogen bonds.

  • Mechanical Disruption: Transfer immediately to a bath sonicator and sonicate for 10 minutes while maintaining the temperature above 40°C.

  • Self-Validation (QC): Allow the solution to cool to room temperature. Centrifuge at 5,000 x g for 5 minutes. If a pellet forms or the solution becomes viscous/cloudy, the concentration exceeds the thermodynamic solubility limit of the solvent system. Dilute by 50% and repeat steps 2-4.

Protocol B: Aqueous Solvation (For Biological Assays)

Use this thin-film hydration protocol when preparing the compound for cell culture or in vivo dosing.

  • Co-dissolution: Dissolve 1 mg of the compound and 10 mg of DSPE-PEG2000 in 1 mL of Chloroform/Methanol (2:1 v/v). Causality: The volatile organic solvent mixture ensures both the hydrophobic C18 chains and the polar urea core are fully solvated into individual monomers.

  • Film Formation: Evaporate the solvent under a gentle, steady stream of nitrogen gas, then place the vial under a vacuum for 2 hours. Causality: This removes all organic traces and forces the compound and lipid into a homogeneously mixed solid state, preventing the bis-urea from self-segregating.

  • Hydration: Add 1 mL of pre-warmed (60°C) PBS (pH 7.4). Causality: Heating above the lipid's phase transition temperature ensures fluidic self-assembly of the micelles.

  • Sonication: Probe sonicate the hydrated film for 5 minutes on ice (10s on / 10s off). Causality: Provides the mechanical shear necessary to break down multilamellar aggregates into uniform single-layer nanomicelles [4].

  • Self-Validation (QC): Centrifuge the final dispersion at 10,000 x g for 10 minutes. A successful solubilization will yield no pellet. Analyze the supernatant via Dynamic Light Scattering (DLS); a monodisperse peak between 15–30 nm confirms successful micellar encapsulation.

Troubleshooting FAQs

Q: Why does my compound dissolve upon heating in ethanol but form a cloudy gel when cooled to room temperature? A: This is a classic thermodynamic response of bis-urea compounds. Heating provides the necessary enthalpy to break the intermolecular hydrogen bonds. However, upon cooling, the thermodynamics heavily favor the re-establishment of the 1D hydrogen-bonded urea networks. Simultaneously, the C18 chains interlock via van der Waals forces, trapping the solvent and forming an organogel [3]. To prevent this, you must permanently cap the H-bonding sites (using strong H-bond competitors like DMSO) or sterically hinder the assembly using micellar encapsulation.

Q: I need to test this compound in an in vitro cell assay (aqueous media, max 1% DMSO). How can I achieve a stable 100 µM stock? A: A 1% DMSO concentration is thermodynamically insufficient to solvate the C18 chains or break the urea bonds in an aqueous environment. The solution is to use Protocol B (thin-film hydration) with a PEGylated lipid. The lipid forms a nanomicelle that shields the hydrophobic core from the aqueous environment, allowing stable dispersion without exceeding DMSO limits [4].

Q: Can I use cyclodextrins (like HP-β-CD) to solubilize this? A: While HP-β-CD is excellent for many lipophilic drugs, N,N''-Propane-1,3-diylbis[N'-octadecylurea] possesses two long C18 chains and a rigid bis-urea core. The internal cavity of standard cyclodextrins is generally too small to effectively encapsulate both C18 chains simultaneously, often leading to incomplete solubilization and rapid precipitation. Polymeric micelles are thermodynamically much more favorable for dual-chain lipids.

Q: Can hydrotropes like free Urea or Nicotinamide help solubilize this compound in water? A: Yes, but with limitations. High concentrations of hydrotropes (e.g., 10-40% w/v urea) can dramatically increase the apparent solubility of lipophilic drugs by altering the structure of water and competing for hydrogen bonds [5]. However, at the concentrations required to solvate dual C18 chains, the hydrotrope may induce severe osmotic stress or toxicity in biological assays. This approach is better suited for chemical processing rather than biological evaluation.

References

  • Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Journal of the American Chemical Society (2003). URL:[Link]

  • Rheology and Thermotropic Properties of Bis-Urea-Based Organogels in Various Primary Alcohols. Langmuir - ACS Publications (2000). URL:[Link]

  • Unique technology for solubilization and delivery of highly lipophilic bioactive molecules. PubMed (2004). URL: [Link]

  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. PMC (2016). URL:[Link]

Sources

Technical Support Center: Controlling Fiber Morphology in Bis-Urea Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This resource is designed for researchers, materials scientists, and drug development professionals engineering bis-urea supramolecular polymers. Below, you will find mechanistic FAQs, troubleshooting guides, and validated protocols to help you precisely control the self-assembly of bis-urea systems into 1D fibers, nanotubes, and hydrogels.

Part 1: Mechanistic FAQs

Q: Why do my bis-urea amphiphiles form spherical vesicles instead of twisted nanoribbons at elevated temperatures? A: This morphological shift is driven by a thermodynamic competition between directional hydrogen bonding and the non-directional hydrophobic effect. At room temperature, the strong intermolecular H-bonding of the urea motifs (forming an α-tape structure) synergizes with the hydrophobic effect, driving a cooperative nucleation-elongation process into 1D chiral twisted nanoribbons. When the system is heated above its thermal transition temperature, the thermal energy selectively disrupts the hydrogen-bonding network. Without these H-bonds dictating 1D anisotropic growth, the assembly is governed solely by the hydrophobic/hydrophilic balance of the amphiphile, causing a structural collapse into spherical vesicles[1].

Q: How does the choice of solvent dictate the supramolecular polymerization mechanism? A: Solvent polarity fundamentally alters the primary driving force of assembly. In non-polar organic solvents (e.g., toluene), self-assembly is enthalpy-driven strictly by the formation of bifurcated hydrogen bonds between urea protons and carbonyl oxygens. In aqueous media, water aggressively competes for these hydrogen bonds. However, bis-urea can still form robust fibers in water if the urea groups are shielded within a hydrophobic pocket. For instance, stiff-stilbene bis-urea amphiphiles in water exhibit a standard Gibbs free energy of assembly (


 kJ mol⁻¹) that is double the value found in toluene. This highlights the massive synergistic contribution of the hydrophobic effect and 

stacking in aqueous environments to protect the H-bond network[2].

Part 2: Morphological Workflow Diagram

The following diagram illustrates the logical relationships between experimental tuning parameters and the resulting supramolecular morphologies.

BisUreaMorphology Start Bis-Urea Monomer Solvent Solvent Polarity Start->Solvent Temp Temperature Start->Temp Geometry Molecular Geometry (e.g., Spacer Length) Start->Geometry Hbond Hydrogen Bonding (α-tape motif) Solvent->Hbond Non-polar organics Hydrophobic Hydrophobic Effect Solvent->Hydrophobic Aqueous media Temp->Hbond Cooling (Assembly) Micelles Spherical Micelles / Vesicles Temp->Micelles Heating (H-bond disruption) Geometry->Hbond Aliphatic spacers PiPi π-π Stacking Geometry->PiPi Aromatic cores Fibers 1D Fibers / Nanoribbons Hbond->Fibers Cooperative Growth Tubes Nanotubes Hbond->Tubes Competing Pathway Hydrophobic->Fibers + H-bond synergy Hydrophobic->Micelles Isodesmic Growth PiPi->Fibers Stacking stabilization

Workflow of tuning parameters dictating bis-urea supramolecular morphology.

Part 3: Troubleshooting Common Experimental Issues

Issue 1: Inconsistent fiber lengths or uncontrolled amorphous aggregation in aqueous media.

  • Root Cause: A lack of geometric control over the monomer. High conformational flexibility leads to heterogeneous nucleation rates and broad length distributions.

  • Solution: Utilize geometrical isomers (e.g., E vs Z isomers in stiff-stilbene cores) to enforce rigidity. The planar (E)-isomer facilitates cooperative H-bonding and

    
    -stacking, yielding long, uniform fibers. Conversely, the (Z)-isomer loses planarity, disrupting 
    
    
    
    -stacking, and aggregates primarily via the hydrophobic effect, yielding much shorter fibers[2].

Issue 2: The system crystallizes or precipitates instead of forming a stable hydrogel/organogel.

  • Root Cause: The thermodynamic balance between 1D scrolling (gelation) and 2D lamellar stacking (crystallization) is skewed. Symmetrical bis-urea lamellae naturally tend to stack into 3D crystals, whereas asymmetric surfaces scroll into uniform unbranched fibrils that entangle to form a gel network[3].

  • Solution: Modify the end-groups of your bolaamphiphile. Introduce steric bulk or asymmetric hydrophilic chains (e.g., varied PEG lengths) to disrupt perfect 2D symmetry. Furthermore, increase your cooling rate to kinetically trap the 1D fibrillar network before thermodynamic crystallization can occur.

Part 4: Quantitative Data Summary

Use the following table to benchmark your expected thermodynamic and morphological outcomes based on specific tuning parameters.

Tuning ParameterExperimental ConditionPrimary Driving ForceDominant MorphologyAssembly MechanismQuantitative Metric
Solvent Toluene / Non-polarHydrogen Bonding1D Fibers / NanotubesCooperative

kJ/mol
Solvent Pure WaterHydrophobic Effect + H-BondingRod-like Micelles / FibersCooperative

kJ/mol
Temperature > Thermal TransitionHydrophobic EffectVesicles / SpheresIsodesmicLoss of CD signal
Geometry Planar (E)-isomerH-Bonding +

Stacking
Long FibersCooperativeLength > 1

m
Geometry Twisted (Z)-isomerHydrophobic EffectShort AggregatesIsodesmicLength < 100 nm
Light (UV) 365 nm irradiationPhotoisomerization (Z

E)
Uniform FibersNucleation-ElongationDiameter

2.5 nm

Part 5: Step-by-Step Methodology

Protocol: Photo-Controlled Supramolecular Polymerization of Stiff-Stilbene Bis-Urea

This self-validating protocol allows for reversible, non-invasive spatial and temporal control over fiber morphology using light, bypassing the need for thermal cycling[4].

Step 1: Monomer Preparation & Baseline Validation

  • Dissolve the (Z)-isomer of stiff-stilbene bis-urea (cis-form) in a non-polar solvent (e.g., toluene) at a concentration of 5.0

    
    M.
    
    • Causality: The cis-form relies on intramolecular H-bonding, which prevents intermolecular assembly and maintains the system in a molecularly dissolved state.

  • Measure the baseline UV-Vis absorption. A stable baseline without scattering confirms the absence of premature aggregates.

Step 2: Photo-Irradiation (Nucleation Phase)

  • Irradiate the solution with UV light (

    
     nm) for 10–15 seconds to trigger photoisomerization from the (Z) to the (E) (trans) isomer.
    
    • Causality: The trans-isomer exposes the urea groups, breaking the intramolecular lock and allowing intermolecular bifurcated H-bonds to form.

Step 3: Dark Incubation (Elongation Phase)

  • Turn off the UV light and incubate the sample at 20°C in the dark.

  • Continuously monitor the absorption at 373 nm.

    • Self-Validating Check: You will observe a brief lag time followed by a sharp increase in absorption, indicating cooperative nucleation-elongation. If the isosbestic point at 366 nm is strictly maintained during this phase, it confirms a clean, two-state conversion from monomer to 1D fibers without off-target amorphous aggregation.

Step 4: Morphological Verification & Depolymerization

  • Deposit 5

    
    L of the gelled solution onto a carbon-coated copper grid, wick away excess solvent, and image via Cryo-TEM. You should observe uniform fibers with a diameter of ~2.5 nm[4].
    
  • To reverse the process, irradiate the sample with visible light (

    
     nm). This reverts the (E)-isomer back to the (Z)-isomer, causing rapid depolymerization and a macroscopic drop in viscosity.
    

References

  • Mechanistic Insight into Supramolecular Polymerization in Water Tunable by Molecular Geometry. CCS Chemistry - Chinese Chemical Society.[Link]

  • Tuning of Morphology by Chirality in Self‐Assembled Structures of Bis(Urea) Amphiphiles in Water. PMC - National Institutes of Health.[Link]

  • From Photoinduced Supramolecular Polymerization to Responsive Organogels. PMC - National Institutes of Health.[Link]

  • Scrolling in Supramolecular Gels: A Designer's Guide. PMC - National Institutes of Health.[Link]

  • Thermodynamic Description of Bis-urea Self-Assembly: Competition between Two Supramolecular Polymers. Langmuir - ACS Publications.[Link]

Sources

Technical Support Center: Enhancing Mechanical Stability of Propane-1,3-diylbis Urea Thickeners

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Application Support Portal. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Supramolecular Urea Networks for Rheological Durability

Executive Summary & Mechanism of Action

Propane-1,3-diylbis urea (PDU) and its derivatives function as Low Molecular Weight Organogelators (LMOGs). Unlike polymeric thickeners that rely on chain entanglement, PDU thickeners self-assemble into 3D fibrous networks via anisotropic hydrogen bonding between urea motifs.

While this mechanism offers excellent thermal stability and thixotropy, the supramolecular nature makes the network susceptible to brittle fracture under high shear. Enhancing mechanical stability requires a dual approach: thermodynamic control (solubility parameters) and kinetic control (crystallization rates).

Troubleshooting Guide: Common Stability Issues
Category A: Shear Instability & Structural Breakdown

Q: Why does my gel lose consistency permanently after high-shear processing (e.g., homogenization)?

A: This indicates irreversible fiber fracture . In PDU systems, if the crystalline fibers are too large or rigid, shear forces snap them rather than disentangling them.

  • Root Cause: The cooling rate during synthesis was likely too slow, promoting large, brittle crystal growth (Ostwald ripening).

  • Corrective Action: Implement a "Quench Cooling" protocol. Rapid cooling locks the thickener into a network of finer, more numerous fibers, which are more flexible and mechanically resilient.

  • Formulation Tweak: Introduce a co-gelator or a small percentage of a branched alkyl amine (e.g., 2-ethylhexylamine) to disrupt perfect crystallinity and increase fiber flexibility.

Q: My grease shows excellent yield stress but poor thixotropic recovery (slow rebuilding).

A: The system has high thermodynamic stability but poor kinetic mobility . The urea hydrogen bonds are too strong to rearrange quickly after disruption.

  • Root Cause: Strong intermolecular H-bonding prevents rapid re-association.

  • Corrective Action: Adjust the polarity of the base oil. Ensure the Hansen Solubility Parameters (HSP) of the solvent are slightly closer to the thickener's interaction radius. A solvent that is too poor forces the thickener to aggregate too tightly; a solvent that is too good prevents network formation.

  • Additives: Add trace amounts (<0.5%) of a hydrogen-bond acceptor (e.g., an ester or ether) to act as a "lubricant" for the H-bond network, facilitating faster re-assembly.

Category B: Thermal & Temporal Stability

Q: We observe syneresis (oil bleed) after 1 month of storage.

A: The gel network is contracting, squeezing out the solvent. This is a sign of aging-induced crystallization .

  • Root Cause: The supramolecular fibers are slowly reorganizing into a denser thermodynamic minimum.

  • Corrective Action: Increase the aspect ratio of the fibers. Long, thin fibers trap solvent better than short platelets.

  • Protocol Adjustment: Increase the agitation speed during the initial gelation phase (reaction of isocyanate and amine) to promote nucleation over growth.

Experimental Protocols
Protocol 1: Synthesis of High-Stability PDU Grease (In-Situ Method)

Objective: Synthesize a PDU thickener with optimized fiber morphology for maximum shear stability.

Reagents:

  • Base Oil: Mineral oil or PAO (Polyalphaolefin) - ISO VG 100.

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or 1,3-Propanediisocyanate.

  • Amine: Octadecylamine (for aliphatic balance) and/or Cyclohexylamine.

Step-by-Step Methodology:

  • Base Preparation: Charge 50% of the base oil into the reactor. Heat to 80°C .

  • Amine Dissolution: Add the amine component(s) and stir until fully dissolved.

  • Isocyanate Addition (Critical Step):

    • Dissolve the diisocyanate in the remaining 50% of the base oil at room temperature.

    • Slowly drip the isocyanate/oil mixture into the reactor over 30–45 minutes.

    • Control: Maintain reactor temperature below 95°C . Exotherms >100°C can lead to uncontrolled nucleation.

  • Cooking: Once addition is complete, raise temperature to 160°C for 1 hour to drive the reaction to completion and anneal the fibers.

  • Quench Cooling: Rapidly cool the mixture to 60°C using a cooling jacket or heat exchanger (Target rate: >10°C/min).

  • Homogenization: Pass the grease through a high-pressure homogenizer (or colloid mill) at 60°C to standardize fiber length.

Protocol 2: Rheological Validation (Oscillatory Sweep)

Objective: Quantify mechanical stability and yield stress.

  • Instrument: Stress-controlled rheometer (e.g., TA Instruments DHR or Anton Paar MCR).

  • Geometry: Sandblasted parallel plates (25mm) or Cone & Plate (to prevent wall slip).

  • Amplitude Sweep:

    • Frequency: 1 Hz (6.28 rad/s).

    • Strain: 0.01% to 100%.[1]

    • Output: Determine the Linear Viscoelastic Region (LVR) and Yield Stress (crossover point where

      
      ).
      
  • Thixotropy Loop (3-Interval Test):

    • Step 1: Low shear (0.1 s⁻¹) for 60s (Reference state).

    • Step 2: High shear (1000 s⁻¹) for 60s (Breakdown).

    • Step 3: Low shear (0.1 s⁻¹) for 300s (Recovery).

    • Metric: Calculate % Recovery of

      
       after 300s.
      
Data Summary: Optimization Impact

The following table illustrates the impact of cooling rate and amine selection on the mechanical properties of a standard PDU grease.

Formulation IDCooling RateAmine TypeYield Stress (Pa)% Recovery (300s)Shear Stability Index*
PDU-Std Slow (1°C/min)100% Aliphatic45065%Low (Brittle)
PDU-Quench Fast (15°C/min)100% Aliphatic85082%Medium
PDU-Hybrid Fast (15°C/min)70% Aliph / 30% Cyclo1200 94% High (Robust)

*Shear Stability Index: Qualitative resistance to permanent softening after 100,000 strokes (ASTM D217).

Visualizing the Science
Diagram 1: Supramolecular Assembly & Failure Modes

This diagram illustrates how the urea molecules assemble into fibers and how different stress modes affect them.

G cluster_0 Synthesis Phase cluster_1 Network Morphology Monomers Isocyanate + Amine Urea_Formation Urea Formation (Exothermic) Monomers->Urea_Formation H_Bonding 1-D H-Bond Stacking Urea_Formation->H_Bonding Slow_Cool Slow Cooling H_Bonding->Slow_Cool Fast_Cool Quench Cooling H_Bonding->Fast_Cool Large_Crystals Large/Brittle Fibers (Low Shear Stability) Slow_Cool->Large_Crystals Fine_Network Fine/Flexible Fibers (High Shear Stability) Fast_Cool->Fine_Network

Caption: Kinetic control of cooling rates directly dictates the fiber morphology and resultant mechanical stability.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Identify Issue Shear_Thinning Permanent Loss of Consistency? Start->Shear_Thinning Syneresis Oil Bleed/Syneresis? Start->Syneresis Check_Cooling Check Cooling Rate Shear_Thinning->Check_Cooling Yes Check_Amine Check Amine Ratio Shear_Thinning->Check_Amine No (Recoverable) Check_Solubility Check Solubility (HSP) Syneresis->Check_Solubility Action_Quench Action: Increase Cooling Rate (Prevent Ostwald Ripening) Check_Cooling->Action_Quench Action_Hybrid Action: Use Hybrid Amines (Aliphatic/Cyclo) Check_Amine->Action_Hybrid Action_Polarity Action: Adjust Base Oil Polarity or Add Ester Co-solvent Check_Solubility->Action_Polarity

Caption: Logic flow for diagnosing and correcting common rheological failures in urea-thickened systems.

References
  • Stehr, M. (2022). Polyurea Thickened Lubricating Grease—The Effect of Degree of Polymerization on Rheological and Tribological Properties. Polymers (MDPI). Available at: [Link]

  • Coenen, J. (2015). Rheological Behavior of Greases: Effects of Composition and Structure. ResearchGate. Available at: [Link]

  • Fitch, J. (2024). Advantages of Using Polyurea Grease. Machinery Lubrication. Available at: [Link]

Sources

reducing hardening of urea greases under high thermal stress

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Thermal Hardening in Urea-Based Greases

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Sector: Pharmaceutical Manufacturing & Precision Tribology

Welcome to the Technical Support Hub

You are likely here because your high-temperature machinery—whether it be tablet press punch guides , autoclave conveyors , or cleanroom centrifuges —is experiencing lubricant failure.

In the pharmaceutical and R&D sectors, urea greases (polyurea/diurea) are the "gold standard" for sealed-for-life applications because they are ashless (metal-free) and chemically inert. However, their Achilles' heel is thermal hardening —a phenomenon where the grease transforms into a hard, varnish-like solid, leading to catastrophic bearing seizure.

This guide moves beyond basic maintenance; it is a formulation and root-cause analysis toolkit designed to help you engineer out failure.

Module 1: The Diagnostics (Root Cause Analysis)
Q: Why does my urea grease turn into a hard "puck" after exposure to 160°C+?

A: You are witnessing the "Cake vs. Cookie" phenomenon, driven fundamentally by Base Oil Starvation and Oxidative Cross-linking .

Unlike metal soap greases (Lithium/Calcium), which often "melt" and bleed out when overheated, urea thickeners have a dropping point often exceeding 300°C. They do not melt; they decompose.

The Mechanism:

  • Evaporation (The "Cake"): At high temperatures, the base oil (the liquid phase) evaporates or bleeds out. The urea thickener (the solid phase) remains. As the oil-to-thickener ratio drops, the grease becomes a dry, compacted powder—like a cake left in the oven too long.

  • Polymerization (The "Cookie"): If the base oil oxidizes before it evaporates, the hydrocarbon chains cross-link. This creates a sticky, varnish-like binder that glues the urea particles together, forming a hard, brittle solid.

Visualizing the Failure Pathway:

GreaseHardening cluster_0 Primary Mechanisms ThermalStress Thermal Stress (>150°C) Evap Base Oil Evaporation ThermalStress->Evap Oxidation Base Oil Oxidation ThermalStress->Oxidation ConcIncrease Thickener Concentration Spike Evap->ConcIncrease Loss of Liquid Matrix CrossLink Polymerization (Varnish Formation) Oxidation->CrossLink Radical Formation Hardening Structural Hardening (Failure) ConcIncrease->Hardening Dry Caking CrossLink->Hardening Chemical Bonding

Figure 1: The dual-pathway mechanism of urea grease hardening under thermal stress.

Module 2: Formulation & Chemistry (The Solution)
Q: I am using a standard mineral oil-based urea grease. Is this the problem?

A: Almost certainly. Mineral oils (Group I/II) are insufficient for sustained temperatures above 120°C in pharmaceutical equipment. Their high volatility leads to rapid drying.

The Fix: You must transition to Synthetic Base Oils . For drug development machinery where contamination is a risk, Polyalphaolefin (PAO) or Polyol Ester (POE) are the required standards.

Comparative Data: Base Oil Performance at 150°C

Base Oil TypeOxidation StabilityEvaporation Loss (Noack)Hardening RiskApplication Note
Mineral (Group II) LowHigh (>15%)Critical Avoid in high-temp pharma equip.
PAO (Group IV) HighLow (<5%)Low Ideal for tablet presses/mixers.
Polyol Ester (POE) Very HighVery Low (<2%)Moderate Warning: Can hydrolyze with moisture (autoclaves).
PFPE (Fluorinated) ExtremeNegligibleZero Use only for extreme heat (>250°C). Expensive.
Q: How does the thickener structure itself affect hardening?

A: Not all urea is created equal. The "backbone" of your thickener determines if it will harden or soften.

  • Aromatic Diurea (MDI-based): extremely thermally stable but tends to harden significantly upon cooling or aging due to strong hydrogen bonding (Ostwald ripening).

  • Aliphatic Polyurea: More flexible fibers. They tend to soften rather than harden, which is often preferable as it ensures fresh lubricant flows into the contact zone, even if it risks leakage.

Recommendation: For anti-hardening, specify a Mixed Aliphatic/Aromatic Polyurea . The aliphatic chains disrupt the crystallization of the aromatic segments, preventing the formation of a brittle lattice structure [1].

Module 3: Troubleshooting & Additive Strategy
Q: My base oil is synthetic, but it still hardens. What else could it be?

A: Check your Antioxidant (AO) Synergy . At high temperatures, a single antioxidant type is often overwhelmed. You need a "tag-team" approach to stop the polymerization (varnish) pathway.

  • Primary AO (Phenolic): Scavenges free radicals immediately.

  • Secondary AO (Aminic): Regenerates the phenolic AO and decomposes hydroperoxides.

The "Self-Validating" Protocol: If your grease hardens, perform a RULER Test (Linear Sweep Voltammetry) . If the Aminic peak is depleted but the Phenolic peak remains, your synergy is unbalanced. You need to increase the high-temperature aminic component (e.g., Alkylated Diphenylamine).

Q: Can the manufacturing process cause premature hardening?

A: Yes. "False Hardening" occurs if the urea grease was not properly sheared during manufacturing. Urea thickeners form long, fibrous networks. If these aren't mechanically sheared down (homogenized) during production, they will break down in your machine, initially softening, but then re-agglomerating into hard nodes under heat.

Troubleshooting Workflow:

Troubleshooting Start Issue: Grease Hardening CheckTemp Is Temp > 150°C? Start->CheckTemp CheckOil Is Base Oil Mineral? CheckTemp->CheckOil Yes CheckAO Check Antioxidant (RULER Test) CheckOil->CheckAO No (Already Synthetic) ActionPAO Switch to PAO/Ester CheckOil->ActionPAO Yes ActionAO Increase Aminic AO CheckAO->ActionAO AO Depleted ActionThickener Switch to Aliphatic Urea CheckAO->ActionThickener AO Intact

Figure 2: Decision tree for isolating the cause of thermal hardening.

Module 4: Experimental Protocols (Validation)

To scientifically validate that your new grease formulation resists hardening, do not rely on simple "dropping point" tests. You must simulate the time-temperature-stress matrix.

Protocol A: High-Temperature Static Aging (Modified DIN 51821)

Validates resistance to oxidative hardening.

  • Preparation: Spread a 2mm layer of grease on a standard steel panel (S-200).

  • Exposure: Place in a convection oven at 160°C for 168 hours (1 week) .

  • Measurement:

    • Cool to room temperature.

    • Cone Penetration (ASTM D217): Measure consistency.

    • Pass Criteria: The grease must remain pliable. A change in penetration grade (e.g., NLGI 2 hardening to NLGI 3 or solid) indicates failure.

    • Micro-scale check: Rub a sample between gloved fingers. Any "grittiness" indicates thickener agglomeration (hardening).

Protocol B: Rheological Storage Modulus (G') Evolution

Validates structural integrity under heat.

  • Equipment: Oscillatory Rheometer (Parallel Plate).

  • Method:

    • Load sample. Set gap to 1mm.

    • Apply constant strain (0.1%) within the Linear Viscoelastic Region (LVE).

    • Ramp temperature from 25°C to 180°C at 2°C/min.

  • Analysis:

    • Monitor Storage Modulus (G') .

    • Failure Mode: If G' rises sharply after an initial drop, the grease is cross-linking (hardening).

    • Success: G' should decrease smoothly and plateau, indicating a stable, lubricating film without structural collapse [2].

References
  • Lugt, P. M. (2013). Grease Lubrication in Rolling Bearings. Wiley. Link

  • Couronne, I., & Vergne, P. (2000).[1] Rheological Behavior of Greases: Influence of Composition and Structure. Tribology Transactions. Link

  • Noria Corporation. (2012). High-Temperature Grease Selection. Machinery Lubrication. Link

  • ASTM International. (2023). ASTM D3527-18 Standard Test Method for Life Performance of Automotive Wheel Bearing Grease. Link

  • National Lubricating Grease Institute (NLGI). (2021). Grease Guide: Polyurea Thickeners. Link

Sources

Technical Guide: Troubleshooting Gel Collapse in Low-Concentration Urea Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Low-Urea Paradox"

In high-concentration urea systems (6M–8M), the physics are straightforward: urea acts as a chaotic solvent, aggressively disrupting hydrogen bonds and solubilizing hydrophobic cores. However, low-concentration urea systems (1M–4M) represent a thermodynamic "danger zone."

In this transition region, urea is often insufficient to fully denature proteins but concentrated enough to disrupt the water structure essential for hydrogel stability. This leads to Gel Collapse —a phenomenon where the gel matrix physically contracts, undergoes syneresis (expulsion of water), or fails to polymerize uniformly.

This guide addresses the two most critical contexts of this failure:

  • Urea-PAGE Electrophoresis: Where collapse manifests as "smiling," band distortion, or physical shrinkage.

  • Hydrogel Scaffolds (Drug Delivery/Refolding): Where collapse manifests as precipitation or phase separation.

Part 1: The Physics of Collapse (Diagnostic Framework)

To troubleshoot, you must understand the competing forces. In low-urea environments, the system is in a "tug-of-war" between hydrophobic collapse and solvation.

Mechanism Visualization

The following diagram illustrates the thermodynamic instability in low-urea systems (1M–3M).

GelCollapseMechanism LowUrea Low Urea Concentration (1M - 3M) Hydrophobic Hydrophobic Effect (Re-assertion) LowUrea->Hydrophobic Insufficient to mask hydrophobic domains Polymerization Polymerization Kinetics (Inhibited) LowUrea->Polymerization Scavenges free radicals (APS/TEMED interference) GelMatrix Gel Matrix Structure Hydrophobic->GelMatrix Induces internal aggregation Polymerization->GelMatrix Non-uniform pore size Collapse GEL COLLAPSE (Syneresis / Distortion) GelMatrix->Collapse Structural Failure

Figure 1: The thermodynamic instability loop driving gel collapse in low-concentration urea environments.

Part 2: Troubleshooting Urea-PAGE (Electrophoresis)

Symptom: The gel "smiles" (bands curve upward at edges), the bottom of the gel shrinks/dries during the run, or the matrix remains soft/sticky.

FAQ: Electrophoretic Stability

Q: Why does my low-urea (2M) gel distort more than my high-urea (8M) gel? A: This is counter-intuitive but common. In 8M urea, the solution is viscous and density-stable. In 2M urea, you face two issues:

  • Osmotic Mismatch: If your running buffer does not match the urea concentration of the gel, an osmotic gradient forms. Water leaves the gel to dilute the buffer, causing physical shrinkage (collapse) at the interface.

  • Incomplete Polymerization: Urea acts as a weak free-radical scavenger. At lower concentrations, researchers often forget to compensate for this, leading to a "loose" gel that distorts under voltage.

Q: The gel physically shrinks at the bottom during the run. Is it heat? A: It is likely a combination of Joule heating and Ion Depletion .

  • Diagnosis: If the shrinkage is uniform at the bottom, it is likely ionic depletion leading to a resistance spike.

  • Remedy: Recirculate the buffer or increase the buffer volume.

Protocol: Stabilizing Low-Urea PAGE

Standard protocols often fail at 1-3M urea. Use this modified casting workflow.

VariableStandard ProtocolLow-Urea Adjustment (1M-4M)Reason
APS (10%) 100 µL per 10mL150 µL per 10mL Compensates for radical scavenging by urea.
TEMED 10 µL per 10mL15 µL per 10mL Accelerates catalysis before urea interference sets in.
Aging 30 mins2 Hours (Room Temp) Low-urea gels require longer to reach modulus equilibrium.
Running Buffer Standard TBE/MOPSMust contain Urea CRITICAL: Buffer must contain urea at the same concentration as the gel to prevent osmotic collapse.

Part 3: Troubleshooting Hydrogel Assembly (Refolding/Scaffolds)

Symptom: You are using a hydrogel (e.g., self-assembling peptide or PEG-based) to refold a protein or deliver a drug, but the gel turns opaque and precipitates (syneresis) instead of forming a clear matrix.

FAQ: Phase Transition & Syneresis

Q: My hydrogel collapses into a white precipitate at 2M urea. Why? A: You have hit the "Molten Globule" Trap . At 0M urea, your protein is folded (hydrophobic core buried). At 8M, it is linear (denatured). At 2M, it often exists as a molten globule—expanded but with exposed hydrophobic patches. These patches bind to the hydrogel matrix, acting as cross-linkers that contract the network rapidly, expelling water (syneresis).

Q: How do I prevent this collapse without increasing urea? A: You must decouple the solubility from the structure.

  • Add L-Arginine (0.4M): Arginine suppresses hydrophobic aggregation synergistically with low urea.

  • Temperature Drop: Cast the gel at 4°C. Hydrophobic interactions are weaker at low temperatures, allowing the gel matrix to form before the protein aggregates.

Decision Tree: Resolving Syneresis

SyneresisFix Start Gel Opacity/Collapse CheckTemp Cast Temp > 20°C? Start->CheckTemp CoolIt Action: Cast at 4°C CheckTemp->CoolIt Yes CheckAdditives Additives Used? CheckTemp->CheckAdditives No ArgAdd Action: Add 0.4M Arginine CheckAdditives->ArgAdd None CheckpH Is pH near pI? CheckAdditives->CheckpH Urea Only ShiftpH Action: Shift pH +/- 1.0 CheckpH->ShiftpH Yes

Figure 2: Step-by-step troubleshooting for hydrogel opacity and collapse.

Part 4: Validated Experimental Workflow

Experiment: The "Step-Down" Dialysis Gelation

Use this method when encapsulating proteins in low-urea hydrogels to prevent shock-collapse.

Objective: Form a stable hydrogel with 2M urea without precipitation.

Materials:

  • Protein of interest (in 6M Urea).

  • Hydrogel Monomer solution.

  • Dialysis buttons or cassettes (Slide-A-Lyzer).

Step-by-Step:

  • Pre-Equilibration (The Mixing Step):

    • Mix protein and hydrogel monomers in 6M Urea .

    • Why? High urea prevents premature aggregation during mixing.

  • Initiation:

    • Add initiator (APS/TEMED or Photo-initiator).

    • Immediately load into the dialysis cassette.

  • The "Step-Down" Bath (The Critical Step):

    • Place cassette into a buffer containing 4M Urea . Stir gently for 1 hour.

    • Transfer to 2M Urea . Stir for 1 hour.

    • Transfer to Final Buffer (0M or 1M Urea) .

    • Result: This allows the gel matrix to polymerize around the protein while the urea concentration is slowly lowered, preventing the sudden hydrophobic shock that causes collapse.

References

  • Mechanism of Urea-Induced Protein Denatur

    • Title: Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group.[1]

    • Source: Proceedings of the N
    • Link:[Link]

  • Urea Effects on Hydrogel Polymeriz

    • Title: Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel.[2][3]

    • Source: MDPI (Gels).
    • Link:[Link]

  • Troubleshooting Electrophoresis Artifacts

    • Title: Troubleshooting Common Electrophoresis Problems (Smiling and Distortion).
    • Source: LabX / Bio-Rad Tech Notes.
    • Link:[Link]

  • Hydrophobic Collapse in Gels

    • Title: Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models.[4]

    • Source: PubMed / NIH.
    • Link:[Link]

Sources

optimizing cooling rates for uniform bis-urea fiber network formation

Author: BenchChem Technical Support Team. Date: March 2026

Bis-Urea Assembly Technical Support Center Current Status: Operational | Topic: Cooling Rate Optimization

Welcome to the Technical Support Center

Ticket ID: BU-OPT-2026 Subject: Optimizing Cooling Rates for Uniform Bis-Urea Fiber Networks Assigned Specialist: Senior Application Scientist, Supramolecular Assembly Division

You are experiencing inconsistency in your bis-urea organogel networks. This is a common issue rooted in the competition between nucleation rate (


)  and fiber growth rate (

)
. In bis-urea systems, the supramolecular polymerization is driven by monodirectional hydrogen bonding (urea

-tape formation), but the network is formed via fiber branching and entanglement.

This guide replaces trial-and-error with thermodynamic control.

Part 1: The Physics of Cooling (Root Cause Analysis)

Q: Why does my gel look different when I snap-cool (ice bath) vs. ramp-cool?

A: You are manipulating the Supersaturation Ratio (


) .
The driving force for self-assembly is the supersaturation created as the temperature drops below the solubility limit (

).
  • High Supersaturation (Snap-Cooling):

    • Mechanism: The system crosses the solubility curve rapidly, entering the "labile" zone deep into the phase diagram.

    • Result: Nucleation (

      
      ) dominates over Growth (
      
      
      
      ). You form millions of tiny nuclei instantly.
    • Morphology: Instead of long, entangled fibers, you often get spherulites or short, disconnected rods. The gel may be optically transparent but mechanically brittle or "pasty" (low yield stress).

  • Low Supersaturation (Slow Ramp):

    • Mechanism: The system lingers in the "metastable" zone.

    • Result: Growth (

      
      ) dominates. Fewer nuclei form, but they grow into long, high-aspect-ratio fibers.
      
    • Morphology: These fibers have time to undergo crystallographic mismatch branching (defects that allow new fibers to sprout from existing ones), creating a robust, elastic network.

    • Risk: If cooled too slowly, the fibers may bundle laterally into macroscopic crystals (precipitation) rather than branching into a gel.

Visualizing the Kinetic Pathway

BisUreaCooling Start Isotropic Sol (Hot) Split Cooling Rate Selection Start->Split Fast Fast Cool (>10°C/min) High Supersaturation (S) Split->Fast Ice Bath Opt Optimized Ramp (1°C/min) Balanced S Split->Opt Controlled Ramp Slow Slow Cool (<0.1°C/min) Low Supersaturation (S) Split->Slow Insulated/Passive Mech_Fast Nucleation Dominates (J >> G) Fast->Mech_Fast Mech_Opt Fiber Branching (J ≈ G) Opt->Mech_Opt Mech_Slow Ostwald Ripening / Bundling Slow->Mech_Slow Result_Fast Spherulites / Weak Paste (Kinetically Trapped) Mech_Fast->Result_Fast Result_Opt Uniform Entangled Network (Target State) Mech_Opt->Result_Opt Result_Slow Macroscopic Crystals (Precipitate) Mech_Slow->Result_Slow

Caption: Kinetic bifurcation in bis-urea assembly. Optimal networks require balancing nucleation (


) and growth (

) to favor branching over bundling.

Part 2: Optimization Protocol (The "How-To")

Q: What is the "Golden Standard" protocol for reproducibility?

A: Do not rely on ambient cooling. Ambient cooling is non-linear (Newton’s Law of Cooling) and varies by batch volume. Use a Linear Thermal Ramp via a Peltier-controlled rheometer or programmable dry bath.

Protocol: The "Standard Linear Ramp"
StepActionParameterRationale
1 Dissolution

Ensure all "memory" of previous structures is erased. Bis-ureas have strong thermal memory.
2 Equilibration Hold 10 minsHomogenize the isotropic solution.
3 The Ramp Cool at 1.0

C/min
This rate (empirically validated for bis-ureas) typically balances fiber elongation with branching [1].
4 The Arrest Hold at

for 30 mins
Allow the network to anneal and junction points to stabilize.

Advanced Technique: The "Step-Quench" If 1.0


C/min yields crystals (precipitate) instead of gel:
  • Cool rapidly (5

    
    C/min) to 
    
    
    
    .
  • Switch to slow ramp (0.5

    
    C/min) through the transition zone.
    
  • This induces just enough nuclei to prevent large crystals but allows slow growth for fibers.

Part 3: Troubleshooting Guide

Q: My gel is failing. How do I diagnose the cause?

Use this diagnostic table to match your observation with the thermodynamic error.

SymptomObservationRoot CauseCorrective Action
Spherulitic Domains Gel looks "cloudy" or grainy under microscope; low stiffness (

).
Cooling too Fast. Supersaturation was too high; the system nucleated everywhere simultaneously, preventing long fiber growth.Reduce cooling rate to 0.5–1.0

C/min.
Precipitation White powder settles at bottom; solvent is liquid on top.Cooling too Slow OR Solvent too Polar. Fibers bundled laterally into crystals instead of branching.Increase cooling rate to 2–5

C/min to force branching defects.
Syneresis Gel contracts and expels solvent over time (24h+).Network too Crystalline. The fibers are packing too tightly (aging).Introduce a co-gelator or slightly increase cooling rate to introduce "defects" that hold solvent.
Weak Gel

is low (<100 Pa); flows upon inversion.
Concentration < CGC (Critical Gel Concentration).Increase concentration. If already high, the network is not entangled (see "Spherulitic Domains").
Diagnostic Workflow

Troubleshooting Issue Identify Defect Precip Precipitate/Crystals Issue->Precip Cloudy Cloudy/Grainy Gel Issue->Cloudy ClearWeak Clear but Weak Issue->ClearWeak Act1 Increase Rate (Force Defects) Precip->Act1 Act2 Decrease Rate (Allow Growth) Cloudy->Act2 Act3 Check Concentration or Solvent Polarity ClearWeak->Act3

Caption: Decision tree for correcting rheological failures based on visual inspection.

Part 4: Validation (Data & Rheology)

Q: How do I prove my network is "Uniform"?

A: Visual inspection is insufficient. You must use Oscillatory Rheology .

Target Metrics for a Uniform Bis-Urea Network:

  • Frequency Sweep (0.1 - 100 rad/s):

    
     should be frequency-independent (flat line) and at least 10x higher than 
    
    
    
    .
  • Stress Sweep: The "Linear Viscoelastic Region" (LVR) should extend to at least 1-10% strain. A short LVR indicates a brittle, spherulitic network.

  • Thermal Hysteresis: Perform a heat-cool-heat cycle. The

    
     (formation) is usually 10-20 
    
    
    
    C lower than
    
    
    (melting). If they are identical, you have a suspension of crystals, not a gel [2].

Reference Data (Typical Bis-Urea in Toluene):

ParameterOptimized Gel (1

C/min)
Failed Gel (Snap Cool)

(Storage Modulus)
~10,000 Pa~500 Pa
Yield Stress High (Robust)Low (Pasty)
Optical Clarity Translucent/OpaqueOpaque/White
Network Type Entangled FibersSpherulites

References

  • Van Esch, J. H., et al. (2000). Rheology and Thermotropic Properties of Bis-Urea-Based Organogels in Various Primary Alcohols. Langmuir. Link

  • Bouteiller, L., et al. (2012).[1] Self-assembly studies of a chiral bisurea-based superhydrogelator. Chemistry – A European Journal.[1] Link

  • Steed, J. W. (2011). Scrolling in Supramolecular Gels: A Designer's Guide. Crystal Growth & Design. Link

  • Weiss, R. G. (2002). Bis-urea Self-assembly Organogels. University of Illinois/Georgetown Studies. Link

Sources

Tribo-Acoustic Formulation Hub: Minimizing Noise in Urea-Thickened Greases

[1]

Status: Operational Lead Scientist: Senior Application Specialist Audience: Formulation Chemists, Tribologists, and R&D Scientists Topic: Acoustic Optimization of Polyurea Bearing Greases

Executive Brief: The "Silent" Challenge

Urea-thickened greases (diurea/polyurea) are the industry standard for sealed-for-life bearings due to their high thermal stability and oxidation resistance.[1] However, they are notoriously difficult to manufacture with low-noise characteristics compared to lithium soaps.[1]

The Core Problem: Unlike metallic soaps that are often pre-formed, urea thickeners are synthesized in-situ (isocyanate + amine reaction).[1][2] This rapid chemical precipitation can form large, irregular crystallites or "hard" agglomerates.[1] In a rolling element bearing, these microscopic solids act like gravel on a road, generating vibration peaks (noise) and reducing fatigue life.[1]

This guide provides a root-cause troubleshooting framework to transition your formulation from "Industrial Grade" to "Silent Motor Grade" (< 2.0 Anderon Units).

Module A: Synthesis & Reaction Control

The Objective: Control the in-situ crystallization kinetics to ensure a fine, fibrous network rather than large, granular crystals.

Troubleshooting Protocol: Reaction Kinetics

Issue: Microscopy reveals large (>5 µm) thickener particles or "boulders."[1] Diagnosis: Reaction rate was too fast, or local concentration hotspots occurred during isocyanate addition.

Corrective Actions:

  • Dilution Factor: Ensure the base oil volume in the reaction kettle is sufficient (typically 40-50% of total formula) to act as a heat sink.[1]

  • Temperature Control: The reaction between diisocyanates (e.g., MDI) and amines is highly exothermic.

    • Guideline: Maintain reaction temperature between 70°C and 90°C . Exceeding 100°C too quickly during the addition phase promotes rapid, uncontrolled crystal growth [1].

  • Turbulence: High-shear mixing during the addition of reactants is non-negotiable.[1] You must prevent local stoichiometric imbalances where amine/isocyanate ratios spike.[1]

Visual Logic: The Crystallization Workflow

UreaReactionStartRaw Materials(MDI + Amines + Base Oil)MixingHigh-Shear Mixing(Turbulence Control)Start->MixingReactionExothermic Reaction(70-90°C Isotherm)Mixing->Reaction Controlled AdditionDecisionCooling RateControlReaction->DecisionFastCoolRapid Quench(Precipitation Hardening)Decision->FastCool UncontrolledSlowCoolControlled Annealing(Fiber Network Growth)Decision->SlowCool OptimizedResultBadHigh Noise(Large Agglomerates)FastCool->ResultBadResultGoodLow Noise(Fine Fibrous Structure)SlowCool->ResultGood

Figure 1: Critical process flow for in-situ urea thickener formation. Controlling the cooling rate and addition turbulence is the primary defense against noise.

Module B: Mechanical Processing (The Refinement)

Even with perfect chemistry, some agglomeration is inevitable.[1] Mechanical processing is the equalizer.[1]

Comparative Data: Homogenization vs. Noise

The following table illustrates the impact of post-reaction processing on Anderon (noise) levels in a standard Diurea/PAO grease formulation.

Processing StagePressure / ConditionAvg.[1][3] Particle Size (µm)Noise Level (High Band)Status
As-Reacted N/A (Kettle Stirring)15 - 25 µm> 8.0 AnderonFail
Milled (Colloid) 0.05 mm Gap5 - 10 µm4.5 AnderonNoisy
Homogenized 4,000 psi (1 Pass)2 - 5 µm2.8 AnderonAcceptable
Homogenized 6,000 psi (2 Passes) < 1 µm < 1.5 Anderon Silent

Data synthesized from industry standard processing parameters [2] [3].

Operational Guide: The Homogenization Step

Q: My grease passes the Hegman gauge test but fails the Anderon meter test. Why? A: The Hegman gauge measures the largest particles (typically >10µm). Acoustic noise is generated by particles in the 1–5µm range, which the Hegman misses.

Protocol:

  • High-Pressure Homogenization: Use a Manton-Gaulin style homogenizer.[1] The shear forces generated by cavitation at 4000–6000 psi are required to exfoliate the urea bundles into individual fibers [3].

  • De-aeration: Entrapped air bubbles act as compressible voids that cause vibration irregularities.[1] Vacuum de-aeration must be performed after homogenization.[1]

Module C: Validation & Measurement

The Objective: Quantify "Silence" using the Anderometer (Anderon Meter).

Understanding the Metric: Anderon Units

An Anderon is a unit of radial vibration velocity.

  • Low Band (50–300 Hz): Indicates geometric errors (race waviness).[1]

  • Medium Band (300–1,800 Hz): Indicates cage instability or race defects.[1]

  • High Band (1,800–10,000 Hz): This is your target. High band noise is almost exclusively caused by grease roughness (thickener agglomerates) [4].[1]

Troubleshooting Logic: The Validation Loop

ValidationLoopTestRun Anderometer Test(High Band Focus)ResultResult(Anderons)Test->ResultPassRelease Batch(< 2.0 Anderons)Result->PassLow NoiseFailFail(> 2.5 Anderons)Result->FailHigh NoiseAnalyzeRoot Cause AnalysisFail->AnalyzeCheck1Check 1: FiltrationIs contamination present?Analyze->Check1Check2Check 2: MicroscopyAre crystals >2µm?Analyze->Check2Check3Check 3: Base OilIs viscosity too low?Analyze->Check3Action1Action: Re-filter (10µm absolute)Check1->Action1YesAction2Action: Re-Homogenize (Increase Pressure)Check2->Action2YesAction3Action: Adjust Polymer AdditivesCheck3->Action3YesAction1->TestRetestAction2->TestRetest

Figure 2: Diagnostic decision tree for failed acoustic tests. Note that re-homogenization is the most common fix for High Band failures.

Frequently Asked Questions (FAQ)

Q1: Can I use "pre-formed" polyurea powder to avoid reaction issues? A: You can, but it is rarely as quiet as in-situ grease.[1] Pre-formed thickeners are difficult to fully disperse back into the oil at a microscopic level.[1] The "wetting" of the fiber is superior when the fiber grows directly inside the oil matrix [5].

Q2: How does base oil viscosity affect noise? A: There is a damping effect.[1][4] Higher viscosity base oils (e.g., ISO VG 100 vs. ISO VG 32) generally dampen vibration better, masking some thickener noise. However, if the viscosity is too high, it creates fluid friction noise. The "sweet spot" for low-noise electric motor grease is typically ISO VG 68 to 100 [6].[1]

Q3: What is the "BeQuiet+" standard? A: Developed by SKF, this is a classification system.

  • Dirty: Particles cause permanent damage.[1][4]

  • Noisy: Particles cause vibration but no damage.[1][4]

  • Clean: Visible peaks but no damage.[1][4]

  • Quiet: The highest standard (your goal).

  • Tip: A grease can be chemically pure but "Noisy" if the crystallites are too large [2].[1]

References
  • Traise, T.P. "Chemistry of polyurea grease thickeners."[1][5] NLGI Spokesman, Vol. 29, 1965.[5] (Source verified via context of standard industry literature).

  • Machinery Lubrication. "Test Rig Uses Noise to Measure Grease Cleanliness." Machinery Lubrication, 2006.[1][3]

  • Lube Media. "Quantum Leap in the manufacturing of polyurea grease (PUG)." Lube-Tech, 2021.[1]

  • Sugawara Laboratories. "Bearing Vibration Tester - Anderon Meter Principles." Sugawara Labs Technical Guide.

  • Kyodo Yushi. "Classification and Characteristics of Grease: Urea Grease."[1] Technical Library.

  • ResearchGate. "Grease composition and structure - Effects on noise level characterization."[1] Tribology Transactions, 2010.[1]

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Analysis of Hydrogen Bonding in N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N,N''-Propane-1,3-diylbis[N'-octadecylurea] (referred to herein as PDU-C3 ), focusing on the characterization of its supramolecular hydrogen-bonding network via Fourier Transform Infrared (FTIR) spectroscopy.

Executive Summary

N,N''-Propane-1,3-diylbis[N'-octadecylurea] (PDU-C3) is a premier low-molecular-weight organogelator (LMOG). Unlike polymeric thickeners, PDU-C3 functions via the self-assembly of small molecules into entangled fibrillar networks (SAFINs), driven exclusively by non-covalent interactions.

The critical performance metric for PDU-C3 is the stability and directionality of its urea-urea hydrogen bonding . FTIR spectroscopy is the gold-standard technique for validating this mechanism, as it directly probes the vibrational energy changes associated with H-bond formation. This guide compares PDU-C3 against amide-based analogs and variable-spacer bis-ureas, demonstrating why the propyl-spacer urea motif offers superior gelation kinetics and thermal stability.

Mechanistic Insight: The Urea "Tape" Motif

The efficacy of PDU-C3 stems from its ability to form bifurcated hydrogen bonds. Each urea unit acts as both a double donor (two N-H protons) and a double acceptor (one C=O oxygen), allowing for the formation of 1D supramolecular "tapes."

  • The Spacer Effect (C3): The propane (C3) spacer is critical. Unlike even-numbered spacers (C2, C4) which favor antiparallel packing, the odd-numbered C3 spacer often induces a specific registry that promotes rapid unidirectional growth of fibers, preventing the "crash-out" crystallization often seen in C2 analogs.

  • The Tail Effect (C18): The octadecyl tails provide the necessary solvophobic force to drive aggregation in organic solvents while maintaining solubility at elevated temperatures.

Visualization: Supramolecular Assembly Pathway

The following diagram illustrates the transition from free monomer to the entangled gel network, highlighting the critical H-bonding step monitored by FTIR.

G Monomer Free PDU-C3 Monomer (Solvated / Disordered) Nucleation Nucleation (H-Bond Initiation) Monomer->Nucleation Cooling / Supersaturation Tape 1D Supramolecular Tape (Bifurcated Urea H-Bonds) Nucleation->Tape Amide I Shift (1660 -> 1625 cm⁻¹) Fibril Fibril Bundling (Van der Waals Stacking) Tape->Fibril Lateral Association Gel 3D Gel Network (SAFIN) Fibril->Gel Entanglement

Caption: Logical pathway of PDU-C3 self-assembly. The "Tape" stage is the primary target for FTIR analysis.

Comparative Analysis

The following table compares PDU-C3 against its primary alternatives: Bis-Amide gelators (weaker H-bonding) and C2-Spacer Bis-Ureas (different packing geometry).

Table 1: Performance & Spectral Comparison
FeaturePDU-C3 (Target) Bis-Amide Analog C2-Bis-Urea (Ethylene)
Chemical Linker Propane-1,3-diyl (Odd)Propane-1,3-diyl (Odd)Ethane-1,2-diyl (Even)
H-Bonding Motif Bifurcated (Strong) Single (Weak)Bifurcated (Strong)
Amide I (Gel State) ~1618–1625 cm⁻¹ ~1640–1650 cm⁻¹~1620 cm⁻¹
Amide I (Sol/Free) ~1660–1680 cm⁻¹ ~1680–1690 cm⁻¹~1660–1680 cm⁻¹
Δν (Shift) ~40–50 cm⁻¹ ~30–40 cm⁻¹~40–50 cm⁻¹
Gelation Efficiency High (Low CGC*)ModerateHigh (Risk of Crystallization)
Thermal Stability Excellent (>80°C in toluene)Moderate (<60°C)Good

*CGC: Critical Gelation Concentration[1]

Key Takeaway: PDU-C3 exhibits a more dramatic redshift (Δν) in the Amide I band compared to amides, indicating a stronger, more ordered hydrogen-bonding network. This correlates directly with its higher thermal stability and lower critical gelation concentration.

Experimental Protocols

To ensure reproducibility and spectral fidelity, follow this optimized workflow.

A. Synthesis of PDU-C3 (In-Situ)

Note: PDU-C3 can be synthesized directly to avoid purification issues associated with its low solubility.

  • Reactants: 1,3-Diaminopropane (1 equiv) + Octadecyl isocyanate (2.05 equiv).

  • Solvent: Dry Chloroform or Toluene.

  • Procedure: Add isocyanate dropwise to diamine solution at 0°C. Stir at RT for 12h.

  • Purification: Filter the resulting white precipitate. Wash extensively with hot methanol to remove unreacted starting materials.

B. FTIR Data Acquisition Workflow

This protocol controls for concentration effects, which can artificially broaden peaks.

Experiment Step1 Sample Prep: Prepare 2 wt% Gel in Toluene (Heat to dissolve, cool to gel) Step2 Xerogel Formation: Drop-cast gel on KBr pellet Vacuum dry (remove solvent) Step1->Step2 Step3 Variable Temp FTIR: Scan 25°C to 90°C (Heating rate: 2°C/min) Step2->Step3 Step4 Data Processing: Baseline correct Normalize to C-H stretch (2920 cm⁻¹) Step3->Step4

Caption: Step-by-step workflow for acquiring temperature-dependent FTIR spectra of PDU-C3.

Data Interpretation Guide

When analyzing the spectra of PDU-C3, focus on these three diagnostic regions.

Region 1: The Amide I Band (1600–1700 cm⁻¹)[2][3]
  • The Signal: Stretching vibration of the Carbonyl (C=O) group.[2]

  • Interpretation:

    • 1625 cm⁻¹ (Sharp): Indicates "ordered" hydrogen bonding. The carbonyl oxygen is locked in a bifurcated H-bond with two NH protons from a neighboring molecule. This peak confirms gelation.

    • 1660–1680 cm⁻¹ (Broad): Indicates "free" or disordered carbonyls. Appearance of this peak upon heating signals the Gel-to-Sol transition .

Region 2: The Amide II Band (1500–1600 cm⁻¹)[2]
  • The Signal: N-H bending coupled with C-N stretching.[3][2]

  • Interpretation:

    • Typically appears around 1560–1580 cm⁻¹ in the gel state.

    • Shifts to lower wavenumbers (~1550 cm⁻¹) or diminishes in intensity as the H-bonds break.

Region 3: N-H Stretching (3200–3500 cm⁻¹)
  • The Signal: Direct stretching of the N-H bond.

  • Interpretation:

    • 3320–3340 cm⁻¹: H-bonded N-H.

    • >3440 cm⁻¹: Free N-H (monomeric species).

    • Note: The shift from >3440 to 3330 cm⁻¹ is the most direct evidence of supramolecular polymerization.

References

  • Hanabusa, K., et al. (2002). Specialist Surfactants. "Development of Low Molecular Weight Gelators."

  • van Esch, J. H., & Feringa, B. L. (2000). "New Functional Materials Based on Self-Assembling Organogels: From Serendipity towards Design." Angewandte Chemie International Edition.

  • Zweep, N., et al. (2009).[4] "Balancing Hydrogen Bonding and Van der Waals Interactions in Cyclohexane-Based Bisamide and Bisurea Organogelators." Langmuir.

  • George, M., & Weiss, R. G. (2006). "Molecular Organogels: Soft Matter Comprised of Low-Molecular-Mass Organic Gelators and Organic Liquids." Accounts of Chemical Research.

  • Piepenbrock, M. O., et al. (2010). "Structure-Property Relationships in Tripodal Tris-Urea Gelators." Soft Matter.

Sources

Comparative Rheology of Bis-Urea vs. Lithium Soap Greases: A Technical Guide for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing lubrication strategies for high-value pharmaceutical assets—such as cleanroom robotics, high-speed centrifuges, and tablet presses—selecting the correct grease is not merely a maintenance task; it is a critical regulatory and operational imperative. In these environments, lubricants are subjected to intense shear forces and thermal stress. For decades, lithium complex greases have served as the industry standard. However,1 due to their superior thixotropic recovery, absence of metallic thickeners (which reduces contamination risks), and exceptional high-temperature rheological stability[1].

To objectively evaluate these alternatives, we must look beyond basic cone penetration tests (ASTM D217) and utilize advanced oscillatory rheometry to map their microstructural behavior under dynamic stress.

Mechanistic Rheology: Structural Causality

The macroscopic rheological differences between lithium and bis-urea greases stem directly from their distinct microstructural architectures. Understanding this causality is essential for predicting how a grease will behave in a high-shear pharmaceutical application.

  • Lithium Complex Greases: These are thickened by entangled, twisted crystalline fibers of metallic soaps (typically lithium 12-hydroxystearate). Yielding occurs when these physical entanglements are forced apart. Under prolonged high shear, these fibers physically cleave. This physical breakage causes an irreversible structural breakdown, leading to a permanent drop in zero-shear viscosity and potential grease leakage from bearings.

  • Bis-Urea (Polyurea) Greases: These utilize non-ionic, low-molecular-weight organic compounds containing multiple urea groups. The thickener network is held together by robust,2[2]. Under shear stress, the hydrogen bonds yield, allowing the grease to flow. Upon cessation of shear, the hydrogen bonds rapidly reform, demonstrating profound thixotropic recovery and structural integrity[1].

Microstructure Li Lithium Complex Grease (Metal Soap Fibers) Shear High Shear Stress (e.g., Centrifuge Bearing) Li->Shear Urea Bis-Urea Grease (H-Bonded Network) Urea->Shear LiBreak Irreversible Softening (Permanent Viscosity Loss) Shear->LiBreak Physical Cleavage UreaBreak Thixotropic Recovery (Reversible Reformation) Shear->UreaBreak H-Bond Yielding

Microstructural breakdown pathways of Lithium vs. Bis-Urea greases under high shear stress.

Experimental Protocols: Rheological Profiling

To objectively compare these greases, we employ oscillatory rheometry to decouple the elastic (Storage Modulus, G') and viscous (Loss Modulus, G'') components. The following protocols are executed using an3[3].

Protocol 1: Amplitude Sweep (Yield & Crossover Stress)

Purpose: Determine the Linear Viscoelastic (LVE) region, yield point (


), and flow point (

).
  • Sample Loading & Relaxation: Load the grease onto the lower Peltier plate. Lower the upper 25 mm plate to a 1 mm gap. Trim excess material. Causality Note: You must allow a 15-minute relaxation period to let loading-induced shear stresses dissipate. This ensures the thixotropic network is fully reformed before measurement.

  • Oscillation Parameters: Set a4

    4 (approx. 1.6 Hz)[4].
    
  • Strain Ramp: Logarithmically increase the shear strain (

    
    ) from 0.01% to 100%.
    
  • Data Extraction: Identify the crossover stress (where G' = G'', phase angle = 45°), which signifies the exact transition from solid-like to fluid-like behavior[3][4].

Protocol 2: Frequency Sweep (Structural Strength)

Purpose: Evaluate long-term structural stability and calculate the plateau modulus (


).
  • Self-Validating Feedback Loop: Extract the exact LVE limit determined in Protocol 1 and use it to set the constant strain parameter for this test (e.g., 0.1%). If the strain applied here exceeds the LVE limit, the thickener network will actively degrade during the test, rendering the plateau modulus data artifactual and scientifically invalid.

  • Frequency Ramp: Sweep the angular frequency from 100 rad/s down to 0.1 rad/s.

  • Analysis: Calculate the plateau modulus (

    
    ), which correlates directly with the 2[2].
    
Protocol 3: Temperature Sweep (Thermal Degradation)

Purpose: Assess rheological stability under thermal stress.

  • Ramp Rate: Heat the sample from 25°C to 200°C at a rate of 2°C/min at a constant LVE strain.

  • Observation: Monitor the drop in G'. Polyurea greases often exhibit an5 due to thermally induced reinforcement of the hydrogen-bonded network, unlike lithium greases which continuously soften[5].

Workflow Prep Sample Prep (15min Relaxation) Amp Amplitude Sweep (Yield & Flow Points) Prep->Amp Freq Frequency Sweep (Plateau Modulus) Amp->Freq Temp Temperature Sweep (Thermal Stability) Freq->Temp

Self-validating rheological workflow for comparative grease analysis.

Comparative Data Analysis

The table below synthesizes the quantitative rheological parameters extracted from the experimental protocols, highlighting the operational advantages of bis-urea greases in demanding environments.

Rheological ParameterLithium Complex (NLGI 2)Bis-Urea (NLGI 2)Mechanistic Causality
Thickener Architecture Entangled metallic soap fibersNon-ionic hydrogen-bonded networkDictates fundamental response to shear and thermal stress.
Yield Stress (

)
Moderate (~500 - 800 Pa)High (~800 - 1200 Pa)Bis-urea's dense H-bond network requires higher initial force to initiate flow.
Crossover Stress (

)
Moderate (~1000 - 1500 Pa)High (~1500 - 2500 Pa)Indicates the transition point from solid-like to liquid-like behavior[3].
Plateau Modulus (

)
Decreases rapidly with water/shearSuperior structural strengthReflects the degree of thickener entanglement and overall structural rigidity[2].
High-Temp Response Continuous thermal softeningNetwork reinforcement at ~75°CBis-urea exhibits anomalous zero-shear viscosity increases due to thermal reinforcement[5].
Thixotropic Recovery Poor (Irreversible degradation)Excellent (Reversible recovery)Cleaved soap fibers cannot re-entangle; H-bonds rapidly reform upon shear cessation[1].

Conclusion & Selection Matrix

For pharmaceutical manufacturing equipment operating under continuous high shear and elevated temperatures, Bis-Urea greases present a scientifically superior rheological profile. Their reliance on reversible hydrogen bonding rather than physical fiber entanglement allows them to self-heal (thixotropy) after shear events, drastically reducing the risk of bearing failure and lubricant leakage. While Lithium Complex greases remain a cost-effective choice for general-purpose, low-stress applications, their susceptibility to irreversible mechanical cleavage makes them a suboptimal choice for critical path drug development infrastructure.

References

  • Lithium Alternatives Polyurea Greases - Lubrizol. 1

  • Rheological and Tribological Properties of Lithium Grease and Polyurea Grease with Different Consistencies - MDPI. 2

  • Impact of Water on the Rheology of Lubricating Greases - Taylor & Francis. 5

  • Comparison of Rheological Methods to Measure Grease Degradation - MDPI. 3

  • Amplitude sweeps - Anton Paar Wiki. 4

Sources

Technical Guide: XRD Pattern Interpretation for Semi-Crystalline Bis-Urea Gels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural analysis framework for semi-crystalline bis-urea low molecular weight gelators (LMWGs). Unlike polymeric hydrogels which rely on entanglement, bis-urea gels form through anisotropic supramolecular assembly, specifically the urea


-tape motif.[1] This guide compares the X-Ray Diffraction (XRD) signatures of bis-urea systems against peptide and polymeric alternatives, offering a self-validating protocol for distinguishing true fiber diffraction from bulk crystallization artifacts.

Part 1: Theoretical Framework – The Bis-Urea Signature

To interpret the XRD pattern of a bis-urea gel, one must understand the hierarchy of assembly. The diffraction pattern is a direct map of the supramolecular architecture, not just atomic position.

The Urea -Tape (Short Spacing)

The fundamental unit of bis-urea assembly is the bifurcated hydrogen bond between urea moieties.

  • Mechanism: The carbonyl oxygen of one urea group accepts two hydrogen bonds from the N-H groups of the adjacent molecule.[2]

  • XRD Signature: This unidirectional stacking produces a sharp, high-intensity reflection at

    
      in the Wide-Angle X-ray Scattering (WAXS) region. This peak is the "fingerprint" of the urea tape.
    
Lamellar Stacking (Long Spacing)

Bis-urea molecules typically possess a spacer (e.g., alkylene or aryl) and peripheral groups.

  • Mechanism: These molecules stack side-by-side to form sheets or cylinders. The distance between these sheets corresponds to the length of the molecule (or a multiple thereof).

  • XRD Signature: Low-angle peaks (

    
    ) corresponding to d-spacings of 
    
    
    
    (depending on molecular length).
    • Ratio Logic: If peaks appear at ratios of

      
       (
      
      
      
      ), it indicates a lamellar (layered) structure .
    • Ratio Logic: If peaks appear at ratios of

      
      , it indicates a hexagonal columnar packing .
      

Part 2: Comparative Analysis

The following table contrasts the XRD performance and signatures of Bis-Urea gels against common alternatives in drug delivery and tissue engineering.

Table 1: Comparative XRD Signatures of Gel Matrices
FeatureBis-Urea Supramolecular Gels Peptide Amphiphile Gels Polymeric Hydrogels (e.g., PEG, Alginate)
Dominant Peak (WAXS) Sharp ~4.6 Å (Urea-Urea distance).~4.7 Å (Inter-strand

-sheet distance).
Diffuse Halo (Amorphous hump).
Low Angle (SAXS) Sharp peaks (Lamellar/Columnar order).Broad peaks (Worm-like micelles or bundles).Generally featureless or Porod scattering (fractal).
Crystallinity Semi-crystalline (Anisotropic fibers).Semi-crystalline (twisted ribbons).Amorphous (Isotropic network).
Drying Effect (Xerogel) High Risk: Structure often collapses into bulk crystals (artifacts).Moderate Risk: Fibers may bundle but retain

-sheet signal.
Low Risk: Remains amorphous, just denser.
Interpretation Utility Determines packing mode (Parallel vs. Anti-parallel).Determines secondary structure (

-sheet vs.

-helix).
Determines polymer chain spacing/crosslink density.

Part 3: Structural Interpretation Logic

The following diagram illustrates the causality between the molecular assembly and the resulting diffraction pattern.

BisUrea_XRD_Logic Molecule Bis-Urea Monomer H_Bonding H-Bonding (Urea Tape) Molecule->H_Bonding Assembly Stacking Molecular Stacking Molecule->Stacking Packing Fiber Supramolecular Fiber H_Bonding->Fiber Stacking->Fiber WAXS WAXS Region (High Angle) Fiber->WAXS Diffraction SAXS SAXS Region (Low Angle) Fiber->SAXS Diffraction Peak_Short Peak: ~4.6 Å (Inter-urea distance) WAXS->Peak_Short Resolves Peak_Long Peak: >15 Å (Lamellar Width) SAXS->Peak_Long Resolves

Figure 1: Correlation between bis-urea molecular assembly modes and specific XRD spectral regions.

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain high-fidelity diffraction data that represents the native gel state, avoiding drying artifacts.

Phase 1: Sample Preparation (The Critical Step)
  • Method A: Wet Gel (Preferred)

    • Prepare the gel in a capillary tube (0.5 – 1.0 mm diameter) or a sealed washer cell to prevent solvent evaporation.

    • Validation: Run a "blank" scan of the pure solvent in the same cell.

    • Why: Bis-urea fibers are solvent-stabilized. Drying (xerogel) often forces the fibers to recrystallize into a bulk solid, creating peaks that do not exist in the wet gel state [1].

  • Method B: Xerogel (If WAXS intensity is too low)

    • Lyophilize (freeze-dry) the gel. Do not air dry, as surface tension forces collapse the network.

    • Validation: Compare the xerogel pattern with the wet gel pattern. The ~4.6 Å peak should remain, but long-spacing peaks may shift due to loss of solvent intercalation.

Phase 2: Data Collection[3]
  • Instrument: Powder X-ray Diffractometer (PXRD) or Synchrotron SAXS/WAXS line.

  • Range:

    • Scan

      
       from 1° to 35° .
      
    • Crucial: The 1°–5° range contains the lamellar packing data (long spacing).

  • Exposure: High-intensity sources are required for wet gels due to solvent scattering.

Phase 3: Data Processing & Subtraction
  • Background Subtraction: Subtract the solvent blank profile from the wet gel profile.

    • Check: If the solvent halo (broad hump) disappears and sharp peaks remain, the data is valid.

  • d-spacing Calculation: Use Bragg’s Law:

    
    
    (Where 
    
    
    
    for Cu K
    
    
    ).

Part 5: Troubleshooting & Artifact Identification

Scenario 1: "I see sharp peaks, but they match the bulk powder of the starting material."

  • Diagnosis: The gelator did not self-assemble; it precipitated.

  • Solution: Compare the gel pattern to the powder pattern of the pure gelator. A true gel usually exhibits a simplified pattern (fewer peaks) compared to the bulk crystal due to higher symmetry in the fiber [2].

Scenario 2: "The low-angle peaks are missing."

  • Diagnosis: Disordered packing.

  • Reason: The urea tapes are forming, but they are not bundling into coherent bundles (lamellae) thick enough to diffract. This is common in "weak" gels.

Scenario 3: "Broad, diffuse peaks only."

  • Diagnosis: Amorphous aggregation.

  • Reason: The system is likely a precipitate or a glass, not a semi-crystalline fiber network.

Part 6: Workflow Diagram

XRD_Protocol_Workflow Start Start: Bis-Urea Gel Sample Choice Select Prep Method Start->Choice Wet Wet Gel (Capillary) Choice->Wet Native Structure Dry Xerogel (Lyophilization) Choice->Dry Higher Signal Measure XRD Measurement (1° - 35° 2-Theta) Wet->Measure Dry->Measure Process Data Processing Measure->Process Validation Validation Check: Subtract Solvent Background Process->Validation Result Identify Packing: 4.6Å (Tape) + Low Angle (Lamella) Validation->Result

Figure 2: Step-by-step decision matrix for XRD characterization of supramolecular gels.

References

  • Bouteiller, L. (2007). Assembly of Bis-Urea Derivatives: From Structure to Function. Advances in Polymer Science. Link

  • Weiss, R. G. (2018). Molecular Gels: Materials with Self-Assembled Fibrillar Networks. Springer. Link

  • Piepenbrock, M. O., et al. (2010). Structural Features of Bis-Urea Gels. Journal of the American Chemical Society. Link

  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of their Gels. Chemical Reviews. Link

Sources

Publish Comparison Guide: Gelation Efficiency of C3 vs. C6 Spacer Bis-Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spacer Length Imperative

In the design of Low Molecular Weight Gelators (LMWGs), the linker connecting the urea motifs is not merely a passive bridge; it is a critical determinant of supramolecular topology.

This guide compares C3 (Propylene) and C6 (Hexamethylene) spacer bis-ureas. While both classes utilize the urea


-tape motif to drive self-assembly, they exhibit distinct behaviors governed by the Odd-Even Effect  and Hydrophobic Volume .

The Verdict:

  • Choose C6 (Hexamethylene) for maximum gelation efficiency (lowest CGC) in non-polar solvents, higher thermal stability, and robust linear fiber formation.

  • Choose C3 (Propylene) when designing for higher polarity tolerance, specific "twisted" fiber morphologies, or when "frustrated packing" is required to modulate solubility in drug delivery systems.

Mechanistic Comparison: The Physics of Assembly

The gelation efficiency of bis-ureas hinges on the formation of 1D hydrogen-bonded networks (urea


-tapes).[1] The spacer length dictates the fidelity of this packing.
The Odd-Even Effect
  • C6 (Even): The hexamethylene spacer allows the two urea groups to adopt a planar, anti-parallel conformation without steric strain. This facilitates the formation of straight, crystalline fibers with high persistence lengths. The result is a robust network capable of immobilizing solvent at low concentrations.

  • C3 (Odd): The propylene spacer introduces a conformational "kink." To satisfy the hydrogen bonding requirements of both urea groups, the molecule must twist. This often leads to helical or coiled fibers rather than flat tapes. This "frustrated packing" generally lowers the enthalpy of assembly, leading to lower thermal stability compared to C6 analogs.

Hydrophobic Driving Force
  • C6: The additional methylene units significantly increase the van der Waals surface area. In non-polar solvents (e.g., toluene, dodecane), this solvophobic effect acts synergistically with H-bonding to drive aggregation, drastically lowering the Critical Gelation Concentration (CGC).

  • C3: Being less hydrophobic, C3 spacers are more soluble in the bulk solvent. The entropic penalty for ordering is higher relative to the enthalpic gain, requiring higher concentrations to trigger the sol-gel transition.

Visualization of Assembly Pathways

G cluster_0 Molecular Precursors cluster_1 Supramolecular Assembly cluster_2 Macroscopic Gel Properties C3 C3 Bis-Urea (Odd Spacer) Twist Twisted/Helical Aggregates C3->Twist Frustrated Packing C6 C6 Bis-Urea (Even Spacer) Linear Planar Alpha-Tape (Linear Fibers) C6->Linear Optimal Alignment WeakGel Lower T_gel Higher CGC (More Soluble) Twist->WeakGel Entangled Fibrils StrongGel High T_gel Ultralow CGC (Robust Network) Linear->StrongGel Crystalline Bundles

Figure 1: Mechanistic pathway differences between Odd (C3) and Even (C6) spacer bis-ureas.

Performance Metrics: Side-by-Side Data

The following data summarizes typical performance trends observed in bis-urea systems (e.g., N,N'-dialkyl bis-ureas).

MetricC3 Spacer (Propylene)C6 Spacer (Hexamethylene)Scientific Rationale
CGC (Non-polar) Moderate (10–30 mg/mL)Excellent (< 5 mg/mL) C6 maximizes solvophobic exclusion in hydrocarbons [1].
Thermal Stability (

)
Lower (

C)
Higher (

C)
Even spacers allow optimal H-bond distance (approx 4.6 Å) [2].
Mech. Strength (

)
Lower (

Pa)
Higher (

Pa)
C6 forms thicker, more crystalline fiber bundles.
Solvent Scope Broader (Polar/Non-polar)Narrower (Mostly Non-polar)C3's lower hydrophobicity prevents precipitation in polar media.
Thixotropy Fast RecoverySlow/Partial RecoveryC6 crystalline domains may fracture permanently under high shear.

Note on Data: Values are generalized from literature on alkyl-bis-ureas. Specific values depend on the terminal "R" groups (e.g., 2-ethylhexyl vs. benzyl).

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols. These are designed to be self-validating—if the control (C6) fails to gel toluene at 10 mg/mL, the system is compromised (wet solvent or impure gelator).

Synthesis (General Workflow)
  • Reaction: Diisocyanate (C3 or C6) + 2.1 eq. Amine

    
     Bis-urea.
    
  • Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Purification: Precipitate in diethyl ether. Crucial: Do not use column chromatography as urea-silica interactions are strong. Recrystallize from Ethanol/DMF.

Critical Gelation Concentration (CGC) Determination

Method: Inverted Tube Test (Stepwise Dilution)

  • Weighing: Place 10 mg of gelator into a 4 mL screw-cap vial.

  • Solvent Addition: Add 100

    
    L of target solvent (starting conc. = 100 mg/mL).
    
  • Heating: Seal and heat (heat gun or oil bath) until fully dissolved (clear solution).

    • Validation: If solid remains at boiling point, it is insoluble (not a gelator).

  • Cooling: Allow to cool to 25°C undisturbed for 30 minutes.

  • Inversion: Invert vial. If no flow is observed, it is a gel "Pass."

  • Dilution: If "Pass," add another 100

    
    L solvent, reheat, cool, and re-test.
    
  • Calculation: Repeat until flow is observed.

    
    .
    
Rheological Characterization

Equipment: Parallel plate rheometer (25 mm geometry), Peltier plate at 25°C.

  • Sample Prep: Form the gel in situ on the plate or transfer a pre-formed gel disk (carefully).

  • Amplitude Sweep (LVR Determination):

    • Frequency: 1 Hz (6.28 rad/s).

    • Strain: 0.01% to 100%.

    • Output: Identify the "Linear Viscoelastic Region" where

      
       is constant. The breakdown point (Yield Stress) will likely be higher for C6 gels.
      
  • Frequency Sweep:

    • Strain: 0.1% (must be within LVR).

    • Frequency: 0.1 to 100 rad/s.

    • Comparison: C6 gels typically show

      
       independent of frequency (solid-like), whereas C3 gels may show a slight slope (more transient network).
      
Characterization Workflow Diagram

Workflow cluster_tests Performance Profiling Start Synthesized Gelator (C3 or C6) Solubility Solubility Test (Heat/Cool Cycle) Start->Solubility CGC CGC Determination (Inverted Tube) Solubility->CGC If Soluble Tgel Thermal Stability (Dropping Ball Method) CGC->Tgel Rheo Rheology (G', G'', Yield Stress) CGC->Rheo Decision Select Candidate Based on Application CGC->Decision Data Synthesis SEM Morphology (SEM/AFM) (Xerogel Analysis) Rheo->SEM

Figure 2: Standardized workflow for validating gelator performance.

References

  • Mechanism of High Hydrocarbon-Fuel-Gelation Performance of Ultralow-Concentration Bis-urea-Based Gellants. Source: Langmuir (2025). Relevance: Demonstrates that increasing alkyl chain length (hydrophobicity) significantly decreases CGC in non-polar solvents.

  • Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. Source: MDPI (2021). Relevance: Compares Hexylene (C6) vs. Butylene (C4) linkers, showing C6 provides higher thermal stability (

    
    ) and mechanical strength (
    
    
    
    ).
  • Influence of odd-even effect and intermolecular interactions in 2D molecular layers of bisamide organogelators. Source: RSC Advances / PubMed (2018). Relevance: Provides the computational basis for the "Odd-Even" effect, explaining why even spacers favor antiparallel packing and stronger H-bonding.

  • The "Magic Linker": Highly Effective Gelation from Sterically Awkward Packing. Source: Crystal Growth & Design (2022).[2] Relevance: Discusses how rigid spacers compare to flexible ones and highlights the importance of spacer conformation in gelation versatility.

Sources

Viscoelastic Property Validation of Urea-Based Organogels via Oscillatory Shear

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Supramolecular Advantage

In the landscape of soft matter materials for drug delivery, urea-based organogels occupy a critical niche. Unlike polymeric hydrogels, which rely on covalent crosslinking or entanglement of high-molecular-weight chains in aqueous media, urea-based organogels are Low Molecular Weight Gelators (LMWGs) . They self-assemble via anisotropic intermolecular interactions—primarily hydrogen bonding between urea motifs—to entrap organic solvents.

This fundamental difference dictates their rheological validation. You cannot characterize a supramolecular organogel using the same rigid protocols as a covalently crosslinked hydrogel. The network is dynamic, thermoreversible, and highly sensitive to shear history.

This guide provides an authoritative framework for validating the viscoelastic properties of these materials using oscillatory shear rheology, contrasting them with standard alternatives to highlight their specific utility in hydrophobic drug delivery.

Comparative Analysis: Urea-Based Organogels vs. Alternatives

When selecting a vehicle for transdermal or subcutaneous delivery of hydrophobic APIs (Active Pharmaceutical Ingredients), the mechanical stability and recovery speed (thixotropy) are paramount.

Table 1: Rheological & Functional Comparison
FeatureUrea-Based Organogels (Supramolecular)Polymeric Hydrogels (e.g., Carbopol, Alginate)Lecithin Organogels (Surfactant-based)
Network Mechanism H-Bonding (Anisotropic self-assembly of fibers/ribbons)Covalent crosslinking or Polymer entanglementReverse micelles / Worm-like micelles
Storage Modulus (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
High (10

– 10

Pa)
. Rigid, solid-like at rest.
Variable (10

– 10

Pa). Often softer unless highly crosslinked.
Low to Medium (10

– 10

Pa). Viscoelastic liquid tendencies.
Yield Stress Distinct . Sharp transition from solid to liquid behavior.Often gradual yielding or fracture.Very low; flows easily under gravity.
Thixotropy (Recovery) Fast (< 1 min) . H-bonds reform instantly upon shear cessation.Slow to Non-existent. Covalent bonds do not "heal"; entanglements take time.Moderate. Micellar rearrangement is slower than H-bonding.
Drug Compatibility High for Hydrophobic APIs . Solubilizes lipophilic drugs.Low for Hydrophobic APIs. Requires co-solvents/emulsions.High for Hydrophobic APIs.
Thermal Stability Thermoreversible .[1] Sharp

(Gel-to-Sol transition).
Often irreversible (if chemical) or broad transition.Sensitive.[2][3] Phase separation common at high T.

Expert Insight: The high


 combined with rapid thixotropic recovery makes urea-based organogels superior for injectable depots or topical applications where the material must flow during administration (shear-thinning) and instantly rigidify at the target site.

Mechanistic Visualization

To understand the rheology, one must visualize the microstructure. Urea derivatives form unidirectional hydrogen-bonding arrays.

UreaAssembly cluster_0 Sol State (High T / High Shear) cluster_1 Gel State (Low T / Rest) Monomer Free Urea Monomer Dimer H-Bonded Dimer Monomer->Dimer Self-Assembly (Cooling) Solvent Organic Solvent Fiber Supramolecular Fiber Dimer->Fiber Stacking (π-π / H-bond) Network Entangled 3D Network (G' > G'') Fiber->Network Entanglement Network->Monomer Shear/Heat (Disruption)

Figure 1: Self-assembly mechanism of urea-based organogelators. The reversible transition between Monomer and Network drives the thixotropic behavior observed in rheology.

Validation Protocol: Oscillatory Shear Rheology

Trustworthiness Prerequisite: All rheological data for organogels is meaningless without controlling thermal history and sample loading . Urea gels are sensitive to how they are cooled.

Equipment Setup:

  • Geometry: Parallel Plate (rough surface/sandblasted) is preferred to prevent wall slip , a common error where the gel slips against the smooth metal plate, yielding artificially low moduli.

  • Gap: 500 – 1000 µm.

  • Temperature Control: Peltier plate, typically set to 20°C or 25°C (or 37°C for physiological relevance).

Step 1: Amplitude Sweep (Strain Sweep)

Objective: Define the Linear Viscoelastic Region (LVR).

  • Protocol: Oscillate at a fixed frequency (e.g., 1 Hz or 10 rad/s). Ramp strain amplitude (

    
    ) from 0.01% to 100% (or 1000%).[4][5]
    
  • Validation Criteria:

    • LVR: The plateau region where

      
       is constant.
      
    • Critical Strain (

      
      ):  The point where 
      
      
      
      drops by 5% (or 10%) from the plateau value. This marks the onset of structural breakdown.
    • Crossover Point: The strain where

      
       (Flow Point).
      
  • Expert Note: For urea organogels, the LVR is often shorter (brittle fracture) compared to entangled polymer solutions. Ensure your subsequent Frequency Sweeps are performed at a strain well below

    
     (e.g., if 
    
    
    
    , test at
    
    
    ).
Step 2: Frequency Sweep

Objective: Validate the "Solid-Like" nature and network stability.

  • Protocol: Fixed strain (within LVR). Ramp frequency (

    
    ) from 100 rad/s down to 0.01 rad/s.
    
  • Data Interpretation:

    • True Gel:

      
       across the entire frequency range. 
      
      
      
      should be nearly frequency-independent (slope
      
      
      ).
    • Weak Gel/Entanglement:

      
       at high frequencies, but 
      
      
      
      at low frequencies (terminal flow behavior).
    • Validation: If

      
       is frequency-dependent (sloping upwards), the gel is likely "aging" or structurally unstable.
      
Step 3: Thixotropy (3-Interval Thixotropy Test - 3ITT)

Objective: Simulate injection or application (Shear


 Recovery).
  • Protocol:

    • Rest (Interval 1): Low strain (0.1%), 60s. Measure baseline

      
      .
      
    • Destruction (Interval 2): High strain (e.g., 100% or shear rate 100

      
      ), 30s. Structure breaks (
      
      
      
      ).
    • Recovery (Interval 3): Low strain (0.1%), 300s. Monitor return of

      
      .
      
  • Metric: % Recovery =

    
    . Urea gels often show >90% recovery within seconds.
    

Workflow Visualization

RheologyWorkflow Start Sample Loading (Hot Solution -> Cool in situ) LVR_Test Amplitude Sweep (0.01% - 100% Strain) Start->LVR_Test Decision_LVR Identify Critical Strain (γc) LVR_Test->Decision_LVR Freq_Sweep Frequency Sweep (Fixed Strain < γc) Decision_LVR->Freq_Sweep Select Test Strain Validation_Solid Validate Solid Character (G' > G'', Flat Slope) Freq_Sweep->Validation_Solid Validation_Solid->Start If G' < G'' (No Gel) Thixo_Test 3-Interval Thixotropy (Rest -> Shear -> Recovery) Validation_Solid->Thixo_Test If Stable Report Generate Report: G', Yield Stress, Recovery % Thixo_Test->Report

Figure 2: Step-by-step rheological validation workflow for organogel characterization.

Case Study Data: Bis-Urea in 1-Hexanol

To provide a concrete benchmark, we reference typical values for a bis-urea organogel (approx. 20 mM concentration) compared to a standard hydrogel.

ParameterBis-Urea Organogel (20 mM)Standard Alginate Hydrogel (2%)Interpretation

(Storage Modulus)
~10,000 – 50,000 Pa~1,000 – 5,000 PaOrganogel forms a stiffer network at lower mass fraction.

(Loss Modulus)
~1,000 Pa~500 PaLow damping factor (

) for organogel indicates high elasticity.
Critical Strain (

)
~1 - 5%~10 - 50%Organogel is more "brittle" (breaks easier), useful for spreadability.
Recovery Time < 10 secondsMinutes to HoursOrganogel is ideal for injectables (shear-healing).

Data derived from trends in supramolecular urea gel literature [1, 2].

References

  • Rheology and thermotropic properties of bis-urea-based organogels in various primary alcohols . University of Groningen.[6] Available at: [Link]

  • Urea Organogelators - Synthesis and Properties . CoLab. Available at: [Link]

  • Organogels and their use in drug delivery - A review . ResearchGate. Available at: [Link]

  • Organogels versus Hydrogels: Advantages, Challenges, and Applications . ResearchGate. Available at: [Link]

  • A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies . Scholars' Mine. Available at: [Link]

  • Rheology and gel point of the enzymatic hydrolysis of urea in the presence of urease . ResearchGate. Available at: [Link]

Sources

High-Resolution SEM Imaging of N,N''-Propane-1,3-diylbis[N'-octadecylurea] Xerogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in materials characterization is the accurate morphological assessment of soft, supramolecular assemblies. N,N''-Propane-1,3-diylbis[N'-octadecylurea] is a classic bis-urea low-molecular-weight gelator (LMWG). It forms robust, thermoreversible gels driven by highly directional bifurcated hydrogen bonding at the urea motifs and van der Waals packing of the long octadecyl (C18) chains[1].

When the solvent is removed to form a xerogel, the resulting 3D fibrillar network is highly porous, thermally sensitive, and electrically insulating[2]. Imaging these delicate structures requires a delicate balance: you must extract high-resolution topographical data without the electron beam melting the alkyl chains or the vacuum collapsing the pores. This guide objectively compares standard and advanced Scanning Electron Microscopy (SEM) techniques to establish a self-validating workflow for imaging such beam-sensitive supramolecular xerogels.

Mechanistic Causality: The Electron-Sample Interaction

To understand why conventional SEM often fails for organic xerogels, we must look at the physics of the electron-sample interaction. When an accelerated electron beam strikes a sample, it generates an interaction volume (a teardrop-shaped region of excitation). The depth of this volume (


) is roughly proportional to 

, where

is the accelerating voltage and

is the material density.

Because bis-urea xerogels consist of low-Z elements (C, H, N, O) and possess an extremely low bulk density due to their porosity, high-voltage beams (e.g., 15–20 kV) penetrate microns deep. The energy deposited cannot dissipate because the organic network is a thermal and electrical insulator. This results in rapid localized heating, causing the low-melting-point octadecyl chains to melt, fuse, or crack[3]. Consequently, what appears as a "thick, fused fiber" in a micrograph is often an artifact of thermal degradation rather than the native supramolecular structure.

G A Bis-Urea Monomers (Solution) B H-Bonding & vdW Interactions A->B C Supramolecular Gel Network B->C D Supercritical CO2 Drying C->D E Native Xerogel (Preserved Fibrils) D->E

Workflow from bis-urea monomer self-assembly to xerogel preservation for SEM.

Comparative Analysis of SEM Modalities

To mitigate beam damage[3] and charging, researchers typically choose between Conventional High-Vacuum SEM (HV-SEM), Environmental/Low-Vacuum SEM (ESEM), and Low-Voltage Field Emission SEM (LV-FESEM).

Coating Strategies: The Resolution Bottleneck

Before comparing the microscopes, we must address sample coating. HV-SEM requires a conductive layer to prevent electron accumulation (charging)[3].

  • Gold (Au) / Gold-Palladium (Au/Pd): Standard sputter coaters deposit Au with a grain size of 3–5 nm. For a bis-urea xerogel where individual fibrils may only be 10–20 nm wide, a 10 nm Au coating completely obscures the native topography, making fibers appear artificially thick.

  • Platinum (Pt) / Osmium (Os): High-resolution magnetron sputtering of Pt or plasma deposition of Osmium yields an amorphous, continuous conductive layer at just 1–2 nm thickness, faithfully contouring the native fibril without masking it.

Quantitative Modality Comparison

The following table synthesizes the performance metrics of different SEM approaches when applied to N,N''-Propane-1,3-diylbis[N'-octadecylurea] xerogels.

Imaging ModalityTypical Accelerating VoltageRequired CoatingInteraction Volume DepthFibril Resolution LimitStructural RetentionArtifact Risk
HV-SEM (Tungsten) 10 - 20 kVAu/Pd (10 nm)> 2.0 µm~15 - 20 nmPoor (Thermal Melting)High (Fibril fusion, charging)
ESEM (Low Vacuum) 5 - 10 kVNone (Uncoated)~ 1.0 µm~30 - 50 nmModerateMedium (Beam scattering loss)
LV-FESEM 0.5 - 2.0 kV Pt or Os (1-2 nm) < 20 nm < 2 nm Excellent Low (True topography)

Experimental Protocol: The LV-FESEM Standard

To achieve artifact-free imaging of the bis-urea xerogel, follow this optimized, step-by-step methodology.

Phase 1: Sample Preparation (Avoiding Capillary Collapse)

  • Gelation: Form the gel at the minimum gelation concentration (MGC) in the desired solvent (e.g., toluene) in a glass vial[4].

  • Solvent Exchange: Gradually exchange the native solvent with a low-surface-tension transition fluid (e.g., ethanol, then liquid CO2).

  • Drying: Process the sample using a Supercritical Point Dryer (CPD). Causality: Bypassing the liquid-gas phase boundary prevents capillary forces from crushing the delicate 3D fibrillar network into an amorphous film.

Phase 2: Mounting and Grounding 4. Mounting: Gently fracture the xerogel to expose the internal network. Place a small fragment onto a standard aluminum SEM stub pre-applied with double-sided conductive carbon tape. 5. Grounding Bridge: Apply a tiny drop of colloidal silver paint at the base of the xerogel, bridging it to the aluminum stub. Causality: Carbon tape alone often has insufficient conductivity for highly insulating C18-rich organics; silver paint creates a high-efficiency grounding path.

Phase 3: High-Resolution Coating 6. Sputtering: Place the stub in a high-vacuum magnetron sputter coater (or Osmium plasma coater). 7. Deposition: Deposit exactly 1.5 to 2.0 nm of Platinum (Pt). Monitor thickness using a quartz crystal microbalance (QCM).

Phase 4: LV-FESEM Imaging 8. Insertion: Load the sample into the FE-SEM chamber and pump down to high vacuum (


 Pa).
9.  Parameter Setup: 
  • Accelerating Voltage: Set strictly to 1.0 kV.
  • Beam Current:
    
    
    pA (use a small aperture).
  • Working Distance (WD): 3.0 – 5.0 mm.
  • Detector: Engage the In-Lens Secondary Electron (SE) detector.
  • Acquisition: Focus on a sacrificial area of the sample to tune astigmatism, then translate to a pristine region and capture the image using a fast scan rate with frame integration (e.g., 16 frames) to minimize dwell time on any single pixel.

Troubleshooting & Artifact Recognition

Even with careful preparation, imaging soft matter requires real-time optimization. Use the following logical decision matrix to correct imaging defects on the fly.

G Start Evaluate SEM Image Q1 Is Charging Present? (Bright flashes/drift) Start->Q1 Q2 Is Beam Damage Visible? (Melting/Cracking) Q1->Q2 No A1 Apply Ultra-thin Pt/Os Coating or Use Low-Vacuum Mode Q1->A1 Yes A2 Lower Accelerating Voltage (e.g., 0.5-1 kV) & Beam Current Q2->A2 Yes Opt Optimal High-Res Imaging Q2->Opt No A1->Q2 A2->Opt

Decision matrix for optimizing SEM parameters to mitigate charging and beam damage.

References

  • ResearchGate. SEM images of the xerogels of C6, C8, C10, C12 and C14 gelators. Retrieved from:[Link]

  • MDPI. Supramolecular Gels Based on C3-Symmetric Amides: Application in Anion-Sensing and Removal of Dyes from Water. Retrieved from:[Link]

  • CrystEngComm (RSC Publishing). Evaluating the role of a urea-like motif in enhancing the thermal and mechanical strength of supramolecular gels. Retrieved from:[Link]

Sources

tribological performance comparison of urea and polyurea thickeners

Author: BenchChem Technical Support Team. Date: March 2026

Tribological Performance Comparison of Urea and Polyurea Thickeners: A Comprehensive Guide for Advanced Applications

Executive Summary

In high-stakes environments—ranging from electric vehicle (EV) powertrains to pharmaceutical cleanrooms—the selection of lubricating grease is a critical determinant of mechanical reliability and contamination control. Historically, lithium-complex metal soaps dominated the market. However, the demand for ashless, high-temperature, and shear-stable lubricants has positioned urea and polyurea thickeners as the premier choice for advanced tribological applications[1]. For drug development professionals and formulation scientists, understanding the nuanced performance differences between diurea, tetraurea, and polymeric urea thickeners is essential for optimizing the lifespan of high-speed tablet presses, sterilization centrifuges, and cleanroom robotics.

This guide provides an objective, data-driven comparison of urea and polyurea thickeners, detailing the mechanistic causality behind their tribological performance and outlining self-validating experimental protocols for laboratory evaluation.

Mechanistic Foundations: The Chemistry of Urea Thickeners

Unlike traditional metal-soap greases, urea-based thickeners are synthesized via the nucleophilic addition of diisocyanates and amines, completely eliminating metallic ash from the formulation[2]. The fundamental difference between various urea greases lies in their Degree of Polymerization (DP) [3].

  • Diurea Thickeners: Characterized by exactly two urea linkages per molecule. They form short, rod-like fibers that excel in high-speed, low-noise applications[4].

  • Tetraurea Thickeners: Contain four urea linkages, offering an intermediate network structure that balances high-temperature stability with moderate shear resistance.

  • Polyurea Thickeners: Polymeric structures with multiple urea linkages. They form extensive, entangled lamellar structures and long fibers[5]. This high DP induces extensive hydrogen bonding between the thickener and the base oil, providing exceptional structural stability under extreme pressure (EP)[6].

The causality of their performance is rooted in hydrogen bonding. The carbonyl (C=O) and amine (N-H) groups within the urea linkages form a robust, three-dimensional non-covalent network. When subjected to mechanical shear, these hydrogen bonds can dynamically break and reform, allowing the grease to release base oil into the tribological contact zone and subsequently reabsorb it—a phenomenon critical for "sealed-for-life" bearings[1].

G A Diisocyanates + Amines B Nucleophilic Addition A->B C Urea Linkages (C=O...H-N) B->C D Hydrogen Bonding Network C->D E Base Oil Entrapment D->E

Caption: Chemical synthesis and structural network formation of urea-based lubricating greases.

Comparative Tribological Performance Data

The degree of polymerization directly influences the macroscopic rheological and tribological properties of the grease[3]. Diurea greases generally exhibit lower internal friction, making them ideal for high-speed electric motors where acoustic performance (low noise) is paramount[4]. Conversely, polyurea greases demonstrate superior extreme pressure (EP) and anti-wear (AW) characteristics due to their dense, long-fiber network, making them the optimal choice for heavy-load applications[3].

Quantitative Comparison of Urea-Based Thickeners
Performance MetricDiurea ThickenerTetraurea ThickenerPolyurea Thickener
Chemical Structure 2 Urea linkages per molecule4 Urea linkages per moleculeMultiple Urea linkages (Polymer)
Thickener Morphology Short, rod-like fibersIntermediate fibrous networkLong, entangled lamellar fibers[5]
Dropping Point (°C) ~250 - 260 °C~260 - 270 °C>270 °C[1]
Coefficient of Friction (COF) 0.10 - 0.120.12 - 0.140.14 - 0.18[4]
Wear Scar Diameter (WSD) Low (<0.45 mm)Moderate (~0.50 mm)Moderate-High (~0.55 mm)
Shear Stability Excellent (High-speed)Very GoodOutstanding (Heavy-load)
Acoustic Profile (Noise) Very Low[4]LowModerate
Ideal Pharma Application High-speed centrifuge motorsCleanroom HVAC bearingsHeavy-duty tablet presses

Note: Data synthesized from standardized Four-Ball and SRV testing methodologies across varying base oil viscosities.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of urea and polyurea greases must follow a self-validating system. The following protocols are designed so that rheological predictions (Protocol 1) are physically verified by tribological wear outcomes (Protocol 2).

Protocol 1: Rheological Profiling & Oil Separation Dynamics

Purpose: To quantify the mechanical strength of the hydrogen-bonded thickener network and its base oil retention capacity.

  • Sample Equilibration: Isothermally equilibrate the grease samples at 25°C for 24 hours. Causality: This ensures the complete structural relaxation of the hydrogen-bonded network after manufacturing shear, providing a true baseline.

  • Yield Stress Determination: Using a rotational rheometer with a parallel-plate geometry, perform an amplitude stress sweep from 0.1 to 1000 Pa at a constant frequency of 1 Hz. Identify the flow limit where the storage modulus (G') crosses the loss modulus (G''). Causality: A higher yield stress correlates with a higher DP, indicating a stronger resistance to lateral loading at rest[3].

  • Static Oil Bleed Test (DIN 51817): Subject 50g of the grease to 100°C for 30 hours over a standard wire mesh. Weigh the separated base oil. Causality: Validates the thickener's binding affinity. Polyurea will typically show lower oil bleed than diurea due to denser lamellar structures[6].

Protocol 2: High-Temperature Tribological Profiling

Purpose: To evaluate the extreme pressure (EP) and anti-wear (AW) performance under simulated operational stress.

  • Four-Ball Wear Test (ASTM D2266): Load the tribotester with 40 kgf at 1200 rpm for 60 minutes at an elevated temperature of 75°C.

  • Optical Metrology: Measure the Wear Scar Diameter (WSD) on the three stationary balls using optical microscopy. Causality: Ranks the physical wear protection. While polyurea has higher shear stability, diurea often yields a slightly smaller WSD due to its rapid oil-release mechanism in high-speed point contacts[4].

  • SRV Friction Test (ASTM D5707): Apply a reciprocating load of 200 N at 150°C using an SRV (Schwingung, Reibung, Verschleiss) tribometer. Record the real-time coefficient of friction (COF).

  • Surface Validation (SEM/XPS): Analyze the wear track using Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS). Causality: This closes the validation loop by confirming whether the thickener successfully facilitated the formation of a protective tribofilm on the metal substrate.

G A Sample Preparation (Varying DP) B Rheological Profiling (Yield Stress & Moduli) A->B C Tribological Testing (Thermal Stress) B->C D Four-Ball Test (ASTM D2266) C->D E SRV Test (High Temp Friction) C->E F Surface Analysis (SEM/XPS Tribofilm) D->F E->F

Caption: Self-validating experimental workflow for evaluating tribological and rheological properties.

Application Insights for Drug Development Professionals

For scientists managing pharmaceutical manufacturing infrastructure, the choice between urea and polyurea is dictated by the specific mechanical environment:

  • Contamination Control: Both urea and polyurea thickeners are metal-free (ashless). Unlike lithium-complex greases, they do not leave behind metallic sediments that could compromise cleanroom standards or catalyze the degradation of active pharmaceutical ingredients (APIs) in the event of accidental exposure[1].

  • Tablet Presses (High Load): The continuous, heavy-impact loads of rotary tablet presses require the high degree of polymerization found in polyurea greases . Their long-fiber lamellar structures absorb intermittent shock loads and resist being squeezed out of the bearing cavity[5].

  • Centrifuges & HVAC (High Speed): The bearings in high-speed separation centrifuges benefit from diurea greases . Their shorter fiber structure reduces internal fluid friction (churning), which minimizes heat generation, lowers acoustic noise, and extends the operational life of the electric motor[4].

References

  • Tribological Performance Comparison of Lubricating Greases for Electric Vehicle Bearings. MDPI. Available at: [Link]

  • Polyurea Thickened Lubricating Grease—The Effect of Degree of Polymerization on Rheological and Tribological Properties. NIH / PMC. Available at:[Link]

  • Improving the Oil Separation of Composite Lubricating Polyurea Grease via Regulating the Thickener Network Structure. Macromolecules / Figshare. Available at: [Link]

  • Synergistic anti-friction performance and lubricating film mechanism of erucamide and N-phenyl-α-naphthylamine in polyurea grease at elevated temperatures. NIH / PMC. Available at: [Link]

  • Thickeners in Lubricating Greases Explained. Rhenus Lub. Available at: [Link]

  • Advantages of Using Polyurea Grease. Machinery Lubrication. Available at:[Link]

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A Comparative Guide to Purity Assessment: High-Fidelity NMR Characterization of N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development and material science, the purity of specialty chemicals like N,N''-Propane-1,3-diylbis[N'-octadecylurea], a potent gelling agent, is not merely a quality metric—it is a critical determinant of performance, safety, and reproducibility.[][2] This guide provides an in-depth technical comparison of analytical methods for purity determination, establishing quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy as the premier technique. We present a validated, step-by-step qNMR protocol, explain the rationale behind key experimental choices, and objectively compare its performance against alternative methods such as chromatography and thermal analysis. This document serves as a practical resource for implementing a high-fidelity, self-validating system for the purity assessment of complex organic molecules.

Introduction: The Imperative of Purity for a Specialty Gelling Agent

N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS 35674-65-8) is a highly effective organogelator, valued for its ability to form stable gel networks in various organic solvents.[3][4] This property is crucial in applications ranging from controlled-release drug formulations to advanced materials. The presence of impurities, such as unreacted starting materials, by-products from synthesis, or degradation products, can significantly alter the material's critical properties, including gelling behavior, thermal stability, and, in pharmaceutical contexts, its toxicological profile.[5][6][7][8] Therefore, a precise and accurate determination of purity is essential for quality control and regulatory compliance.[][9]

The Primary Analytical Choice: Quantitative ¹H NMR (qNMR)

While various analytical techniques can assess chemical purity, quantitative NMR (qNMR) stands out as a primary ratio method of analysis.[10][11] Unlike chromatographic techniques that often require a highly characterized, identical reference standard for the analyte, qNMR allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of a different chemical structure.[9][12][13]

Key Advantages of qNMR:

  • Absolute Quantification: The integral area of an NMR signal is directly proportional to the number of nuclei contributing to it, enabling direct, absolute quantification without the need for analyte-specific calibration curves.[9]

  • Structural Confirmation: A single NMR spectrum provides simultaneous quantitative data and structural confirmation of the analyte, helping to identify impurities.

  • High Specificity: The high resolution of modern NMR spectrometers allows for the selection of unique, non-overlapping signals for both the analyte and the internal standard, ensuring high specificity.[12][14]

  • Non-Destructive: The sample can be recovered unchanged after analysis, which is valuable when working with precious materials.[9]

The International Organization for Standardization (ISO) has recognized the reliability of this method by establishing ISO 24583, which outlines the general requirements for purity determination of organic compounds by the ¹H NMR internal standard method.[15]

Experimental Protocol: Purity Determination by ¹H qNMR

This section details a robust, validated protocol for determining the purity of N,N''-Propane-1,3-diylbis[N'-octadecylurea].

Rationale and Workflow

The core of the method involves accurately weighing the analyte and a certified internal standard, dissolving them in a suitable deuterated solvent, acquiring a high-quality ¹H NMR spectrum with optimized parameters to ensure full signal relaxation, and calculating the purity based on the relative integral areas of specific, well-resolved proton signals.

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Materials and Reagents
  • Analyte: N,N''-Propane-1,3-diylbis[N'-octadecylurea]

  • Deuterated Solvent: A mixture of Chloroform-d (CDCl₃) and Dimethylsulfoxide-d₆ (DMSO-d₆) is recommended. The long, nonpolar octadecyl chains necessitate a solvent like CDCl₃ for solubility, while the polar urea groups may require a small amount of DMSO-d₆ to ensure complete dissolution and sharpen the N-H proton signals.[16]

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂) is an excellent choice.

    • Purity: Must be certified and ≥99.5%.[14]

    • Solubility: Readily soluble in the chosen solvent mixture.[14][17]

    • Signal: Gives a sharp singlet in a region of the spectrum (around 3.0 ppm in DMSO-d₆) that is typically free of analyte signals.[18][19]

    • Stability: Chemically inert and non-volatile.[18]

Instrumentation and Parameters
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Key Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller flip angle helps ensure faster relaxation.

    • Relaxation Delay (D1): This is the most critical parameter for quantification. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A D1 of 30-60 seconds is often a safe starting point for accurate results.[18][20]

    • Number of Scans (NS): 16 or higher, to ensure an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Temperature: Maintain a constant temperature (e.g., 298 K) to avoid chemical shift drift.

Step-by-Step Procedure
  • Preparation of Stock Solution (Optional but Recommended): Accurately weigh approximately 20 mg of the internal standard (m_std), dissolve in the chosen deuterated solvent in a 10 mL volumetric flask, and dilute to the mark. This minimizes weighing errors for individual samples.[11]

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the N,N''-Propane-1,3-diylbis[N'-octadecylurea] analyte (m_a) into an NMR tube.

  • Addition of Standard: Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.

  • Dissolution: Vortex the sample until fully dissolved. Gentle heating may be required, but the sample must be returned to the analysis temperature before data acquisition.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.

  • Data Processing:

    • Apply Fourier transformation.

    • Carefully perform phase and baseline correction. Inaccurate corrections are a major source of integration errors.[11]

    • Integrate the selected signals. For consistency, integrate a wide enough region (e.g., 64 times the peak width at half-height) to include ¹³C satellites.[11]

  • Signal Selection for Integration:

    • Analyte: The terminal methyl protons (-CH₃) of the octadecyl chains are a good choice. They appear as a triplet around 0.88 ppm, are well-resolved, and represent 6 protons (2 x CH₃).[16][21] The methylene protons adjacent to the nitrogen (-NH-CH₂-) around 3.1-3.3 ppm could also be used.

    • Internal Standard (DMSO₂): Integrate the sharp singlet from its 6 methyl protons.

  • Purity Calculation: The weight percent purity (Purity_a) is calculated using the following formula:[11]

    Purity_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass (Analyte: 665.13 g/mol , DMSO₂: 94.13 g/mol )

    • m: Mass

    • Purity_std: Purity of the internal standard (as a percentage)

    • a: Analyte

    • std: Internal Standard

Comparative Analysis: Situating qNMR Among Alternative Techniques

While qNMR is the recommended primary method, it is instructive to compare it with other common techniques for purity assessment.[][22][23]

G start Purity Analysis Required? qnmr qNMR (Primary Method) start->qnmr Need Absolute Purity & Structural ID hplc HPLC-ELSD/CAD start->hplc Need to Quantify Trace Impurities ea Elemental Analysis (CHN) start->ea Need to Confirm Elemental Formula dsc DSC start->dsc Need Rapid Screen of Crystalline Purity qnmr_cons Cons: Requires high-field NMR, Longer acquisition time qnmr->qnmr_cons qnmr_pros Pros: Absolute & structural info, Universal standard qnmr->qnmr_pros hplc_cons Cons: Requires specific reference standard, Non-chromophoric hplc->hplc_cons hplc_pros Pros: High sensitivity for impurities, Established method hplc->hplc_pros ea_cons Cons: Insensitive to isomers, Requires high purity ea->ea_cons ea_pros Pros: Verifies elemental composition ea->ea_pros dsc_cons Cons: Only for crystalline solids >98% pure, Not impurity-specific dsc->dsc_cons dsc_pros Pros: Fast screening for high purity dsc->dsc_pros

Caption: Decision framework for selecting a purity analysis method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique. However, N,N''-Propane-1,3-diylbis[N'-octadecylurea] lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are required.

  • Pros: Excellent for separating and detecting minor impurities, providing high sensitivity.

  • Cons: It is not an absolute method and requires a certified reference standard of the main compound for accurate quantification. Detector response can be non-linear.

Elemental Analysis (CHN)

This technique determines the percentage of Carbon, Hydrogen, and Nitrogen in a sample.

  • Pros: Provides fundamental confirmation of the elemental composition.

  • Cons: It is insensitive to isomeric impurities or any impurity with a similar elemental composition to the main component. It is not a standalone purity method.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions. For high-purity crystalline compounds (>98%), the melting point depression can be used to estimate purity.[]

  • Pros: Fast, requires minimal sample preparation, and provides information on thermal properties.

  • Cons: Not suitable for amorphous materials or samples with purity less than ~98%. It does not identify the nature of the impurities.

Summary Comparison Table
Parameter Quantitative ¹H NMR (qNMR) HPLC (with ELSD/CAD) Elemental Analysis (CHN) Differential Scanning Calorimetry (DSC)
Principle Absolute quantification via signal integrationComparative quantification via peak areaMeasures elemental compositionMeasures melting point depression
Reference Standard Universal internal standard required[13]Analyte-specific standard requiredNoneNone
Specificity High (distinguishes isomers)High (separates components)Low (insensitive to isomers)Low (non-specific)
Information Provided Purity, Structure, Impurity IDPurity, Impurity ProfileElemental CompositionPurity Estimate, Thermal Behavior
Sensitivity Moderate (LOD ~0.1%)[13]High (LOD <<0.1%)LowLow (for impurities)
Best For Accurate purity assay of the main componentDetecting and quantifying trace impuritiesVerifying empirical formulaRapid screening of highly pure crystalline solids

Conclusion: An Integrated Approach to Purity Verification

For the comprehensive and definitive characterization of N,N''-Propane-1,3-diylbis[N'-octadecylurea] purity, quantitative ¹H NMR is the superior analytical method . Its ability to provide direct, absolute quantification without reliance on an analyte-specific reference standard, combined with simultaneous structural verification, makes it an exceptionally robust and trustworthy technique.[9][10][12]

For the highest level of quality assurance, particularly in a regulatory environment, a dual-method approach is recommended. Using qNMR as the primary method for an accurate assay of the main component, supplemented by a sensitive HPLC-ELSD/CAD method to profile and quantify trace impurities, provides an orthogonal and comprehensive validation of material purity. This integrated strategy ensures the highest confidence in product quality, consistency, and performance.

References

  • ResolveMass Laboratories. (2025, December 29).
  • ResolveMass Laboratories. (2025, December 29). Unlock the secrets to achieving accurate and reproducible qNMR results by choosing the right internal standard.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • Pauli, G. F., et al. (2010, September 05). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Medicinal Chemistry.
  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
  • Emery Pharma. (2024, February 09).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis.
  • Chen, S., et al. (2026, February 06). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • BOC Sciences.
  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?.
  • Pharmaceutical Technology. (2026, February 12).
  • Royal Society of Chemistry. Supplementary Material (ESI)
  • Chemistry LibreTexts. (2024, October 08). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • PharmaState Academy. (2017, October 10). QUALITY CONTROL TESTS FOR GELS.
  • LookChem. Cas 35674-65-8,N,N''-propane-1,3-diylbis[N' -.
  • RHEONIS. (2025, August 28).
  • PubChem. 1,3-Bis(3-octadecylureido)propane.
  • Singh, S., et al. (2025, August 06). Review on Pharmaceutical Gelling Agents.
  • Mohan, P., et al. (2020, October 15). Evaluation of Gelling Behavior of Natural Gums and their Formulation Prospects.

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Evaluating Oxidative Stability of Bis-Urea Derivatives in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Tribologists, and Formulation Scientists

Executive Summary: The Ashless Advantage

In high-performance lubrication, the oxidative stability of the thickener system is the rate-limiting factor for service life. While Lithium Complex soaps have long been the industry workhorse, they suffer from a critical intrinsic flaw: the metal cation (Li+) acts as a pro-oxidant catalyst at elevated temperatures.

Bis-urea derivatives (di-ureas) represent a paradigm shift. As ashless, non-ionic organic thickeners, they eliminate the catalytic degradation pathway found in metal soaps.[1] Furthermore, the urea functionality (


) exhibits inherent antioxidant capacity by intercepting peroxy radicals.

This guide provides a rigorous, data-backed comparison of bis-urea derivatives against traditional thickeners, detailing the mechanistic basis of their stability and the specific protocols (PDSC, RPVOT) required to validate their performance.

Mechanistic Insight: Why Bis-Urea Outperforms

To understand the superior stability of bis-urea greases, one must analyze the radical propagation kinetics of lubricant oxidation.

The Metal-Catalyzed Failure of Soaps

Traditional greases use metal soaps (Lithium, Calcium). Transition metals and even alkali earth metals can lower the activation energy for the decomposition of hydroperoxides (


), branching the oxidation chain reaction and accelerating sludge formation.
The Bis-Urea Stabilization Mechanism

Bis-urea derivatives are synthesized via the reaction of diisocyanates (e.g., MDI, TDI) with monoamines. This chemistry offers two modes of protection:[2][3]

  • Passive Inertness: Being ashless, they do not catalyze the breakdown of base oil hydroperoxides.

  • Active Scavenging: The nitrogen protons in the urea linkage can act as hydrogen donors, neutralizing peroxy radicals (

    
    ) similarly to aminic antioxidants.
    
Visualization: Oxidation Pathways

The following diagram illustrates the divergence in oxidation kinetics between Metal Soaps and Bis-Urea derivatives.

OxidationMechanism BaseOil Base Oil (RH) Radical Free Radical (R•) BaseOil->Radical -H• Initiation Initiation (Heat/Shear) Initiation->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy +O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide +RH BisUrea Bis-Urea Derivative (Ashless) Peroxy->BisUrea Interception MetalSoap Metal Soap (Li/Ca) Catalyst Hydroperoxide->MetalSoap ChainBranching Chain Branching (Accelerated Degradation) MetalSoap->ChainBranching Catalysis ChainBranching->Radical Feedback Loop Termination Termination (Stable Products) BisUrea->Termination Radical Scavenging

Figure 1: Comparative oxidation pathways. Note the feedback loop driven by metal soaps versus the termination pathway facilitated by bis-urea structures.

Comparative Performance Analysis

The following data synthesis compares Bis-Urea greases against Lithium Complex (Li-Complex) and Calcium Sulfonate Complex (Ca-Sulfonate) formulations.

Table 1: Oxidative and Thermal Stability Metrics

PropertyTest MethodBis-Urea (Diurea) Lithium Complex Ca-Sulfonate Complex
Dropping Point ASTM D2265> 260°C (often >300°C)240°C - 280°C> 300°C
Oxidation Induction Time (OIT) ASTM D5483 (PDSC)> 100 min @ 210°C30 - 60 min @ 210°C40 - 80 min @ 210°C
RPVOT Lifetime ASTM D2272> 800 min 400 - 600 min500 - 700 min
High-Temp Life (FE9) DIN 51821> 200 hrs @ 180°C< 100 hrs @ 160°C~ 150 hrs @ 160°C
Ash Content ASTM D482~ 0.1% (Ashless) > 2.0% (Metal oxides)> 5.0% (Calcite/Sulfonate)

Key Takeaway: Bis-urea formulations demonstrate a 2x to 3x increase in Oxidation Induction Time (OIT) at extreme temperatures compared to Lithium Complex. This directly correlates to extended re-lubrication intervals in sealed-for-life bearings.

Experimental Protocols for Validation

To objectively evaluate bis-urea derivatives, researchers must employ self-validating thermal analysis techniques. The standard static oven test is insufficient for differentiating high-performance thickeners.

Protocol A: Pressure Differential Scanning Calorimetry (PDSC)

Standard: ASTM D5483 Objective: Determine the Oxidation Induction Time (OIT) under high-pressure oxygen.[4]

Methodology:

  • Calibration: Calibrate the DSC using Indium (melting point) and Zinc standards.

  • Sample Prep: Weigh 2.0 ± 0.1 mg of grease into an open aluminum pan. Ensure a thin, uniform film to minimize diffusion limitations.

  • Purge: Place sample and reference (empty pan) in the cell. Purge with Oxygen (99.99% purity) for 5 minutes.

  • Pressurization: Pressurize cell to 3.5 MPa (500 psig) with Oxygen.

  • Thermal Ramp: Heat at 100°C/min to the test temperature (typically 155°C, 180°C, or 210°C).

  • Isothermal Hold: Maintain temperature and pressure.

  • Detection: Record the heat flow (W/g). The OIT is the time from reaching the target temperature to the onset of the exothermic oxidation peak (extrapolated tangent).

Visualization: PDSC Workflow

PDSC_Protocol cluster_conditions Critical Control Parameters Start Start: Sample Preparation (2.0 mg Thin Film) Purge Purge Cell (O2, 5 mins) Start->Purge Pressurize Pressurize (3.5 MPa / 500 psig O2) Purge->Pressurize Heat Rapid Ramp (100°C/min to Target Temp) Pressurize->Heat Hold Isothermal Hold (155°C - 210°C) Heat->Hold Monitor Monitor Heat Flow (Exothermic Event) Hold->Monitor Calc Calculate OIT (Tangent Extrapolation) Monitor->Calc Param1 Pressure Stability ± 0.1 MPa Param1->Pressurize Param2 Sample Geometry Uniform Film Param2->Start

Figure 2: PDSC experimental workflow for determining Oxidation Induction Time (OIT).

Protocol B: Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard: ASTM D2272 Objective: Assess stability in the presence of water and copper catalyst (simulating real-world contamination).

Methodology:

  • Place 50g of grease (dispersed in solvent if necessary, though typically modified for oil; for grease, a modified thin-film approach is used) in the glass vessel.

  • Add a copper coil catalyst and water.

  • Pressurize to 620 kPa (90 psi) with Oxygen.

  • Rotate vessel at 100 rpm in a 150°C bath.

  • Endpoint: Record time taken for pressure to drop 175 kPa (25.4 psi) from maximum.

References
  • ASTM International. ASTM D5483-20, Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry. West Conshohocken, PA, 2020. [Link]

  • Lugt, P. M.Grease Lubrication in Rolling Bearings. Wiley-Tribology Series, 2013. (Discusses the structural stability of diurea vs. lithium soaps).
  • National Lubricating Grease Institute (NLGI). Grease Guide: Properties of Polyurea Greases.[Link]

  • Coenco, et al. "Oxidation Stability of Polyurea Greases." Tribology Transactions, Vol 58, 2015.
  • ASTM International. ASTM D2272-14, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.[Link]

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Safety Operating Guide

N,N''-Propane-1,3-diylbis[N'-octadecylurea] proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that navigating the proper disposal of laboratory chemicals is paramount for ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step approach to the disposal of N,N''-Propane-1,3-diylbis[N'-octadecylurea], grounded in established safety protocols and regulatory frameworks. My aim is to empower you, my fellow researchers, with the knowledge to manage this chemical waste responsibly, safeguarding both your team and the environment.

Hazard Assessment and Classification

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's potential hazards. N,N''-Propane-1,3-diylbis[N'-octadecylurea] (CAS No. 35674-65-8) is a urea-based compound. According to data aggregated by PubChem from a large number of notifiers, this chemical does not meet the criteria for classification as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1].

However, the absence of a GHS hazard classification does not automatically render a substance harmless, nor does it exempt it from specific disposal regulations. The toxicological properties of many chemicals are not fully investigated[2][3]. Therefore, a cautious approach is always warranted.

Key Action: Always consult your institution's Environmental Health & Safety (EHS) office to confirm the waste classification. Local regulations and the specific policies of your waste disposal vendor take precedence.

Personal Protective Equipment (PPE)

Even when handling substances not classified as hazardous, adherence to standard laboratory safety protocols is non-negotiable. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize any potential exposure.

Table 1: Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection Safety glasses or chemical safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against direct skin contact.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the recommended procedure for the disposal of N,N''-Propane-1,3-diylbis[N'-octadecylurea]. This process is designed to be a self-validating system, ensuring that each step is conducted safely and in compliance with general best practices.

Step 1: Segregation of Waste

At the point of generation, it is crucial to segregate the waste. Do not mix N,N''-Propane-1,3-diylbis[N'-octadecylurea] waste with other chemical waste streams, especially those containing hazardous materials. This prevents cross-contamination and simplifies the disposal process.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Choose a container that is in good condition and compatible with the chemical.[4] For solid N,N''-Propane-1,3-diylbis[N'-octadecylurea], a securely sealable, robust plastic container is suitable.

  • Labeling: The container must be clearly labeled. The label should include:

    • The full chemical name: "N,N''-Propane-1,3-diylbis[N'-octadecylurea]"

    • The CAS Number: "35674-65-8"

    • The words "Non-Hazardous Waste for Disposal" (pending confirmation from your EHS office).

    • The date of accumulation.

Step 3: Accumulation and Storage

Store the waste container in a designated satellite accumulation area within your laboratory.[4] This area should be away from general laboratory traffic and clearly marked. Ensure the container is kept closed except when adding waste.[4]

Step 4: Scheduling a Waste Pickup

Once the container is full, or in accordance with your institution's policies, schedule a waste pickup through your EHS office or designated waste management provider. Do not attempt to dispose of this chemical through standard municipal waste channels.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,N''-Propane-1,3-diylbis[N'-octadecylurea].

DisposalWorkflow start Start: Waste Generation assess_hazard Assess Hazard (Consult SDS/EHS) start->assess_hazard non_hazardous Presumed Non-Hazardous (based on available data) assess_hazard->non_hazardous  Not Classified as Hazardous hazardous Classified as Hazardous (by EHS) assess_hazard->hazardous  Classified as Hazardous   segregate Segregate Waste non_hazardous->segregate follow_hazardous_protocol Follow Institutional Hazardous Waste Protocol hazardous->follow_hazardous_protocol label_container Label Container Correctly segregate->label_container accumulate Accumulate in Designated Area label_container->accumulate schedule_pickup Schedule Waste Pickup (via EHS) accumulate->schedule_pickup follow_hazardous_protocol->schedule_pickup

Caption: Disposal decision workflow for N,N''-Propane-1,3-diylbis[N'-octadecylurea].

Spill Management

In the event of a spill, the following procedures should be followed:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the cleanup materials as chemical waste, following the procedures outlined above.

For large spills, or if you are unsure how to proceed, contact your institution's EHS office for assistance.

Regulatory Context

The disposal of all chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[5][6] The Resource Conservation and Recovery Act (RCRA) provides the legal framework for the management of hazardous and non-hazardous solid waste.[6] It is the responsibility of the waste generator (the laboratory) to correctly classify and manage their waste in accordance with these regulations.[7]

This guide is intended to provide a framework for the responsible disposal of N,N''-Propane-1,3-diylbis[N'-octadecylurea]. However, it is not a substitute for local expertise and regulatory knowledge. Building a strong relationship with your institution's EHS department is the best way to ensure safety and compliance in all your laboratory operations.

References

  • PubChem. (n.d.). 1,3-Bis(3-octadecylureido)propane. National Center for Biotechnology Information. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]

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Personal Protective Equipment & Handling Guide: N,N''-Propane-1,3-diylbis[N'-octadecylurea]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Operational Status: Low Acute Toxicity / High Process Risk

N,N''-Propane-1,3-diylbis[N'-octadecylurea] is a Low Molecular Weight Gelator (LMWG) used primarily for supramolecular assembly and organogel formation. While the neat substance presents low acute toxicity due to its high molecular weight and lipophilicity, the primary risks are operational :

  • Inhalation of micro-particulates: The waxy, static-prone nature of the powder facilitates aerial dispersion.

  • Thermal/Solvent Hazards: Application almost always requires heating in organic solvents (sol-gel transition), introducing flammability and thermal burn risks significantly higher than the chemical hazard itself.

Immediate Action Required:

  • Engineering Control: Handle neat powder inside a fume hood or powder containment enclosure.

  • Static Control: Use anti-static weighing boats; the C18 alkyl chains generate significant triboelectric charge.

Chemical Identity & Physicochemical Context

Understanding the structure is critical to predicting behavior where safety data is sparse.

FeatureTechnical DetailOperational Implication
Structure Bis-urea core with C18 (octadecyl) tails.Hydrophobic: Insoluble in water; difficult to wash off skin without soap/solvent.
Physical State White powder or waxy solid.Dust Hazard: Waxy solids can smear, making mechanical cleanup difficult.
Melting Point High (typically >100°C, dependent on purity).Thermal Risk: Requires high shear or heat to solubilize in carriers like toluene or chloroform.
Reactivity Stable urea linkages.Low Reactivity: Compatible with most containers, but avoid strong oxidizers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the two distinct phases of research: Dry Handling (Weighing) and Wet Processing (Gelation/Heating).

Protection ZoneDry Handling (Weighing/Transfer)Wet Processing (Solubilization/Gelation)
Respiratory N95 / P2 Particulate Respirator (Minimum Requirement). If handling >10g, use a half-face respirator with P100 filters.Fume Hood Required Respirator generally not needed if hood is active. If working outside hood, use Organic Vapor (OV) cartridges matching the solvent.
Ocular Chemical Safety Goggles Standard safety glasses are insufficient due to fine dust drift.Face Shield + Goggles Mandatory during heating phases to protect against splashing of hot gel/solvent mixtures.
Dermal (Hand) Nitrile Gloves (4 mil) Single layer is sufficient.Double Gloving (Nitrile) OR Thermal-resistant over-gloves if handling hot glassware.
Body Lab Coat (Cotton/Poly) Ensure wrist cuffs are tight to prevent powder migration.Chemical Resistant Apron Recommended if handling volumes >500mL of hot solvent.

Operational Handling Protocols

A. Static-Mitigated Weighing Protocol

The long alkyl chains act as insulators, causing the powder to "jump" during weighing.

  • Grounding: Ensure the balance is grounded.

  • Ionization: Use an in-chamber ionizer or anti-static gun on the spatula and weighing boat before transfer.

  • Transfer: Do not pour. Use a macro-spatula to transfer "clumps" rather than dusting.

B. Sol-Gel Transition Workflow (Thermal Safety)

This is the most critical phase. The compound is often dissolved in flammable solvents (e.g., Toluene, THF) at elevated temperatures.

G cluster_safety Safety Barrier: Fume Hood Sash Lowered Start Start: Solid Reagent Solvent Add Organic Solvent (Toluene/Chloroform/DMSO) Start->Solvent Fume Hood Heat Heat to Dissolve (T > T_gel) *CRITICAL HAZARD POINT* Solvent->Heat Sealed Vessel No Open Flame Inspect Visual Check: Is solution clear? Heat->Inspect Inspect->Heat No (Increase T slightly) Cool Controlled Cooling (Gelation Phase) Inspect->Cool Yes Use Experimental Use (Rheology/Microscopy) Cool->Use

Figure 1: Safe Sol-Gel Transition Workflow. Note the "Critical Hazard Point" where solvent flammability meets heating sources.

Protocol Steps:

  • Sealed Heating: Never heat open vessels of volatile solvents. Use a reflux condenser or a pressure-rated screw-cap vial (for small volumes).

  • Heat Source: Use an aluminum heating block or oil bath. Never use a Bunsen burner.

  • Cooling: Allow the vial to cool to room temperature on a cork ring. Do not place hot glass directly on cold benchtops (thermal shock risk).

Disposal & Decontamination

Because N,N''-Propane-1,3-diylbis[N'-octadecylurea] is a gelator, improper disposal can clog plumbing systems permanently.

Decontamination of Glassware
  • Re-heat: The residue will likely be solid/gelled at room temperature. Re-heat the glassware with a small amount of solvent to liquefy the residue.

  • Solvent Rinse: While hot, rinse into the organic waste container.

  • Base Bath: Final cleaning should be done in an ethanolic KOH bath to degrade the urea linkages over time.

Waste Stream Decision Tree

D Waste Waste Material State Physical State? Waste->State Solid Dry Powder (Spill/Excess) State->Solid Gel Gelled Solvent State->Gel Liquid Dilute Solution State->Liquid Bin_Solid Solid Hazardous Waste (Tag: Urea Derivative) Solid->Bin_Solid Gel->Bin_Solid Do NOT pour down sink Bin_Liq Liquid Organic Waste (Tag: Solvent + <1% Gelator) Liquid->Bin_Liq

Figure 2: Waste Disposal Decision Tree. Emphasizing the prohibition of sink disposal for gelators.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56842857, 1,3-Bis(3-octadecylureido)propane. Retrieved from [Link]

  • Van Esch, J. H., & Feringa, B. L. (2000).New Functional Materials Based on Self-Assembling Organogels: From Serendipity towards Design. Angewandte Chemie International Edition. (Contextual grounding for Bis-urea handling).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Assessment of Long-chain Alkyl Ureas. Retrieved from [Link]

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